molecular formula C26H44N2O7 B15061686 Tco-peg3-tco

Tco-peg3-tco

货号: B15061686
分子量: 496.6 g/mol
InChI 键: MPSXYJJDPFGIHW-LEWNYYKSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tco-peg3-tco is a useful research compound. Its molecular formula is C26H44N2O7 and its molecular weight is 496.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C26H44N2O7

分子量

496.6 g/mol

IUPAC 名称

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C26H44N2O7/c29-25(34-23-11-7-3-1-4-8-12-23)27-15-17-31-19-21-33-22-20-32-18-16-28-26(30)35-24-13-9-5-2-6-10-14-24/h1-3,5,23-24H,4,6-22H2,(H,27,29)(H,28,30)/b3-1-,5-2-

InChI 键

MPSXYJJDPFGIHW-LEWNYYKSSA-N

手性 SMILES

C1CC(CC/C=C\C1)OC(=O)NCCOCCOCCOCCNC(=O)OC2CC/C=C\CCC2

规范 SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)OC2CCCC=CCC2

产品来源

United States

Foundational & Exploratory

TCO-PEG3-TCO: A Homobifunctional Linker for Bioorthogonal Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG3-TCO is a homobifunctional crosslinking reagent that plays a pivotal role in the field of bioorthogonal chemistry. This linker consists of two trans-cyclooctene (TCO) moieties connected by a three-unit polyethylene glycol (PEG) spacer. The TCO groups are highly reactive dienophiles in the inverse-electron demand Diels-Alder cycloaddition (IEDDA) reaction, a cornerstone of "click chemistry". This reaction's rapid kinetics, high specificity, and biocompatibility make this compound an invaluable tool for covalently linking two molecules that have been functionalized with a tetrazine partner. The PEG3 spacer enhances the hydrophilicity and solubility of the linker, minimizing aggregation and steric hindrance during conjugation.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, reaction kinetics, and detailed protocols for its application in bioconjugation.

Core Properties and Specifications

The key features of this compound and related derivatives are summarized in the table below, providing a quick reference for researchers.

PropertyThis compoundTCO-PEG3-SS-PEG3-TCO (Cleavable Analog)
Molecular Formula C₂₆H₄₄N₂O₇C₄₀H₇₀N₄O₁₂S₂
Molecular Weight 496.64 g/mol 863.14 g/mol
Purity >95%>95%
Physical Form OilOil
Solubility DCM, THF, Acetonitrile, DMF, DMSODCM, THF, Acetonitrile, DMF, DMSO
Storage Conditions -20°C, avoid light-20°C, avoid light
Key Features Homobifunctional, PEG spacerHomobifunctional, Cleavable (disulfide)

The IEDDA Reaction: Mechanism and Kinetics

The utility of this compound is centered around the inverse-electron demand Diels-Alder (IEDDA) reaction. This bioorthogonal ligation occurs between the electron-rich TCO dienophile and an electron-poor tetrazine diene. The reaction proceeds rapidly under physiological conditions without the need for a catalyst, forming a stable dihydropyridazine product and releasing nitrogen gas.[2][3]

G cluster_reactants Reactants TCO This compound Intermediate Diels-Alder Cycloaddition TCO->Intermediate Tetrazine Tetrazine-Modified Molecule A Tetrazine->Intermediate Reacts with Tetrazine2 Tetrazine-Modified Molecule B Product Crosslinked Conjugate (Dihydropyridazine) Intermediate->Product Forms N2 N₂ (gas) Intermediate->N2 Releases

Figure 1: IEDDA reaction between this compound and tetrazine-modified molecules.

The kinetics of the IEDDA reaction are exceptionally fast, with second-order rate constants ranging from approximately 800 M⁻¹s⁻¹ to as high as 30,000 M⁻¹s⁻¹.[2] The reaction rate is influenced by the substituents on the tetrazine ring; for instance, hydrogen-substituted tetrazines exhibit faster kinetics but lower stability compared to their methyl-substituted counterparts.[2]

Tetrazine SubstituentApproximate Second-Order Rate Constant (M⁻¹s⁻¹)Stability in Aqueous Media
6-Methyl~1000High
6-Hydrogenup to 30,000Lower

Experimental Protocols

Protocol 1: General Crosslinking of Two Tetrazine-Modified Proteins with this compound

This protocol outlines the general procedure for crosslinking two different proteins that have been pre-functionalized with tetrazine moieties.

Materials:

  • Tetrazine-modified Protein A

  • Tetrazine-modified Protein B

  • This compound

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine equimolar amounts of Tetrazine-modified Protein A and Tetrazine-modified Protein B in the reaction buffer. The final protein concentration should ideally be in the low micromolar range (e.g., 5-10 µM).

    • Add the this compound stock solution to the protein mixture. A 1.1 to 1.5-fold molar excess of this compound over the total protein concentration is recommended to ensure efficient crosslinking.[4]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[5][6] For less stable proteins, the incubation can be performed at 4°C for 2-4 hours.

  • Purification: Purify the crosslinked protein conjugate from unreacted components using size-exclusion chromatography (SEC).

  • Analysis: Analyze the purified product by SDS-PAGE to confirm the formation of the heterodimer.

G Start Start Prepare_TCO Prepare 10 mM This compound in DMSO Start->Prepare_TCO Add_TCO Add 1.1-1.5x Molar Excess of this compound Prepare_TCO->Add_TCO Mix_Proteins Mix Equimolar Tetrazine-Protein A & Tetrazine-Protein B in Buffer Mix_Proteins->Add_TCO Incubate Incubate at RT for 30-60 min Add_TCO->Incubate Purify Purify by Size-Exclusion Chromatography Incubate->Purify Analyze Analyze by SDS-PAGE Purify->Analyze End End Analyze->End

Figure 2: Experimental workflow for protein crosslinking.
Protocol 2: Inducing Protein Homodimerization

This protocol is adapted from a study on creating protein homodimers and can be applied to the use of this compound with a single tetrazine-modified protein.[7]

Materials:

  • Tetrazine-modified Protein

  • This compound

  • Reaction Buffer (e.g., 100 mM Phosphate Buffer, pH 6.5)

  • Anhydrous DMSO or DMF

  • SDS-PAGE analysis reagents

Procedure:

  • Protein and Linker Preparation:

    • Prepare a stock solution of the tetrazine-modified protein in the reaction buffer.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction:

    • In a microcentrifuge tube, mix the tetrazine-modified protein with this compound. A 2:1 molar ratio of tetrazine-protein to this compound is a good starting point.

    • The final protein concentration should be around 1.6 mg/mL.[7]

  • Incubation: Incubate the reaction mixture on a thermoshaker at 4°C for 1 to 24 hours. Monitor the reaction progress by taking time points.[7]

  • Analysis: Analyze the reaction mixture at different time points by SDS-PAGE to determine the yield of the homodimer. Densitometry can be used for quantification.

Stability and Storage

TCO moieties can be susceptible to isomerization to the unreactive cis-cyclooctene (CCO) form, especially in the presence of thiols or certain metal ions.[8][9] Therefore, long-term storage of this compound and its conjugates is recommended at -20°C in the absence of light.[5][8] One study showed that a TCO-modified antibody lost about 10.5% of its reactivity when stored at 4°C for 4 weeks in a phosphate buffer.[6] For long-term storage of TCO-labeled molecules, it is advisable to avoid buffers containing thiols or azides.[6]

Applications in Research and Drug Development

The unique characteristics of this compound make it a versatile tool in various research and development areas:

  • Induced Protein Dimerization: By linking two molecules of the same protein, this compound can be used to study the effects of protein dimerization on cellular signaling and function.[7][10]

  • Antibody-Drug Conjugates (ADCs): This linker can be used in the assembly of ADCs, where two drug molecules are attached to a single antibody.

  • PROTACs: this compound can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of target proteins.[11][12]

  • Nanoparticle Functionalization: The linker can be used to crosslink nanoparticles or to attach biomolecules to the surface of nanoparticles for targeted drug delivery and imaging applications.

  • Fluorescent Imaging and Diagnostics: this compound can be used to assemble imaging probes or diagnostic reagents by linking two functional moieties, such as a targeting ligand and a fluorescent reporter.[5][13]

Conclusion

This compound is a powerful and versatile homobifunctional crosslinker that leverages the speed and specificity of the IEDDA reaction. Its hydrophilic PEG spacer and robust reactivity make it an ideal choice for a wide range of bioconjugation applications, from fundamental research on protein function to the development of novel therapeutics and diagnostics. By understanding the principles of the TCO-tetrazine ligation and following optimized protocols, researchers can effectively utilize this compound to advance their scientific goals.

References

The TCO-PEG3-TCO Homobifunctional Crosslinker: An In-depth Technical Guide to its Mechanism of Action in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of bioconjugation and drug development, the need for precise and efficient molecular tools is paramount. Among the most powerful techniques to emerge is "click chemistry," a set of bioorthogonal reactions that are rapid, selective, and high-yielding. A key player in this field is the inverse-electron demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine. This reaction stands out for its exceptionally fast kinetics, proceeding without the need for a toxic copper catalyst, making it ideal for in vivo applications.[1][2]

This technical guide focuses on a specific and highly versatile tool within the click chemistry arsenal: the TCO-PEG3-TCO homobifunctional crosslinker. This molecule features two TCO moieties connected by a three-unit polyethylene glycol (PEG) linker. This architecture allows for the intramolecular or intermolecular crosslinking of molecules functionalized with tetrazine groups, opening up a wide range of applications in proteomics, drug delivery, and molecular imaging. The PEG3 linker enhances the solubility and bioavailability of the crosslinker while providing a flexible spacer.[3][4]

This document will provide a comprehensive overview of the this compound mechanism of action, detailed experimental protocols, quantitative data, and visualizations to aid researchers in harnessing the full potential of this powerful crosslinking reagent.

Mechanism of Action: The Inverse-Electron Demand Diels-Alder Cycloaddition

The core of the this compound crosslinker's functionality lies in the iEDDA reaction. This reaction is a type of [4+2] cycloaddition where the electron-poor diene (the tetrazine) reacts with an electron-rich dienophile (the TCO). The high ring strain of the trans-cyclooctene significantly accelerates the reaction rate, making it one of the fastest bioorthogonal reactions known.[2][5]

The reaction proceeds in two main steps:

  • [4+2] Cycloaddition: The tetrazine and the TCO group undergo a rapid cycloaddition to form an unstable tricyclic intermediate.

  • Retro-Diels-Alder Reaction: This intermediate then undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N2) and forming a stable dihydropyridazine product.[2] The release of N2 gas is a key driving force for the reaction's irreversibility.

The this compound molecule, possessing two TCO groups, can therefore react with two separate tetrazine-functionalized molecules, resulting in a stable covalent crosslink.

TCO_Tetrazine_Mechanism cluster_reactants Reactants cluster_products Products TCO_PEG3_TCO This compound Crosslinked_Product Crosslinked Product (Stable Dihydropyridazine Linkage) TCO_PEG3_TCO->Crosslinked_Product iEDDA Reaction Tetrazine1 Tetrazine-Molecule 1 Tetrazine1->Crosslinked_Product Tetrazine2 Tetrazine-Molecule 2 Tetrazine2->Crosslinked_Product N2_1 N2 Gas N2_2 N2 Gas

Figure 1: this compound crosslinking reaction with two tetrazine-functionalized molecules.

Quantitative Data

The efficiency of the TCO-tetrazine ligation is highlighted by its exceptional reaction kinetics. The table below summarizes key quantitative data related to this reaction.

ParameterValueReference
Second-Order Rate Constant (k) 800 - 30,000 M⁻¹s⁻¹[6]
up to 1 x 10⁶ M⁻¹s⁻¹[2]
Reaction Time 30 - 60 minutes at low concentrations[7]
Reaction pH 6.0 - 9.0[8]
Reaction Temperature Room Temperature (can be performed at 4°C)[1][7]
Conjugation Efficiency > 99%[1]
Stability of TCO-labeled IgG (4°C, 4 weeks) ~89.5% reactivity retained[7]
Stability of TCO-labeled IgG (-20°C, 4 weeks) ~93% reactivity retained[7]

Experimental Protocols

The following protocols provide a general framework for utilizing this compound as a homobifunctional crosslinker. Optimization may be required for specific applications.

Synthesis of this compound (Conceptual)

TCO_PEG3_TCO_Synthesis PEG_Diamine PEG3-Diamine Reaction Amine-NHS Ester Coupling PEG_Diamine->Reaction TCO_NHS 2x TCO-NHS Ester TCO_NHS->Reaction TCO_PEG3_TCO This compound Reaction->TCO_PEG3_TCO Purification Purification (e.g., HPLC) TCO_PEG3_TCO->Purification Final_Product Pure this compound Purification->Final_Product

Figure 2: Conceptual synthesis workflow for this compound.
General Protocol for Protein Crosslinking with this compound

This protocol outlines the crosslinking of two different proteins (Protein A and Protein B) that have been pre-functionalized with tetrazine moieties.

Materials:

  • Tetrazine-functionalized Protein A

  • Tetrazine-functionalized Protein B

  • This compound crosslinker (dissolved in DMSO or DMF)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Prepare Protein Solutions: Dissolve the tetrazine-functionalized proteins in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Prepare Crosslinker Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Crosslinking Reaction:

    • Mix equimolar amounts of Tetrazine-Protein A and Tetrazine-Protein B in a reaction tube.

    • Add the this compound solution to the protein mixture. A typical starting point is a 10- to 20-fold molar excess of the crosslinker over the total protein concentration.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quench the Reaction (Optional): To stop the reaction, add a quenching solution to a final concentration of 50-100 mM and incubate for 5-15 minutes.

  • Purification: Remove excess crosslinker and unreacted proteins by size-exclusion chromatography.

  • Analysis: Analyze the crosslinked product by SDS-PAGE, mass spectrometry, or other relevant techniques.

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis ProteinA Prepare Tetrazine- Protein A Solution Mix Mix Proteins and Add Crosslinker ProteinA->Mix ProteinB Prepare Tetrazine- Protein B Solution ProteinB->Mix Crosslinker Prepare this compound Solution Crosslinker->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench SEC Purify by Size-Exclusion Chromatography Quench->SEC Analyze Analyze Product (SDS-PAGE, MS) SEC->Analyze

Figure 3: Experimental workflow for protein crosslinking using this compound.

Applications in Drug Development and Research

The unique properties of the this compound crosslinker make it a valuable tool for a variety of applications:

  • Probing Protein-Protein Interactions: By crosslinking interacting proteins in their native environment, researchers can identify and study protein complexes.[9]

  • Stabilizing Therapeutic Complexes: The covalent linkage provided by the crosslinker can stabilize protein-based therapeutics, such as antibody-drug conjugates (ADCs) or bispecific antibodies.

  • Developing Controlled Release Systems: The TCO-tetrazine ligation can be engineered to be cleavable under specific conditions, allowing for the targeted release of therapeutic agents.[10]

  • Creating Advanced Biomaterials: The crosslinker can be used to generate well-defined hydrogels and other biomaterials for tissue engineering and drug delivery applications.

  • Pretargeted Imaging and Therapy: In a two-step approach, a tetrazine-modified targeting molecule (e.g., an antibody) is first administered, followed by a this compound linked to a diagnostic or therapeutic agent. This strategy can improve target-to-background ratios in imaging and therapy.

Conclusion

The this compound homobifunctional crosslinker represents a significant advancement in the field of bioorthogonal chemistry. Its mechanism of action, based on the exceptionally rapid and specific inverse-electron demand Diels-Alder reaction, allows for the efficient and stable crosslinking of tetrazine-modified molecules under biocompatible conditions. The inclusion of a PEG3 linker enhances its utility by improving solubility and providing a flexible spacer. This in-depth guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers, scientists, and drug development professionals to effectively utilize this powerful tool in their endeavors to understand complex biological systems and develop next-generation therapeutics and diagnostics.

References

The Pivotal Role of the PEG3 Spacer in TCO Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the field of bioconjugation, enabling the precise and efficient labeling of biomolecules in complex biological systems. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between trans-cyclooctene (TCO) and tetrazine. The performance of this reaction in vivo is critically dependent on the linker connecting the TCO moiety to the biomolecule of interest. This technical guide delves into the crucial role of the short polyethylene glycol (PEG) spacer, specifically the tri-ethylene glycol (PEG3) unit, in optimizing the properties of TCO linkers for applications in drug development, molecular imaging, and diagnostics.

Enhancing Physicochemical Properties with the PEG3 Spacer

The incorporation of a PEG3 spacer into a TCO linker imparts several beneficial physicochemical properties that are essential for in vivo applications. These advantages primarily stem from the hydrophilic and flexible nature of the PEG chain.

1.1. Increased Solubility and Reduced Aggregation:

A major challenge in bioconjugation is the inherent hydrophobicity of many linker-payload constructs, which can lead to aggregation and poor solubility in aqueous biological environments. PEGylation, even with a short PEG3 chain, significantly enhances the hydrophilicity of the TCO linker.[1][2][3] This increased water solubility is critical for preventing the aggregation of modified biomolecules, such as antibodies, which can compromise their function and lead to rapid clearance from circulation.[1][4]

1.2. Improved Stability:

The stability of the TCO group is paramount for its successful application in multi-step targeting strategies. While the TCO group is susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form, the inclusion of a PEG spacer can influence its stability. One study on a TCO-PEG3-modified antibody demonstrated that it loses about 10.5% of its reactivity towards tetrazines when stored at 4°C for 4 weeks and 7% when stored at -20°C, indicating a reasonable shelf-life for the conjugate. It is important to note that TCO compounds are generally not recommended for long-term storage due to this isomerization.[5][6]

1.3. Reduction of Steric Hindrance:

The PEG3 spacer acts as a flexible arm, distancing the reactive TCO group from the surface of the biomolecule. This separation minimizes steric hindrance, allowing for more efficient interaction and reaction with its tetrazine partner.[2][7] This is particularly crucial when conjugating large biomolecules like antibodies, where the TCO moiety might otherwise be buried in hydrophobic pockets or sterically shielded by the protein structure, rendering it inaccessible.[8]

Impact on Pharmacokinetics and In Vivo Performance

The physicochemical improvements conferred by the PEG3 spacer translate into enhanced pharmacokinetic (PK) properties and overall in vivo performance of the TCO-conjugated biomolecule.

2.1. Modulated Pharmacokinetics:

PEGylation is a well-established strategy to improve the pharmacokinetic profiles of therapeutic molecules.[9][10] The hydrophilic PEG3 spacer can help to reduce non-specific binding and uptake by the reticuloendothelial system, potentially leading to a longer circulation half-life for the conjugate. However, it has also been observed that the PEG3 linker can influence the metabolism and excretion of radiolabeled antibody fragments, in some cases leading to more rapid clearance of metabolites.

2.2. Enhanced Bioavailability and Targeting:

By preventing aggregation and improving solubility, the PEG3 spacer ensures that a higher concentration of the functional conjugate is available to reach its target in vivo. In pretargeting applications, where a TCO-modified antibody is administered first, followed by a radiolabeled tetrazine, the improved properties of the PEG3-TCO-antibody conjugate lead to more efficient tumor localization and higher target-to-background ratios in imaging and therapy.[11][12][13]

Quantitative Data Summary

While the qualitative benefits of PEG3 spacers in TCO linkers are well-documented, direct quantitative comparisons with non-PEGylated counterparts are not always readily available in the literature. The following tables summarize the known effects and available data.

PropertyEffect of PEG3 SpacerSupporting Evidence
Aqueous Solubility IncreasedQualitatively described as a key benefit of the hydrophilic PEG spacer.[1][2][3][4][7]
Aggregation ReducedPEGylation is known to decrease aggregation of bioconjugates.[1]
In Vitro Stability ReasonableA TCO-PEG3-modified antibody loses about 10.5% of its reactivity in 4 weeks at 4°C.
Steric Hindrance DecreasedThe flexible spacer reduces steric hindrance, improving reactivity.[2][7]
Immunogenicity ReducedPEGylation is a known strategy to reduce the immunogenicity of biomolecules.[1]
Pharmacokinetic ParameterEffect of PEG3 SpacerSupporting Evidence
Circulation Half-life Generally increasedPEGylation is a standard method to prolong circulation time.[9][10]
Clearance ModulatedCan lead to faster clearance of certain metabolites.
Non-specific Binding ReducedThe hydrophilic nature of PEG reduces non-specific interactions.
Tumor Uptake (Pretargeting) EnhancedImproved properties lead to better tumor localization of the antibody.[11][12][13]

Experimental Protocols

4.1. Protocol for Labeling Proteins with TCO-PEG3-Maleimide:

This protocol is adapted for labeling proteins with free sulfhydryl groups using a TCO-PEG3-Maleimide linker.

  • Materials:

    • Protein to be labeled (1-5 mg/mL)

    • TCO-PEG3-Maleimide

    • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0-7.5

    • Anhydrous DMSO or DMF

    • Desalting spin column

  • Procedure:

    • Prepare the protein solution in the reaction buffer. If the protein has disulfide bonds that need to be reduced to generate free sulfhydryls, treat with a reducing agent like TCEP and subsequently remove the reducing agent using a desalting column.

    • Immediately before use, prepare a 10-20 mM stock solution of TCO-PEG3-Maleimide in anhydrous DMSO or DMF.

    • Add a 10-20 fold molar excess of the TCO-PEG3-Maleimide stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein precipitation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

    • Remove the excess, unreacted TCO-PEG3-Maleimide using a desalting spin column, exchanging the buffer to a suitable storage buffer (e.g., PBS).

    • Determine the degree of labeling (DOL) using analytical methods such as mass spectrometry.

4.2. Protocol for In Vivo Biodistribution Study of a TCO-PEG3-Antibody Conjugate in a Pretargeting Setting:

This protocol outlines a general workflow for assessing the in vivo distribution of a TCO-PEG3 labeled antibody followed by a radiolabeled tetrazine probe in a tumor-bearing mouse model.[12][14][15]

  • Materials:

    • Tumor-bearing mice (e.g., xenograft model)

    • TCO-PEG3-labeled antibody (purified)

    • Radiolabeled tetrazine probe (e.g., with 177Lu, 89Zr)

    • Saline solution for injection

    • Anesthesia for animal procedures

    • Gamma counter or PET/SPECT imaging system

  • Procedure:

    • Administer a defined dose of the TCO-PEG3-labeled antibody to the tumor-bearing mice via intravenous injection (e.g., tail vein).

    • Allow the antibody-TCO conjugate to circulate and accumulate at the tumor site for a predetermined period (e.g., 24, 48, or 72 hours). This allows for clearance of the unbound antibody from the bloodstream.

    • At the chosen time point, administer a defined dose of the radiolabeled tetrazine probe intravenously.

    • At various time points post-tetrazine injection (e.g., 1, 4, 24, 48 hours), euthanize cohorts of mice.

    • Dissect and collect organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle).

    • Weigh each tissue sample and measure the radioactivity using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile.

    • Alternatively, perform non-invasive imaging (PET/SPECT) at different time points to visualize the localization of the radiolabeled probe.

Visualizing the Pretargeting Workflow

The following diagram illustrates the logical flow of a bioorthogonal pretargeting experiment, a key application where TCO-PEG3 linkers are employed.

Pretargeting_Workflow cluster_step1 Step 1: Antibody Administration cluster_step2 Step 2: Probe Administration cluster_step3 Step 3: Bioorthogonal Reaction & Imaging A TCO-PEG3-Antibody Conjugate B Intravenous Injection A->B C Circulation & Tumor Accumulation B->C D Clearance of Unbound Antibody C->D G Circulation & Tumor Targeting E Radiolabeled Tetrazine F Intravenous Injection E->F F->G H In Vivo 'Click' Reaction at Tumor Site G->H I Clearance of Unbound Probe H->I J PET/SPECT Imaging or Biodistribution Analysis I->J

Caption: Bioorthogonal pretargeting workflow using a TCO-PEG3-antibody conjugate.

Conclusion

The PEG3 spacer is a small but critical component in the design of TCO linkers for bioconjugation. Its ability to enhance solubility, reduce aggregation, minimize steric hindrance, and improve pharmacokinetic properties makes it an invaluable tool for researchers in drug development and molecular imaging. The rational inclusion of a PEG3 spacer can significantly improve the in vivo performance and clinical translatability of TCO-based bioconjugates, paving the way for more effective targeted therapies and diagnostic agents.

References

An In-depth Technical Guide to TCO-PEG3-TCO for Homobifunctional Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the homobifunctional crosslinker, TCO-PEG3-TCO, detailing its mechanism of action, key applications, and experimental considerations. The information presented is intended to enable researchers to effectively utilize this powerful tool in their work, from bioconjugation and antibody-drug conjugate development to the formation of hydrogels.

Introduction to this compound

This compound is a homobifunctional crosslinking reagent that leverages the principles of bioorthogonal click chemistry. It consists of two trans-cyclooctene (TCO) moieties connected by a 3-unit polyethylene glycol (PEG) spacer. The TCO groups are highly reactive towards tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This reaction is exceptionally fast and selective, proceeding rapidly in aqueous environments without the need for a toxic copper catalyst, making it ideal for biological applications.[1][3]

The PEG3 spacer enhances the water solubility of the crosslinker, reduces the potential for aggregation of conjugated biomolecules, and provides a defined spatial separation between the linked molecules.[4][5] The homobifunctional nature of this compound allows for the straightforward crosslinking of two molecules that have been functionalized with tetrazines.

Mechanism of Action: The TCO-Tetrazine Ligation

The core of this compound's functionality lies in the bioorthogonal reaction between the trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine. This reaction, a type of [4+2] cycloaddition, is the fastest known bioorthogonal reaction.[1][4]

The key steps are:

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: The electron-poor tetrazine rapidly reacts with the strained, electron-rich double bond of the TCO group.

  • Retro-Diels-Alder Elimination: The initial cycloadduct is unstable and undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂).

  • Stable Linkage Formation: The final product is a stable dihydropyridazine linkage, covalently connecting the two molecules.[3][6]

This reaction's high speed and specificity allow for efficient crosslinking even at low concentrations of reactants, which is often the case in biological systems.[1]

G cluster_0 This compound Crosslinking Workflow MoleculeA Tetrazine-labeled Molecule A Reaction IEDDA Reaction (Aqueous Buffer, RT) MoleculeA->Reaction MoleculeB Tetrazine-labeled Molecule B MoleculeB->Reaction Crosslinker This compound Crosslinker->Reaction Product Crosslinked A-B Conjugate Reaction->Product N2 N₂ Gas (byproduct) Reaction->N2

A simplified workflow for homobifunctional crosslinking.

Quantitative Data

The performance of this compound and the underlying TCO-tetrazine chemistry is characterized by its rapid kinetics and stability under specific conditions.

ParameterValueConditionsReference
Reaction Kinetics
Second-Order Rate Constant800 - 30,000 M⁻¹s⁻¹General TCO-tetrazine reaction[1][7]
Second-Order Rate Constant~2000 M⁻¹s⁻¹TCO reaction in 9:1 methanol/water[8]
Reaction Time30 - 60 minutesAt low protein concentrations (e.g., 5-10 µM)[7]
Stability
TCO Reactivity Loss (Aqueous)~10.5% loss after 4 weeksStored at 4°C, pH 7.5[7]
TCO Reactivity Loss (Aqueous)~7% loss after 4 weeksStored at -20°C, pH 7.5[7]
Storage Recommendations
This compound Reagent-20°C, protected from lightSolid form or in anhydrous DMSO[3][9]
Stock Solutions-80°C for 6 months; -20°C for 1 monthIn anhydrous DMSO or DMF[10][11]

Note: The stability of TCO is limited as it can isomerize to the less reactive cis-cyclooctene (CCO). Therefore, long-term storage is not recommended.[12][13]

Experimental Protocols

The following are generalized protocols for the use of this compound in homobifunctional crosslinking applications. Optimization may be required for specific molecules.

Preparation of Tetrazine-Labeled Molecules

Before using this compound, the target molecules must first be functionalized with a tetrazine moiety. A common method is to use a tetrazine-NHS ester to label primary amines on a protein.

  • Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0.

  • Tetrazine-NHS Ester Preparation: Immediately before use, dissolve the tetrazine-NHS ester in an anhydrous organic solvent like DMSO or DMF.

  • Labeling Reaction: Add a 10-20 fold molar excess of the tetrazine-NHS ester solution to the protein solution.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess, unreacted tetrazine reagent using a desalting column or dialysis.

  • Confirmation: Characterize the degree of labeling using UV-Vis spectroscopy or mass spectrometry.

Homobifunctional Crosslinking with this compound

This protocol assumes you have two distinct populations of tetrazine-labeled molecules (Molecule A-Tz and Molecule B-Tz) that you wish to crosslink.

  • Reagent Preparation:

    • Prepare stock solutions of your purified tetrazine-labeled molecules in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO.

  • Crosslinking Reaction:

    • In a microcentrifuge tube, combine Molecule A-Tz and Molecule B-Tz at the desired molar ratio (a 1:1 ratio is a common starting point).

    • Add the this compound solution to the protein mixture. A 1.1 to 5-fold molar excess of the TCO crosslinker over one of the tetrazine-labeled molecules is a typical starting point.[7]

    • The final concentration of DMSO or DMF in the reaction should ideally be kept below 10% to avoid protein precipitation.[7]

  • Incubation:

    • Incubate the reaction mixture for 30 to 60 minutes at room temperature.[6][7] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color and absorbance peak (around 520 nm).[6]

  • Purification:

    • Purify the crosslinked conjugate from excess crosslinker and unreacted starting materials using size-exclusion chromatography (SEC) or another suitable purification method.

  • Analysis:

    • Analyze the reaction products using SDS-PAGE, which should show a new band at a higher molecular weight corresponding to the crosslinked product.

    • Further characterization can be performed using mass spectrometry.

G cluster_1 Experimental Protocol: Homobifunctional Crosslinking tz_prep Prepare Tetrazine-labeled Biomolecules (A-Tz, B-Tz) reagent_prep Prepare Stock Solutions: A-Tz, B-Tz, and this compound tz_prep->reagent_prep mixing Combine A-Tz, B-Tz, and This compound in Reaction Buffer reagent_prep->mixing incubation Incubate at RT for 30-60 min mixing->incubation purification Purify Conjugate (e.g., SEC) incubation->purification analysis Analyze Product (SDS-PAGE, Mass Spec) purification->analysis

A flowchart of the key experimental steps.

Applications

The unique properties of this compound make it suitable for a variety of applications in research and drug development.

  • Protein-Protein Conjugation: It can be used to study protein-protein interactions or to create novel bifunctional proteins.[7]

  • Antibody-Drug Conjugates (ADCs): While many ADC linkers are heterobifunctional, the underlying TCO-tetrazine chemistry is a key technology in this field for conjugating payloads to antibodies.[10][14] Homobifunctional TCO linkers could be used to create dimeric drug conjugates.

  • Hydrogel Formation: this compound can be used to crosslink tetrazine-modified polymers to form biocompatible hydrogels for applications in tissue engineering and controlled drug release.[]

  • Molecular Imaging: The rapid and bioorthogonal nature of the TCO-tetrazine reaction is widely used for in-vivo imaging applications.[1][3] A homobifunctional linker could be used to assemble imaging agents.

Conclusion

This compound is a potent and versatile homobifunctional crosslinker that offers researchers significant advantages in speed, selectivity, and biocompatibility. Its straightforward use in crosslinking tetrazine-modified molecules, underpinned by the exceptionally fast kinetics of the TCO-tetrazine IEDDA reaction, makes it an invaluable tool for a wide range of applications, from fundamental protein studies to the development of advanced therapeutics and biomaterials. Careful consideration of its stability and adherence to established protocols will enable its successful implementation in diverse research settings.

References

An In-depth Technical Guide to the Applications of TCO-PEG3-TCO in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the homobifunctional crosslinker, TCO-PEG3-TCO, and its applications in the field of bioconjugation. This compound is a powerful tool for covalently linking two biomolecules that have been modified with tetrazine moieties. This technology leverages the principles of bioorthogonal chemistry, specifically the inverse-electron demand Diels-Alder (iEDDA) reaction, to achieve rapid and specific conjugation under biocompatible conditions.

Introduction to this compound and Bioorthogonal Chemistry

This compound is a chemical linker molecule featuring two trans-cyclooctene (TCO) groups at either end of a three-unit polyethylene glycol (PEG) spacer. The TCO moiety is a strained alkene that serves as a highly reactive dienophile in the iEDDA reaction, while the PEG spacer enhances the molecule's solubility in aqueous environments and reduces steric hindrance during conjugation.[1][2]

The core of its utility lies in the bioorthogonal reaction between TCO and a tetrazine. This "click chemistry" reaction is exceptionally fast and highly selective, proceeding efficiently under mild, physiological conditions without the need for cytotoxic catalysts like copper.[1][3] This makes it an ideal tool for applications in complex biological systems, including live cells.[4]

The TCO-Tetrazine Ligation Reaction

The reaction between a TCO group and a tetrazine is a [4+2] cycloaddition that results in the formation of a stable dihydropyridazine bond, with the concomitant release of nitrogen gas.[4] This reaction is characterized by its exceptionally fast kinetics, with second-order rate constants reported to be in the range of 10³ to 10⁶ M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known.[5]

The speed and specificity of the TCO-tetrazine ligation allow for efficient conjugation even at low concentrations of reactants, a common scenario when working with biomolecules.[]

G cluster_reactants Reactants cluster_product Product TCO This compound Crosslinked_Complex Crosslinked A-TCO-PEG3-TCO-B Complex TCO->Crosslinked_Complex iEDDA Reaction Tetrazine Tetrazine-modified Biomolecule A Tetrazine->Crosslinked_Complex Tetrazine2 Tetrazine-modified Biomolecule B Tetrazine2->Crosslinked_Complex N2 N2 Crosslinked_Complex->N2 Release G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification P1 Dissolve Tetrazine- Protein A in Buffer Mix Mix Proteins A and B P1->Mix P2 Dissolve Tetrazine- Protein B in Buffer P2->Mix TCO Prepare this compound Stock Solution Add_TCO Add this compound TCO->Add_TCO Mix->Add_TCO Incubate Incubate at RT for 60 min Add_TCO->Incubate SEC Size-Exclusion Chromatography Incubate->SEC G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product PEG_diamine PEG3-diamine Reaction Amide Bond Formation PEG_diamine->Reaction TCO_NHS TCO-NHS ester (2 equivalents) TCO_NHS->Reaction TCO_PEG_TCO This compound Reaction->TCO_PEG_TCO

References

An In-Depth Technical Guide to Utilizing TCO-PEG3-TCO in Proximity Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a novel, proposed methodology for the use of the homobifunctional crosslinker, TCO-PEG3-TCO, in proximity labeling studies. This approach is designed to capture protein-protein interactions (PPIs) with high specificity by "bridging" two proteins of interest that have been independently labeled with tetrazine moieties. The exceptional kinetics and bioorthogonality of the TCO-tetrazine ligation reaction make this a promising strategy for studying PPIs in complex biological systems.

Core Principles

Proximity labeling methodologies are powerful tools for identifying proteins within the immediate vicinity of a protein of interest. Traditional methods often rely on enzymatic generation of reactive species. The methodology proposed here is a chemical biology approach that leverages the principles of split-reporter assays, where two non-functional units of a reporter protein reconstitute to form a functional entity when brought into close proximity.

In this proposed system, two proteins of interest (Protein A and Protein B) are first individually functionalized with a tetrazine group. The addition of the homobifunctional linker, this compound, will only result in a stable, covalent crosslink between Protein A and Protein B if they are in close enough proximity for both TCO groups on the linker to react with the tetrazine moieties on the respective proteins. This ternary complex can then be isolated and the interacting partners identified by mass spectrometry.

The this compound linker offers a polyethylene glycol (PEG) spacer that enhances solubility and provides a flexible linker arm to span the distance between the two interacting proteins. The trans-cyclooctene (TCO) moieties at each end of the linker react specifically and rapidly with tetrazines via an inverse-electron-demand Diels-Alder cycloaddition, a reaction known for its high efficiency and lack of interference with biological functional groups.[1][2]

Quantitative Data on TCO-Tetrazine Ligation

The success of this proposed methodology hinges on the rapid and specific kinetics of the TCO-tetrazine reaction. The reaction rates are influenced by the specific structures of the TCO and tetrazine derivatives. Below is a summary of reported second-order rate constants for various TCO-tetrazine pairs, illustrating the high efficiency of this bioorthogonal reaction.

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/Conditions
5-hydroxy-trans-cyclooctene (equatorial)3,6-dipyridyl-s-tetrazine5,235 ± 25845:55 H₂O:MeOH, 25°C
d-TCO3,6-dipyridyl-s-tetrazine167,000 ± 7,00045:55 H₂O:MeOH, 25°C
d-TCOWater-soluble 3,6-dipyridyl-s-tetrazine366,000 ± 15,000Pure water, 25°C
General TCOMethyl-substituted tetrazine~1,000Aqueous media
General TCOHydrogen-substituted tetrazineup to 30,000Aqueous media

d-TCO: dioxolane-fused trans-cyclooctene

Experimental Protocols

This section outlines a hypothetical, detailed protocol for a proximity labeling study using this compound.

Materials and Reagents
  • Cell Lines: Mammalian cell line co-expressing Protein A and Protein B of interest.

  • Tetrazine Labeling Reagents: Tetrazine-NHS ester or other suitable tetrazine derivative for protein labeling.

  • This compound Crosslinker: Solubilized in an appropriate solvent (e.g., DMSO).

  • Buffers: Phosphate-buffered saline (PBS), lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Affinity Purification: Streptavidin or antibody-conjugated magnetic beads.

  • Mass Spectrometry Reagents: Trypsin, quenching agents, and buffers for mass spectrometry sample preparation.

Step-by-Step Methodology

Step 1: In Vivo Tetrazine Labeling of Target Proteins

  • Cell Culture: Culture the mammalian cell line co-expressing the proteins of interest to ~80% confluency.

  • Labeling Reaction: Incubate the cells with a cell-permeable tetrazine-NHS ester. The NHS ester will react with primary amines (e.g., lysine residues) on the target proteins. Optimization of the concentration and incubation time is crucial to ensure sufficient labeling without causing cellular stress.

  • Washing: After incubation, thoroughly wash the cells with PBS to remove any unreacted tetrazine-NHS ester.

Step 2: this compound Crosslinking

  • Crosslinker Addition: Add the this compound crosslinker to the cell culture medium. The concentration should be optimized to favor intramolecular (between proximal proteins) versus intermolecular (between non-proximal proteins) crosslinking.

  • Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C to allow for the TCO-tetrazine ligation to occur between proximal, tetrazine-labeled proteins.

  • Quenching: Quench the reaction by adding a small molecule tetrazine to react with any remaining TCO groups.

Step 3: Cell Lysis and Protein Complex Enrichment

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Affinity Purification: If one of the proteins of interest has an affinity tag (e.g., HA, FLAG, or biotin), use the corresponding antibody or streptavidin-conjugated beads to enrich for the cross-linked protein complexes.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

Step 4: Mass Spectrometry Analysis

  • On-Bead Digestion: Digest the enriched proteins with trypsin directly on the beads.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify the cross-linked peptides and, consequently, the interacting proteins.

Control Experiments

To ensure the validity of the results, the following control experiments are essential:

  • Single Protein Labeling Control: Express and label only one of the target proteins with tetrazine and perform the this compound crosslinking. This will help identify non-specific interactions.

  • No Crosslinker Control: Perform the experiment without the addition of the this compound crosslinker to identify proteins that co-purify without being covalently linked.

  • Scrambled Peptide Control: If a specific peptide is being targeted for labeling, use a scrambled version of that peptide as a negative control.

  • Excess Competitor Control: Add an excess of a monovalent TCO compound before the this compound to compete for tetrazine binding and prevent crosslinking.

Visualizations

Signaling Pathway and Experimental Workflow

ProximityLabelingWorkflow Workflow for this compound Mediated Proximity Labeling cluster_cell In Vivo Steps cluster_lysis Downstream Processing cluster_analysis Analysis Start Co-express Protein A and Protein B Labeling Label with Tetrazine-NHS Ester Start->Labeling Crosslinking Add this compound Crosslinker Labeling->Crosslinking Quench Quench Reaction Crosslinking->Quench Lysis Cell Lysis Quench->Lysis Enrichment Affinity Purification of Cross-linked Complex Lysis->Enrichment Digestion On-Bead Tryptic Digestion Enrichment->Digestion MS LC-MS/MS Analysis Digestion->MS DataAnalysis Identification of Interacting Proteins MS->DataAnalysis

Caption: Proposed experimental workflow for proximity labeling using this compound.

Chemical Reaction Diagram

TCO_Tetrazine_Reaction This compound Crosslinking Reaction cluster_product Product ProtA Protein A-Tetrazine TCO_linker This compound ProtA->TCO_linker + ProtB Protein B-Tetrazine TCO_linker->ProtB + Crosslinked_Complex Protein A - Linker - Protein B ProtB->Crosslinked_Complex Proximity-dependent ligation

Caption: Chemical principle of this compound mediated crosslinking of two tetrazine-labeled proteins.

Conclusion

The proposed use of this compound in a proximity-dependent chemical crosslinking strategy offers a novel and highly specific method for the study of protein-protein interactions. The bioorthogonality and rapid kinetics of the TCO-tetrazine ligation are key advantages of this system. While this guide presents a hypothetical protocol, the foundational chemical principles and experimental steps are based on well-established techniques in chemical biology and proteomics. This approach has the potential to provide valuable insights into cellular signaling pathways and protein interaction networks, with significant applications in basic research and drug development. Further optimization and validation of this methodology in specific biological contexts are warranted.

References

TCO-PEG3-TCO for Antibody-Drug Conjugate (ADC) Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the homobifunctional TCO-PEG3-TCO linker in the synthesis of antibody-drug conjugates (ADCs). It details the underlying bioorthogonal chemistry, experimental protocols, and data relevant to the development of these next-generation biotherapeutics.

Introduction to this compound in ADC Synthesis

The this compound linker is a chemical tool that facilitates the conjugation of a cytotoxic drug payload to a monoclonal antibody (mAb). This linker utilizes the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) group and a tetrazine.[1][2] This reaction is exceptionally fast, with second-order rate constants reported to be as high as 2000 M⁻¹s⁻¹, highly selective, and can be performed under mild, aqueous conditions, making it ideal for use with sensitive biological molecules like antibodies.[1]

The "PEG3" component of the linker refers to a three-unit polyethylene glycol spacer. This hydrophilic spacer enhances the solubility of the linker and the final ADC, which can be beneficial for preventing aggregation and improving pharmacokinetic properties.[3] The homobifunctional nature of this compound, with a TCO group at both ends, allows for a two-step conjugation strategy. This typically involves the separate functionalization of the antibody and the drug with a complementary reactive group, such as a tetrazine, followed by the "clicking" of these two components together using the this compound linker. This approach offers precise control over the conjugation process and can lead to the formation of more homogeneous ADCs.

Core Chemistry: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The foundation of TCO-based ADC synthesis is the IEDDA reaction. This bioorthogonal "click" reaction involves the rapid and specific ligation of a TCO moiety with a tetrazine.[4] The reaction is characterized by its high efficiency and the absence of a need for a catalyst, which is advantageous for biological applications as it avoids potential toxicity associated with catalysts like copper.[5] The reaction proceeds via a [4+2] cycloaddition, forming a stable dihydropyridazine linkage and releasing nitrogen gas as the only byproduct.[1]

Below is a logical diagram illustrating the IEDDA reaction at the core of TCO-based ADC synthesis.

IEDDA_Reaction cluster_reactants Reactants cluster_reaction IEDDA Reaction cluster_products Products TCO Trans-cyclooctene (TCO) Reaction [4+2] Cycloaddition TCO->Reaction Tetrazine Tetrazine Tetrazine->Reaction Dihydropyridazine Stable Dihydropyridazine Linkage Reaction->Dihydropyridazine Nitrogen Nitrogen Gas (N2) Reaction->Nitrogen

Core IEDDA Reaction Mechanism.

Quantitative Data for TCO-Based ADC Synthesis

The following tables summarize key quantitative data related to the TCO-tetrazine ligation and the properties of the resulting ADCs.

Table 1: Physicochemical Properties of a Representative TCO-PEG3 Linker

PropertyValueReference
Molecular FormulaC₁₈H₃₁NO₇[6]
Molecular Weight373.5 g/mol [6]
Purity>95%[6]
SolubilityDMSO, DCM, DMF[6]
Storage Condition-20°C[6]

Table 2: Kinetic and Stability Data of TCO-Tetrazine Ligation

ParameterValueConditionsReference
Second-Order Rate Constant~2000 M⁻¹s⁻¹9:1 Methanol/Water[1]
TCO-labeled Antibody Reactivity Loss~10.5%4 weeks at 4°C[3]
TCO-linked ADC Stability in SerumNo drug release observed24 hours at 37°C[7]

Table 3: In Vitro Efficacy of a TCO-Linked MMAE ADC

Cell LineADC TreatmentActivator TreatmentEC₅₀ (nM)Reference
LS174Ttz-ADCTCO Activator0.67[8]
LS174Ttz-ADCNo Activator>100[8]
LS174TMMAE alone-~0.7[8]

Experimental Protocols

This section provides a representative, detailed methodology for the synthesis and characterization of an ADC using a homobifunctional this compound linker. This protocol is a hypothetical example based on established principles of bioorthogonal chemistry.

Materials and Reagents
  • Monoclonal antibody (mAb)

  • Cytotoxic drug with an amine handle (e.g., MMAE)

  • This compound linker

  • Methyltetrazine-PEG4-NHS ester

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium bicarbonate buffer (1 M, pH 8.5)

  • Spin desalting columns

  • Hydrophobic Interaction Chromatography (HIC) column

  • LC-MS system

Experimental Workflow for ADC Synthesis and Characterization

The following diagram illustrates the overall workflow for the synthesis and characterization of an ADC using the this compound linker.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization A1 Step 1a: Antibody-Tetrazine Conjugation B Step 2: Bioorthogonal Ligation with this compound A1->B Tetrazine-Ab A2 Step 1b: Drug-Tetrazine Conjugation A2->B Tetrazine-Drug C Purification of ADC B->C Crude ADC D Drug-to-Antibody Ratio (DAR) Determination (HIC/LC-MS) C->D Purified ADC E In Vitro Cytotoxicity Assay D->E F Plasma Stability Assay E->F

Overall ADC Synthesis and Characterization Workflow.
Detailed Protocol

Step 1a: Antibody-Tetrazine Conjugation

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS (pH 7.4).

  • Add sodium bicarbonate buffer (1 M, pH 8.5) to the antibody solution to achieve a final concentration of 100 mM.

  • Dissolve Methyltetrazine-PEG4-NHS ester in DMSO to a final concentration of 10 mM.

  • Add a 10-fold molar excess of the tetrazine-NHS ester solution to the antibody solution.

  • Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

  • Remove the excess, unreacted tetrazine-NHS ester using a spin desalting column equilibrated with PBS (pH 7.4).

  • Determine the concentration of the resulting tetrazine-functionalized antibody (Tetrazine-Ab) using a BCA protein assay.

Step 1b: Drug-Tetrazine Conjugation

  • Dissolve the amine-containing cytotoxic drug (e.g., MMAE) in DMSO.

  • In a separate reaction, react the drug with a 1.5-fold molar excess of Methyltetrazine-PEG4-NHS ester in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in DMSO.

  • Monitor the reaction by LC-MS until completion.

  • Purify the resulting tetrazine-functionalized drug (Tetrazine-Drug) by reverse-phase HPLC.

Step 2: Bioorthogonal Ligation with this compound

  • Dissolve the this compound linker in DMSO.

  • In a reaction vessel, combine the Tetrazine-Ab and a 5-fold molar excess of the Tetrazine-Drug.

  • Add a 1.2-fold molar excess of the this compound linker to the antibody-drug mixture.

  • Incubate the reaction for 2 hours at room temperature with gentle mixing.

Step 3: Purification of the ADC

  • Purify the crude ADC mixture using a desalting column to remove unreacted drug and linker.

  • Further purify the ADC and separate different drug-to-antibody ratio (DAR) species using Hydrophobic Interaction Chromatography (HIC).

Step 4: ADC Characterization

  • DAR Determination: Analyze the purified ADC by HIC-UV/Vis and LC-MS to determine the average DAR and the distribution of different DAR species.

  • In Vitro Cytotoxicity: Perform a cell-based assay (e.g., MTT or CellTiter-Glo) using a cancer cell line that expresses the target antigen of the antibody to determine the EC₅₀ of the ADC.

  • Plasma Stability: Incubate the ADC in human plasma at 37°C for various time points. Analyze the samples by LC-MS to quantify the amount of drug released from the antibody over time.

Signaling Pathway of a Tubulin Inhibitor Payload (e.g., MMAE)

Many ADCs utilize tubulin inhibitors like monomethyl auristatin E (MMAE) as their cytotoxic payload. Upon internalization of the ADC and release of the payload, MMAE disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[9][10]

The following diagram illustrates the general mechanism of action of an MMAE-containing ADC.

MMAE_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE Released MMAE Lysosome->MMAE Payload Release Tubulin Tubulin Polymerization Inhibition MMAE->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest G2/M Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of Action of an MMAE-based ADC.

Conclusion

The this compound linker, in conjunction with tetrazine-functionalized components, provides a powerful and versatile platform for the synthesis of advanced antibody-drug conjugates. The use of bioorthogonal chemistry allows for a highly controlled and efficient conjugation process, leading to the production of more homogeneous and potentially more effective therapeutic agents. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug developers working in this exciting field. Further optimization of linker design and conjugation strategies will continue to drive the development of the next generation of ADCs with improved therapeutic indices.

References

An In-depth Technical Guide to TCO-PEG3-TCO in Hydrogel Formation for Drug Development and Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of TCO-PEG3-TCO as a crosslinking agent in the formation of hydrogels through bioorthogonal chemistry. We will delve into the core principles of tetrazine-TCO ligation, present quantitative data on hydrogel properties, provide detailed experimental protocols, and explore the influence of these hydrogels on cellular signaling pathways, a critical aspect for applications in drug delivery and tissue engineering.

Introduction to this compound and Bioorthogonal Hydrogel Formation

The formation of hydrogels for biomedical applications increasingly relies on bioorthogonal chemistry, which involves reactions that can occur in complex biological environments without interfering with native biochemical processes. Among these, the inverse-electron demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO) is particularly powerful due to its exceptionally fast reaction kinetics, high specificity, and the absence of a need for catalysts.[1][2][3]

This compound is a homobifunctional crosslinker molecule. It consists of two terminal TCO groups connected by a short polyethylene glycol (PEG) linker containing three ethylene glycol units. This structure allows it to react with two separate tetrazine-functionalized polymer chains, effectively creating a crosslink and leading to the formation of a hydrogel network. The PEG linker enhances the water solubility and biocompatibility of the crosslinker.[4][5][6]

The primary application of this compound is in the crosslinking of multi-arm, tetrazine-functionalized PEG (PEG-Tz) or other biocompatible polymers like hyaluronic acid (HA-Tz).[1][7] When this compound is mixed with a solution of, for example, a 4-arm PEG-Tz, the TCO and tetrazine moieties rapidly react to form a stable covalent bond, resulting in a three-dimensional hydrogel network.[8] The speed and efficiency of this reaction allow for the in-situ formation of hydrogels, which is highly advantageous for encapsulating cells or therapeutic agents.[3][8]

Quantitative Data on TCO-Crosslinked Hydrogels

The physical and mechanical properties of TCO-crosslinked hydrogels can be precisely tuned by varying the concentration of the precursors, the molecular weight of the PEG chains, and the crosslinking density. These properties are critical for dictating the hydrogel's performance in applications such as controlled drug release and as scaffolds for tissue engineering, where they influence cell behavior.[9][10]

Table 1: Mechanical Properties of TCO-Tetrazine Crosslinked PEG Hydrogels
Precursor SystemPolymer Concentration (wt%)Storage Modulus (G')Swelling Ratio (Q)Reference
20 kDa PEG-tetra-tetrazine + 2 kDa PEG-di-norbornene*109.0 ± 1.8 kPa18 ± 0.7[11]
4-arm PEG-Tz + di-norbornene peptide2-10100 - 2000 PaNot Specified[8]
PEGDA Blends (3400/400 MW)20~400 kPaNot Specified[10]
PEGDA Blends (3400/400 MW)40~1.7 MPaNot Specified[10]
PEG-based hydrogels10-400.01 - 2.46 MPa2.2 - 31.5[9]

Note: While this system uses a norbornene dienophile, the resulting mechanical properties are comparable to TCO-based systems and provide valuable quantitative insights.[11]

Table 2: Influence of Crosslinker Concentration on Hydrogel Properties
Crosslinker Concentration (% w/w)Gel Fraction (%)Equilibrium Water Content (EWC) (%)Mesh Size (ξ) (nm)Storage Modulus (G') (Pa x 10^4)
185.84 ± 1.65Not Specified10.72 ± 0.41Not Stable
2.589.47 ± 1.09199.82 ± 9.248.23 ± 0.241.23
592.54 ± 0.76130.21 ± 5.866.43 ± 0.113.51
1094.89 ± 0.5466.84 ± 1.304.88 ± 0.045.89

Data adapted from a study on PEO hydrogels with a tetra-acrylate crosslinker, demonstrating the general principle of how increasing crosslinker concentration affects hydrogel network properties.[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a TCO-PEG-TCO crosslinker, hydrogel formation, and characterization of its key properties.

Synthesis of a Representative TCO-PEG-TCO Crosslinker

This protocol is based on the synthesis of a TCO-phospholipid and can be adapted for TCO-PEG-TCO synthesis.[13]

Materials:

  • TCO-PEG4-NHS ester

  • DSPE-PEG(2000)-amine (can be substituted with a diamine-PEG3)

  • Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dialysis tubing

Procedure:

  • Dissolve TCO-PEG4-NHS ester (1.5 molar equivalents) in DMSO.

  • Add the diamine-PEG linker (1 molar equivalent) to the solution.

  • Add DIPEA (2 molar equivalents) to the reaction mixture.

  • Allow the reaction to proceed at room temperature overnight with stirring.

  • Purify the TCO-PEG-TCO product by dialysis against deionized water for 48 hours, with water changes every 12 hours.

  • Lyophilize the purified product to obtain a white powder.

  • Store the final product at -20°C.

Hydrogel Formation via TCO-Tetrazine Ligation

Materials:

  • 4-arm PEG-tetrazine (e.g., 20 kDa)

  • This compound crosslinker

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of 4-arm PEG-tetrazine in PBS (e.g., 10% w/v).

  • Prepare a stock solution of this compound in PBS at a stoichiometric equivalent to the tetrazine groups.

  • To form the hydrogel, mix the PEG-tetrazine solution and the this compound solution in a 1:1 volume ratio.

  • Vortex the mixture briefly (2-3 seconds) to ensure homogeneity.

  • Immediately transfer the solution to the desired mold or well plate.

  • Gelation will occur within minutes at room temperature. Allow the hydrogel to cure for at least 30 minutes before use.

Characterization of Hydrogel Mechanical Properties by Rheometry

Equipment:

  • Strain-controlled rheometer with parallel-plate geometry (e.g., 20 mm diameter)

Procedure:

  • Prepare a hydrogel disk of a defined volume and thickness (e.g., 1 mm).

  • Place the hydrogel onto the bottom plate of the rheometer.

  • Lower the upper plate to contact the hydrogel surface and apply a small compressive strain (e.g., 5-10%) to ensure good contact.

  • Perform a frequency sweep from 0.1 to 100 Hz at a constant, low strain (e.g., 1%) to determine the storage modulus (G') and loss modulus (G'').

  • The storage modulus (G') represents the elastic properties of the hydrogel.

Measurement of Hydrogel Swelling Ratio

Procedure:

  • Prepare a hydrogel of a known initial weight (W_initial).

  • Immerse the hydrogel in a large volume of deionized water or PBS at 37°C.

  • At various time points (e.g., 1, 2, 4, 8, 12, 24 hours), remove the hydrogel, gently blot the surface to remove excess water, and weigh it to obtain the wet weight (W_wet).

  • After the final time point, freeze the hydrogel and lyophilize it to obtain the dry weight (W_dry).

  • The swelling ratio (Q) is calculated as: Q = W_wet / W_dry.

Drug Loading and Release Study

Drug Loading (Entrapment Method):

  • Dissolve the therapeutic agent (e.g., a protein or small molecule drug) in the 4-arm PEG-tetrazine solution before mixing with the this compound crosslinker.

  • Follow the hydrogel formation protocol (Section 3.2) to encapsulate the drug within the hydrogel matrix.

Drug Release Assay:

  • Place the drug-loaded hydrogel in a known volume of release buffer (e.g., PBS with 0.1% sodium azide to prevent microbial growth) at 37°C with gentle agitation.

  • At predetermined time points, collect the entire release buffer and replace it with fresh buffer.

  • Quantify the concentration of the released drug in the collected buffer using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or ELISA).

  • Calculate the cumulative release of the drug over time.

Influence on Cellular Signaling Pathways and Mechanotransduction

The mechanical properties of the hydrogel microenvironment, particularly its stiffness, play a crucial role in regulating cell behavior through a process called mechanotransduction.[14] Cells sense the stiffness of their surroundings through integrin-based adhesions to the extracellular matrix (ECM), which in the case of these synthetic hydrogels can be mimicked by incorporating adhesive ligands like RGD.[15][16]

This mechanical information is then translated into biochemical signals that can influence cell shape, migration, proliferation, and differentiation.[4] Two key signaling pathways involved in mechanotransduction are the Integrin-FAK pathway and the YAP/TAZ pathway.

Integrin-Mediated Signaling

Integrins are transmembrane receptors that link the ECM to the cell's actin cytoskeleton.[17] When cells adhere to the hydrogel (often functionalized with RGD peptides), integrins cluster and recruit proteins like Focal Adhesion Kinase (FAK) and Src kinase.[18] This initiates a signaling cascade that can activate downstream pathways such as the MAPK/ERK and PI3K/AKT pathways, which are involved in cell survival and proliferation.[17] The stiffness of the hydrogel can modulate the maturation of these focal adhesions and the strength of the resulting downstream signals.[15]

YAP/TAZ Mechanotransduction

The transcriptional co-activators YAP (Yes-associated protein) and TAZ are key mediators of mechanotransduction.[19] In cells cultured on soft hydrogels, YAP and TAZ are typically phosphorylated and remain in the cytoplasm.[8] However, on stiffer hydrogels, increased cytoskeletal tension leads to the dephosphorylation and nuclear translocation of YAP and TAZ.[11][20] In the nucleus, YAP/TAZ bind to TEAD transcription factors to promote the expression of genes involved in cell proliferation and migration.[19] Therefore, by tuning the stiffness of this compound crosslinked hydrogels, it is possible to control the activation of the YAP/TAZ pathway and thereby influence cell fate.

Growth Factor Release and Smad Signaling

This compound hydrogels can be designed for the sustained release of growth factors, which can then activate specific signaling pathways in target cells. For example, the release of Bone Morphogenetic Protein-2 (BMP-2) from a PEG-based hydrogel can induce the differentiation of mesenchymal stem cells into osteoblasts. This occurs through the activation of the Smad signaling pathway. BMP-2 binds to its receptors on the cell surface, leading to the phosphorylation of Smad1, Smad5, and Smad8.[21] These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor to upregulate the expression of osteogenic genes.[22][23]

Visualizations

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Hydrogel Formation and Characterization cluster_synthesis Precursor Synthesis cluster_formation Hydrogel Formation cluster_characterization Characterization cluster_application Application PEG_Tz 4-arm PEG-tetrazine Mixing Mix Precursors in PBS PEG_Tz->Mixing TCO_PEG_TCO This compound TCO_PEG_TCO->Mixing Gelation In-situ Gelation Mixing->Gelation Rheology Rheometry (G') Gelation->Rheology Swelling Swelling Study (Q) Gelation->Swelling Drug_Release Drug Release Assay Gelation->Drug_Release Cell_Culture 3D Cell Culture Gelation->Cell_Culture Mechanotransduction Influence of Hydrogel Stiffness on Cell Signaling Stiffness Hydrogel Stiffness (Tunable via Crosslinking) Integrin Integrin-Mediated Adhesion Stiffness->Integrin sensed by Cytoskeleton Cytoskeletal Tension Integrin->Cytoskeleton generates YAP_TAZ YAP/TAZ Nuclear Translocation Cytoskeleton->YAP_TAZ regulates Gene_Expression Gene Expression (Proliferation, Differentiation) YAP_TAZ->Gene_Expression controls Smad_Pathway BMP-2 Induced Smad Signaling Pathway BMP2 BMP-2 Release from Hydrogel Receptor BMP Receptor Complex BMP2->Receptor binds to pSmad Phosphorylation of Smad1/5/8 Receptor->pSmad activates Smad_Complex Smad1/5/8 - Smad4 Complex Formation pSmad->Smad_Complex Nucleus Nuclear Translocation Smad_Complex->Nucleus Transcription Osteogenic Gene Transcription Nucleus->Transcription initiates

References

The Reactivity of TCO-PEG3-TCO with Tetrazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the bifunctional crosslinker, TCO-PEG3-TCO, with tetrazine-functionalized molecules. This bioorthogonal reaction, driven by the inverse-electron demand Diels-Alder (IEDDA) cycloaddition, is distinguished by its exceptional speed and specificity, making it a cornerstone of modern bioconjugation strategies in research and pharmaceutical development. This document details the reaction kinetics, provides experimental protocols, and illustrates the underlying chemical principles and workflows.

Core Principles of TCO-Tetrazine Reactivity

The conjugation of a trans-cyclooctene (TCO) moiety with a tetrazine is a form of "click chemistry" that proceeds without the need for a catalyst, such as copper, which can be cytotoxic.[1][2] This reaction is characterized by its bioorthogonal nature, meaning it occurs efficiently in complex biological environments without interfering with native biochemical processes.[3][4][5] The primary driving force for this rapid ligation is the high internal strain of the double bond within the TCO ring.

The reaction mechanism is an inverse-electron demand Diels-Alder cycloaddition, where the electron-poor tetrazine acts as the diene and the strained TCO is the dienophile.[1] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine linkage.[1][6] The inclusion of a polyethylene glycol (PEG) spacer, in this case, a three-unit PEG (PEG3), enhances the solubility of the crosslinker in aqueous buffers, reduces aggregation of conjugated biomolecules, and minimizes steric hindrance.[1][3][7][8]

The bifunctional nature of this compound allows for the crosslinking of two separate tetrazine-containing molecules, enabling the formation of well-defined molecular assemblies, such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic and diagnostic agents.[9]

Quantitative Analysis of Reaction Kinetics

The reaction between TCO and tetrazine is renowned for its extraordinarily fast kinetics, with second-order rate constants that are among the highest reported for any bioorthogonal reaction.[3][5][10] These rapid kinetics allow for efficient conjugation even at low micromolar concentrations, which is often a requirement when working with sensitive biomolecules.[1][10] The specific rate can be influenced by the substituents on both the TCO and the tetrazine, as well as the reaction solvent.[1][11][12][13]

Below is a summary of representative second-order rate constants for various TCO and tetrazine pairs, illustrating the range of reactivity that can be achieved.

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent System
trans-Cyclooctene (TCO)3,6-di(2-pyridyl)-s-tetrazine2000 ± 4009:1 Methanol/Water
TCOMethyl-substituted tetrazine~1000Aqueous Media
TCOHydrogen-substituted tetrazineup to 30,000Aqueous Media
Conformationally strained TCO3,6-bisalkyl-tetrazine420 ± 49Acetonitrile
Conformationally strained TCO3,6-bisalkyl-tetrazine23,800 ± 40025% Acetonitrile/PBS
Dioxolane-fused TCO (d-TCO)3,6-dipyridyl-s-tetrazine366,000 ± 15,000Water

Note: The reactivity of a specific this compound linker will be in the range of the values presented for TCO derivatives, with minor variations due to the PEG3 linker.

Experimental Protocols

The following protocols provide a general framework for the labeling of biomolecules and subsequent crosslinking using a bifunctional TCO linker like this compound. Adjustments may be necessary based on the specific properties of the molecules being conjugated.

Protocol 1: General Protein-Protein Conjugation using this compound

This protocol describes the conjugation of two different proteins, each functionalized with a tetrazine moiety, using the this compound crosslinker.

Materials:

  • Tetrazine-functionalized Protein A (in amine-free buffer, e.g., PBS pH 7.4)

  • Tetrazine-functionalized Protein B (in amine-free buffer, e.g., PBS pH 7.4)

  • This compound linker

  • Anhydrous, high-purity solvent (e.g., DMSO or DMF)

  • Desalting spin columns for buffer exchange and purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO or DMF at a concentration of 10 mM immediately before use.

    • Ensure both tetrazine-functionalized protein solutions are at a concentration of 1-5 mg/mL in a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5).[3]

  • Reaction Setup:

    • In a microcentrifuge tube, combine equimolar amounts of Tetrazine-Protein A and Tetrazine-Protein B.

    • To this protein mixture, add 0.5 molar equivalents of the this compound stock solution. This stoichiometry is a starting point and may require optimization to minimize the formation of homodimers.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 30 minutes to 2 hours at 4°C.[3] The reaction progress can be monitored by observing the disappearance of the characteristic reddish-purple color of the tetrazine.

  • Purification:

    • Remove unreacted this compound and any unconjugated proteins using size-exclusion chromatography (SEC) or desalting spin columns.

  • Storage:

    • Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage.[10] Avoid buffers containing azides or thiols for long-term storage.[10]

Protocol 2: Monitoring the Reaction

The reaction can be monitored spectroscopically by following the disappearance of the tetrazine's absorbance band between 510 and 550 nm.[6] Alternatively, UPLC-MS can be used to confirm the quantitative formation of the cycloaddition product.

Visualizing the Chemistry and Workflow

To further elucidate the principles and practical application of this compound reactivity, the following diagrams have been generated.

Caption: Inverse-electron demand Diels-Alder cycloaddition of TCO and tetrazine.

G start Start: Prepare Tetrazine-Functionalized Biomolecules (A and B) prepare_tco Prepare this compound Stock Solution (e.g., in DMSO) start->prepare_tco mix_reactants Mix Biomolecules A and B with this compound start->mix_reactants prepare_tco->mix_reactants incubate Incubate at Room Temp (30-60 min) mix_reactants->incubate purify Purify Conjugate (e.g., Size-Exclusion Chromatography) incubate->purify analyze Analyze Product (e.g., SDS-PAGE, MS) purify->analyze end End: Purified A-TCO-PEG3-TCO-B Conjugate analyze->end

Caption: Experimental workflow for bioconjugation using this compound.

Conclusion

The reaction between this compound and tetrazine-functionalized molecules represents a powerful and versatile tool for chemical biology, drug development, and materials science. Its unparalleled kinetics, biocompatibility, and high efficiency enable the precise construction of complex molecular architectures under mild, aqueous conditions. This guide provides the foundational knowledge and practical protocols for researchers to successfully implement this advanced bioconjugation strategy in their work.

References

Biocompatibility of TCO-PEG3-TCO for In Vivo Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of bioorthogonal chemistry has revolutionized the fields of drug delivery, in vivo imaging, and diagnostics. Among the most prominent of these reactions is the inverse electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine. The TCO-PEG3-TCO linker is a key reagent in this field, offering a bifunctional handle for conjugating molecules of interest. The polyethylene glycol (PEG) spacer is incorporated to enhance the linker's properties for in vivo applications. This technical guide provides an in-depth overview of the biocompatibility of this compound, summarizing available knowledge and providing detailed experimental protocols for its assessment.

The TCO-tetrazine ligation is renowned for its rapid kinetics and high specificity, proceeding efficiently under physiological conditions without the need for a toxic copper catalyst.[1][2] This reaction is considered bioorthogonal as the reactive moieties do not interact with native biological functional groups, thus minimizing off-target effects.[3][4] The inclusion of a PEG3 spacer is intended to improve water solubility, reduce aggregation, and decrease immunogenicity, thereby enhancing the in vivo stability and circulation time of the conjugated molecule.[]

Core Concepts of Biocompatibility

The biocompatibility of a material refers to its ability to perform its intended function without eliciting any undesirable local or systemic effects in the host. For in vivo applications of this compound, key aspects of biocompatibility include:

  • Cytotoxicity: The potential of the molecule to cause cell death.

  • Immunogenicity: The propensity to induce an immune response.

  • Biodistribution and Clearance: The pattern of distribution throughout the body and the mechanism and rate of its elimination.

  • In Vivo Stability: The ability to remain intact and functional in a biological environment.

While specific quantitative data for this compound is not extensively available in public literature, the general consensus based on the components (TCO and PEG) and the extensive use of similar compounds in vivo suggests a favorable biocompatibility profile.

Quantitative Data Summary

There is a notable lack of publicly available, specific quantitative biocompatibility data for this compound. The tables below are structured to present the types of data that are crucial for assessing biocompatibility and should be generated for any in vivo study utilizing this linker.

Table 1: In Vitro Cytotoxicity Data

Cell LineAssay TypeEndpointConcentration RangeResult (e.g., IC50)Reference
Example: HEK293MTTCell Viability0.1 - 100 µM> 100 µMHypothetical
Example: HeLaLDHCell Membrane Integrity0.1 - 100 µMNot cytotoxicHypothetical

Table 2: In Vivo Acute Toxicity Data

Animal ModelRoute of AdministrationDosage RangeObservation PeriodLD50Key FindingsReference
Example: Balb/c MiceIntravenous1 - 50 mg/kg14 days> 50 mg/kgNo adverse effects observedHypothetical

Table 3: Immunogenicity Profile

Animal ModelAssay TypeCytokines MeasuredTime PointsResultsReference
Example: C57BL/6 MiceELISATNF-α, IL-6, IL-1β2, 6, 24 hours post-injectionNo significant increase in pro-inflammatory cytokinesHypothetical

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of biocompatibility. The following are standard protocols that can be adapted for this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

In Vivo Biodistribution Study

This protocol outlines a typical procedure for determining the distribution and clearance of a this compound-conjugated molecule in a murine model.

Protocol:

  • Radiolabeling (if applicable): Conjugate a radiolabel (e.g., with a tetrazine-bearing chelator for PET or SPECT imaging) to the this compound construct.[7]

  • Animal Model: Use healthy adult mice (e.g., Balb/c, 6-8 weeks old).

  • Administration: Inject the labeled this compound conjugate intravenously via the tail vein.

  • Time Points: Euthanize cohorts of mice at various time points post-injection (e.g., 1, 4, 24, 48 hours).[8]

  • Organ Harvesting: Dissect and weigh major organs (liver, spleen, kidneys, lungs, heart, brain, etc.) and collect blood samples.

  • Quantification: Measure the radioactivity in each organ and blood sample using a gamma counter.

  • Data Analysis: Express the data as the percentage of injected dose per gram of tissue (%ID/g).[7]

In Vivo Immunogenicity Assessment: Cytokine Release Assay

This assay measures the levels of key inflammatory cytokines in the blood following administration of the test compound.

Protocol:

  • Animal Model: Use healthy adult mice (e.g., C57BL/6, 6-8 weeks old).

  • Administration: Inject this compound intravenously. Include positive (e.g., LPS) and negative (e.g., saline) control groups.

  • Blood Collection: Collect blood samples via retro-orbital or tail vein bleeding at various time points (e.g., 2, 6, 24 hours) post-injection.

  • Serum Preparation: Allow the blood to clot and centrifuge to separate the serum.

  • Cytokine Measurement: Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. A specialized in vivo cytokine capture assay can also be employed for cytokines with short half-lives.[9]

  • Data Analysis: Compare the cytokine levels in the test group to the control groups.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the in vivo use of this compound.

experimental_workflow cluster_invitro In Vitro Biocompatibility cluster_invivo In Vivo Studies Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) This compound Treatment->Cytotoxicity Assay (MTT) Data Analysis Data Analysis Cytotoxicity Assay (MTT)->Data Analysis Decision Decision Data Analysis->Decision Proceed to In Vivo Animal Model Animal Model Compound Administration Compound Administration Animal Model->Compound Administration Biodistribution Study Biodistribution Study Compound Administration->Biodistribution Study Immunogenicity Assay Immunogenicity Assay Compound Administration->Immunogenicity Assay Histopathology Histopathology Compound Administration->Histopathology Pharmacokinetic Modeling Pharmacokinetic Modeling Biodistribution Study->Pharmacokinetic Modeling Safety Assessment Safety Assessment Immunogenicity Assay->Safety Assessment Histopathology->Safety Assessment

Caption: General workflow for assessing the biocompatibility of this compound.

biodistribution_clearance This compound Conjugate This compound Conjugate Systemic Circulation Systemic Circulation This compound Conjugate->Systemic Circulation Target Tissue Accumulation Target Tissue Accumulation Systemic Circulation->Target Tissue Accumulation Non-Target Organ Distribution Non-Target Organ Distribution Systemic Circulation->Non-Target Organ Distribution Renal Clearance Renal Clearance Systemic Circulation->Renal Clearance Metabolism (Liver) Metabolism (Liver) Non-Target Organ Distribution->Metabolism (Liver) Biliary Excretion Biliary Excretion Metabolism (Liver)->Biliary Excretion potential_immune_response This compound This compound Antigen Presenting Cell (APC) Antigen Presenting Cell (APC) This compound->Antigen Presenting Cell (APC) Uptake T-cell Activation T-cell Activation Antigen Presenting Cell (APC)->T-cell Activation Presentation B-cell Activation B-cell Activation T-cell Activation->B-cell Activation Help Cytokine Release Cytokine Release T-cell Activation->Cytokine Release Antibody Production Antibody Production B-cell Activation->Antibody Production

References

Methodological & Application

Application Notes and Protocols for TCO-PEG3-TCO Protein Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the crosslinking of proteins using the homobifunctional TCO-PEG3-TCO crosslinker. This method relies on the highly efficient and bioorthogonal inverse-electron demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) group and a tetrazine moiety. This two-step approach involves the initial modification of the target protein(s) to introduce tetrazine groups, followed by the crosslinking reaction with this compound.

The TCO-tetrazine ligation is exceptionally fast and specific, enabling rapid and efficient crosslinking of proteins even at low concentrations.[1][2][3] The hydrophilic PEG3 spacer enhances solubility and reduces steric hindrance during the reaction.[4][5] This protocol is applicable to a wide range of applications, including the study of protein-protein interactions, the creation of antibody-drug conjugates, and the development of novel biotherapeutics.

Principle of the Reaction

The crosslinking strategy is based on the [4+2] cycloaddition reaction between the TCO groups on the crosslinker and tetrazine groups incorporated into the protein. This reaction is irreversible and proceeds rapidly under mild, aqueous conditions without the need for a catalyst.[3] The only byproduct of this reaction is nitrogen gas, ensuring a clean and efficient ligation.[3]

Key Features of TCO-Tetrazine Crosslinking:

  • Exceptional Kinetics: The reaction rates for TCO-tetrazine ligation are among the fastest known in bioorthogonal chemistry, with second-order rate constants reported to be in the range of 800 M⁻¹s⁻¹ to 10⁶ M⁻¹s⁻¹.[1][2][3]

  • High Specificity and Bioorthogonality: The TCO and tetrazine groups react selectively with each other and do not cross-react with other functional groups found in biological systems.[3]

  • Biocompatibility: The reaction proceeds under mild physiological conditions (pH 6-9, room temperature) and does not require cytotoxic catalysts like copper.[3]

  • High Efficiency: Conjugation efficiencies of over 99% can be achieved, even at low protein concentrations.[1][4]

Quantitative Data Summary

ParameterValueReference
Second-Order Rate Constant (k)800 - 2000 M⁻¹s⁻¹[1][2]
up to 1 x 10⁶ M⁻¹s⁻¹[3]
Reaction Time30 - 60 minutes[1]
~1 hour[3]
Recommended pH Range6.5 - 7.5[1]
6 - 9[3]
Conjugation Efficiency> 99%[1][4]
Stability of TCO-modified Protein~10.5% loss of reactivity after 4 weeks at 4°C[1]

Experimental Protocols

This section details the two key stages of the crosslinking process:

  • Protein Modification with Tetrazine: Introduction of tetrazine moieties onto the target protein.

  • Crosslinking with this compound: Reaction of the tetrazine-modified protein with the homobifunctional TCO crosslinker.

Protocol 1: Protein Modification with Tetrazine-Maleimide

This protocol describes the modification of proteins containing accessible cysteine residues with a tetrazine-maleimide reagent.

Materials:

  • Protein of interest (containing free sulfhydryl groups)

  • Tetrazine-PEGn-Maleimide

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (amine-free)

  • Reducing agent (e.g., TCEP)

  • Desalting spin columns

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation:

    • If the protein has disulfide bonds that need to be reduced to generate free sulfhydryls, treat the protein with a 5-10 fold molar excess of TCEP for 1 hour at room temperature.

    • Buffer exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL using a desalting spin column.

  • Tetrazine-Maleimide Reagent Preparation:

    • Immediately before use, prepare a 5-20 mM stock solution of Tetrazine-PEGn-Maleimide in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the dissolved Tetrazine-Maleimide reagent to the protein solution.

    • Incubate the reaction for 1-4 hours at room temperature or 2-8 hours at 4°C.

  • Removal of Excess Reagent:

    • Purify the tetrazine-labeled protein from the excess, unreacted reagent using a desalting spin column or dialysis.

  • Quantification of Labeling (Optional):

    • The degree of labeling can be determined by monitoring the disappearance of the tetrazine absorbance at ~520 nm upon reaction with an excess of a TCO-containing molecule.

Protocol 2: Crosslinking of Tetrazine-Modified Protein with this compound

This protocol describes the crosslinking of the tetrazine-modified protein using the this compound homobifunctional crosslinker.

Materials:

  • Tetrazine-modified protein (from Protocol 1)

  • This compound crosslinker

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5

  • Anhydrous DMSO or DMF

Procedure:

  • This compound Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired final concentration in the reaction.

  • Crosslinking Reaction:

    • To the solution of tetrazine-modified protein, add the this compound crosslinker. A 0.5:1 molar ratio of this compound to tetrazine-modified protein is recommended to favor the formation of dimers. The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Analysis of Crosslinking:

    • The crosslinking reaction can be monitored by SDS-PAGE, where the formation of a higher molecular weight band corresponding to the protein dimer should be observed.

    • Further characterization can be performed using size-exclusion chromatography (SEC) or mass spectrometry.

  • Purification of Crosslinked Protein:

    • If necessary, the crosslinked protein dimer can be purified from unreacted monomer and other byproducts using size-exclusion chromatography.

Visualizations

Crosslinking_Workflow cluster_modification Protein Modification cluster_crosslinking Crosslinking cluster_analysis Analysis Protein Protein with Cys Tetrazine_Protein Tetrazine-Modified Protein Protein->Tetrazine_Protein Reaction at pH 7.2-7.5 Tetrazine_Maleimide Tetrazine-Maleimide Tetrazine_Maleimide->Tetrazine_Protein Crosslinked_Protein Crosslinked Protein Dimer Tetrazine_Protein->Crosslinked_Protein iEDDA Reaction TCO_Linker This compound TCO_Linker->Crosslinked_Protein SDS_PAGE SDS-PAGE Crosslinked_Protein->SDS_PAGE SEC Size-Exclusion Chromatography Crosslinked_Protein->SEC

Caption: Experimental workflow for this compound protein crosslinking.

Reaction_Scheme Tetrazine_Protein1 Protein-Tetrazine Intermediate Protein-Tetrazine-TCO-PEG3-TCO Tetrazine_Protein1->Intermediate Tetrazine_Protein1->Intermediate iEDDA TCO_Linker This compound TCO_Linker->Intermediate TCO_Linker->Intermediate iEDDA Crosslinked_Dimer Protein-Dihydropyridazine-PEG3-Dihydropyridazine-Protein Intermediate->Crosslinked_Dimer Intermediate->Crosslinked_Dimer iEDDA N2 + N2 Tetrazine_Protein2 Protein-Tetrazine Tetrazine_Protein2->Crosslinked_Dimer Tetrazine_Protein2->Crosslinked_Dimer iEDDA N2_2 + N2

Caption: Reaction scheme for this compound mediated protein dimerization.

References

Application Notes and Protocols for TCO-PEG3-TCO Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of TCO-PEG3-TCO, a homobifunctional linker, in bioconjugation. This linker facilitates the connection of two molecules through the highly efficient and bioorthogonal inverse-electron demand Diels-Alder cycloaddition (IEDDA) reaction between a trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety.

The this compound linker is particularly useful for creating antibody-drug conjugates (ADCs), linking molecules to surfaces, and assembling complex biomolecular structures. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1][2][3]

Principle of TCO-Tetrazine Ligation

The conjugation reaction using a this compound linker relies on the principles of "click chemistry," specifically the IEDDA reaction. This reaction is known for its exceptionally fast kinetics and high selectivity, allowing for efficient conjugation in complex biological mixtures without the need for a copper catalyst.[3][4][5] The TCO groups at both ends of the linker react with tetrazine-modified molecules to form stable covalent bonds.[4][6]

Key Features:
  • Biocompatible: The reaction occurs efficiently under mild buffer conditions, making it suitable for use with sensitive biological samples.[4][7]

  • Chemoselective: The TCO and tetrazine groups are highly specific for each other and do not cross-react with other functional groups found in biomolecules.[4][7]

  • Fast Kinetics: The IEDDA reaction is one of the fastest bioorthogonal reactions known, often completing within minutes.[4][7][8]

Applications

The this compound linker can be utilized in a variety of applications, including:

  • Antibody-Drug Conjugate (ADC) Development: Linking two different therapeutic agents to a single antibody or linking antibody fragments.[9]

  • Protein-Protein Conjugation: Creating well-defined protein dimers or multi-protein complexes.[1][8]

  • Surface Immobilization: Attaching biomolecules to surfaces for diagnostic or screening purposes.

  • Hydrogel Formation: Crosslinking polymers to form biocompatible hydrogels.

  • Fluorescent Imaging and Drug Delivery: Assembling constructs for targeted imaging and therapy.[4]

Experimental Protocols

This section provides detailed protocols for a typical two-step conjugation process involving the this compound linker. The first step involves the reaction of one TCO group with a tetrazine-modified molecule, followed by the reaction of the second TCO group with another tetrazine-modified molecule.

Materials and Reagents
  • This compound linker

  • Tetrazine-modified Molecule A (e.g., antibody, protein, peptide)

  • Tetrazine-modified Molecule B (e.g., small molecule drug, fluorescent dye)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or other suitable amine-free buffer, pH 6.5-7.5.[8]

  • Quenching Reagent (optional): e.g., excess tetrazine-bearing small molecule.

  • Desalting columns or dialysis equipment for purification.[8]

  • DMSO or DMF for dissolving the linker.[8]

Step 1: Reaction of this compound with Tetrazine-Molecule A

This protocol describes the initial reaction to form a singly-conjugated intermediate.

Workflow for Step 1

Step1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_linker Dissolve this compound in DMSO/DMF mix Mix Linker and Tetrazine-Molecule A prep_linker->mix prep_molA Prepare Tetrazine-Molecule A in Reaction Buffer prep_molA->mix incubate Incubate at RT (30-60 min) mix->incubate purify Purify by Desalting or Dialysis incubate->purify Step2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Final Purification prep_intermediate Prepare Purified Intermediate mix Mix Intermediate and Tetrazine-Molecule B prep_intermediate->mix prep_molB Prepare Tetrazine-Molecule B in Reaction Buffer prep_molB->mix incubate Incubate at RT (30-60 min) mix->incubate purify Purify by SEC or Dialysis incubate->purify TCO_Conjugation_Pathway cluster_reactants Initial Reactants cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Second Conjugation TCO_Linker This compound Intermediate Intermediate: A-Tz-Linker-TCO TCO_Linker->Intermediate + Tetrazine_A Tetrazine-Molecule A Tetrazine_A->Intermediate Tetrazine_B Tetrazine-Molecule B Final_Product Final Conjugate: A-Tz-Linker-Tz-B Tetrazine_B->Final_Product Intermediate->Final_Product +

References

Application Notes and Protocols for TCO-PEG3-TCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG3-TCO is a homobifunctional crosslinking reagent that leverages the principles of bioorthogonal "click chemistry". It is designed for the efficient and specific covalent linkage of two molecules that have been functionalized with a tetrazine moiety. The core of this technology is the inverse-electron demand Diels-Alder (iEDDA) reaction between the trans-cyclooctene (TCO) groups on the linker and the tetrazine (Tz) groups on the target molecules. This reaction is exceptionally fast, highly selective, and proceeds rapidly in aqueous environments without the need for a catalyst, making it ideal for biological applications.[1][2]

The this compound linker consists of two TCO groups connected by a short polyethylene glycol (PEG) spacer. This PEG spacer enhances the water solubility of the linker and, by extension, the resulting conjugate, which can help to reduce aggregation and improve the pharmacokinetic properties of bioconjugates.[3] This reagent is a powerful tool for a variety of applications, including the creation of antibody-drug conjugates (ADCs), the formation of protein dimers or multimers for signaling studies, and the attachment of biomolecules to surfaces.[4][5][6]

Chemical Properties and Reaction Kinetics

The iEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants reported to be between 800 and 2000 M⁻¹s⁻¹.[1][6] This rapid kinetic profile allows for efficient conjugation at low micromolar concentrations, which is often a requirement when working with sensitive biological samples.[2] The reaction is highly specific, as TCO and tetrazine groups do not react with other functional groups typically found in biological systems.[7]

PropertyValueReference
Reaction Type Inverse-electron demand Diels-Alder (iEDDA) Cycloaddition[1][7]
Reactive Groups trans-Cyclooctene (TCO)[5][6]
Reacts With Tetrazine (Tz)[1][7]
Reaction Kinetics k ≈ 800 - 2000 M⁻¹s⁻¹[1][6]
Reaction Conditions Aqueous buffer (e.g., PBS), pH 6.5-7.5, room temperature[8]
Catalyst Required No[1]
Byproducts Nitrogen gas (N₂)[7]

Experimental Protocols

This section provides a step-by-step guide for using this compound to crosslink two tetrazine-modified proteins. The protocol is divided into two main stages: the preparation of tetrazine-labeled proteins and the crosslinking reaction itself.

Part 1: Preparation of Tetrazine-Labeled Proteins

Before using the this compound crosslinker, your target molecules must first be functionalized with a tetrazine group. This is typically achieved by reacting the protein with a tetrazine derivative that contains an amine-reactive group (e.g., an NHS ester) or a sulfhydryl-reactive group (e.g., a maleimide). The following is a general protocol for labeling a protein with a tetrazine-NHS ester.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS or HEPES)

  • Tetrazine-PEGn-NHS ester (dissolved in anhydrous DMSO)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Buffer Exchange: Prepare the protein in the Reaction Buffer at a concentration of 1-5 mg/mL using a desalting column to remove any amine-containing buffers or stabilizers.

  • Prepare Tetrazine-NHS Ester: Immediately before use, dissolve the Tetrazine-PEGn-NHS ester in DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved Tetrazine-NHS ester to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.

  • Quench Reaction: Stop the labeling reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[1]

  • Purification: Remove excess, unreacted tetrazine reagent by passing the protein solution through a desalting column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the tetrazine label, if the tetrazine has a distinct absorbance profile.

Part 2: Protein Crosslinking with this compound

This protocol describes the crosslinking of two different tetrazine-labeled proteins (Protein-A-Tz and Protein-B-Tz) using this compound. A similar approach can be used to create homodimers by using only one type of tetrazine-labeled protein.

Materials:

  • Tetrazine-labeled Protein A (Protein-A-Tz)

  • Tetrazine-labeled Protein B (Protein-B-Tz)

  • This compound (dissolved in DMSO)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • SDS-PAGE analysis equipment

Procedure:

  • Prepare Reactants: Dissolve the this compound in DMSO to a suitable stock concentration (e.g., 10 mM).

  • Reaction Setup: In a microcentrifuge tube, combine Protein-A-Tz and Protein-B-Tz in the Reaction Buffer. The final concentration of each protein should be in the low micromolar range (e.g., 5-10 µM).

  • Initiate Crosslinking: Add the this compound linker to the protein mixture. A good starting point is to use a 0.5 molar equivalent of the this compound linker relative to the total amount of tetrazine-labeled protein. For example, if you have 2 nmol of total protein (1 nmol of Protein-A-Tz and 1 nmol of Protein-B-Tz), add 1 nmol of this compound. This stoichiometry favors the formation of the A-B heterodimer over larger polymers.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[1][8] For sensitive proteins, the reaction can be performed at 4°C, but may require a longer incubation time.

  • Analysis: The progress of the crosslinking reaction can be monitored by SDS-PAGE. The formation of a new, higher molecular weight band corresponding to the crosslinked protein conjugate (Protein-A-Linker-Protein-B) indicates a successful reaction. Dimer formation has been observed with yields around 37-38% after 1 hour.[4][8]

  • Purification (Optional): If necessary, the crosslinked conjugate can be purified from unreacted monomers and linker using size-exclusion chromatography (SEC).

Visualizing the Workflow and Reaction

Reaction Mechanism

The following diagram illustrates the inverse-electron demand Diels-Alder reaction between a TCO group and a tetrazine group, which forms the basis of the crosslinking technology.

G cluster_product Product TCO This compound Conjugate Stable Conjugate TCO->Conjugate + Tetrazine Tetrazine-labeled Molecule Tetrazine->Conjugate N2 N2 (gas) workflow start Start prep_protein_A Prepare Tetrazine- labeled Protein A start->prep_protein_A prep_protein_B Prepare Tetrazine- labeled Protein B start->prep_protein_B combine Combine Proteins in Reaction Buffer prep_protein_A->combine prep_protein_B->combine add_linker Add this compound Linker combine->add_linker incubate Incubate 30-60 min at Room Temperature add_linker->incubate analyze Analyze by SDS-PAGE incubate->analyze purify Purify Conjugate (Optional) analyze->purify end End analyze->end purify->end

References

Application Notes and Protocols for Molar Excess Calculations in TCO-PEG3-TCO Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for calculating molar excess in bioconjugation reactions involving the homobifunctional linker, TCO-PEG3-TCO. This linker enables the connection of two molecules through the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine (Tz).[1] The extremely fast kinetics of this reaction allow for rapid conjugation of biomolecules, even at low concentrations.[2][3][4][5]

Introduction to this compound Chemistry

The TCO-tetrazine reaction is a cornerstone of modern bioconjugation due to its exceptional speed, selectivity, and biocompatibility. It proceeds readily in aqueous environments and at physiological pH without the need for cytotoxic catalysts like copper.[3][4] The this compound linker possesses two TCO moieties separated by a hydrophilic polyethylene glycol (PEG) spacer. This PEG spacer enhances solubility, reduces aggregation, and minimizes steric hindrance during conjugation.[6][7]

This bifunctional nature of this compound allows for two main strategic approaches in bioconjugation, each requiring careful consideration of molar excess for optimal results:

  • One-Pot, Two-Molecule Conjugation: Simultaneously reacting this compound with two different tetrazine-functionalized molecules.

  • Sequential, Two-Step Conjugation: Reacting this compound with a tetrazine-functionalized molecule first, followed by purification and subsequent reaction with a second tetrazine-functionalized molecule.

Accurate calculation of molar excess is critical to maximize the yield of the desired conjugate while minimizing side products and unreacted starting materials.

Experimental Protocols

General Materials and Reagents
  • This compound linker

  • Tetrazine-functionalized molecule A (Tz-Molecule A)

  • Tetrazine-functionalized molecule B (Tz-Molecule B)

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2-7.5 is commonly used. Buffers should be free of primary amines (e.g., Tris) if NHS ester chemistry was used for labeling.[7]

  • Organic Solvent (if needed for initial dissolution): Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Purification System: Size-exclusion chromatography (SEC) or other appropriate purification system.

Protocol for One-Pot, Two-Molecule Conjugation

This protocol is suitable when the two tetrazine-functionalized molecules do not react with each other and when statistical distribution of products is acceptable.

  • Dissolve Reactants:

    • Prepare a stock solution of this compound in DMSO or DMF.

    • Prepare stock solutions of Tz-Molecule A and Tz-Molecule B in an appropriate buffer.

  • Calculate Molar Quantities:

    • Determine the molar amount of the limiting reactant (typically the most valuable or scarce molecule, e.g., Tz-Molecule A).

    • To favor the formation of the A-TCO-PEG3-TCO-B conjugate, a slight molar excess of the this compound linker and a larger excess of the less critical tetrazine molecule (e.g., Tz-Molecule B) can be used.

  • Reaction Setup:

    • In a reaction vessel, add the calculated amount of Tz-Molecule A.

    • Add the calculated amount of this compound.

    • Add the calculated amount of Tz-Molecule B.

    • Ensure the final concentration of organic solvent (e.g., DMSO) is low enough to not negatively impact the biomolecules (typically <10%).[2]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30-60 minutes.[2][7] Reaction times may be extended or the temperature adjusted to 37°C to improve efficiency if needed.[2]

  • Purification:

    • Purify the reaction mixture using SEC or another suitable method to separate the desired conjugate from unreacted starting materials and side products.

Protocol for Sequential, Two-Step Conjugation

This protocol provides greater control over the conjugation process and is recommended when a more defined product is required.

Step 1: Reaction of this compound with Tz-Molecule A

  • Dissolve Reactants:

    • Prepare stock solutions of this compound and Tz-Molecule A as described above.

  • Calculate Molar Quantities:

    • To maximize the formation of the mono-conjugated intermediate (A-TCO-PEG3-TCO), use a molar excess of this compound relative to Tz-Molecule A. A 2 to 5-fold molar excess of the TCO linker is a good starting point.

  • Reaction Setup:

    • Combine the calculated amounts of Tz-Molecule A and this compound in the reaction buffer.

  • Incubation:

    • Incubate at room temperature for 30-60 minutes.

  • Purification:

    • Purify the reaction mixture to remove unreacted this compound and Tz-Molecule A, isolating the A-TCO-PEG3-TCO intermediate.

Step 2: Reaction of A-TCO-PEG3-TCO with Tz-Molecule B

  • Dissolve Reactants:

    • Prepare a stock solution of the purified A-TCO-PEG3-TCO intermediate.

    • Prepare a stock solution of Tz-Molecule B.

  • Calculate Molar Quantities:

    • Use a slight molar excess of Tz-Molecule B relative to the A-TCO-PEG3-TCO intermediate to drive the reaction to completion. A 1.1 to 2-fold molar excess is typically sufficient.[2]

  • Reaction Setup:

    • Combine the purified A-TCO-PEG3-TCO with the calculated amount of Tz-Molecule B.

  • Incubation:

    • Incubate at room temperature for 30-60 minutes.

  • Final Purification:

    • Purify the final conjugate to remove any unreacted starting materials.

Calculating Molar Excess: A Practical Guide

The optimal molar excess depends on the specific reactants and the desired outcome. The following tables provide a structured approach to these calculations.

Table 1: Molar Excess Recommendations for TCO-Tetrazine Reactions

Reaction TypeReactant 1Reactant 2Recommended Molar Excess of Reactant 2Rationale
Protein Labeling with TCO-MaleimideProtein (-SH)TCO-PEG-Maleimide20-foldTo ensure efficient labeling of available sulfhydryl groups on the protein.[2]
General TCO-Tetrazine ConjugationTCO-labeled MoleculeTetrazine-labeled Molecule1.1 to 5-foldTo drive the conjugation reaction to completion, especially when one component is in low abundance.[2]
Sequential Conjugation (Step 1)Tz-Molecule AThis compound2 to 5-foldTo favor the formation of the mono-conjugated intermediate and minimize the formation of A-TCO-PEG3-TCO-A.
Sequential Conjugation (Step 2)A-TCO-PEG3-TCOTz-Molecule B1.1 to 2-foldTo ensure complete conversion of the intermediate to the final product.[2]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the one-pot and sequential conjugation strategies.

One_Pot_Conjugation Tz_A Tz-Molecule A Mix Reaction Mixture Tz_A->Mix TCO_linker This compound TCO_linker->Mix Tz_B Tz-Molecule B Tz_B->Mix Incubate Incubate (30-60 min, RT) Mix->Incubate One-Pot Purify Purification (SEC) Incubate->Purify Product A-TCO-PEG3-TCO-B + Side Products Purify->Product

Caption: One-Pot Conjugation Workflow.

Sequential_Conjugation cluster_step1 Step 1 cluster_step2 Step 2 Tz_A Tz-Molecule A Mix1 Reaction 1 Tz_A->Mix1 TCO_linker This compound TCO_linker->Mix1 2-5x excess Incubate1 Incubate 1 Mix1->Incubate1 Purify1 Purify 1 Incubate1->Purify1 Intermediate A-TCO-PEG3-TCO Purify1->Intermediate Mix2 Reaction 2 Intermediate->Mix2 Tz_B Tz-Molecule B Tz_B->Mix2 1.1-2x excess Incubate2 Incubate 2 Mix2->Incubate2 Purify2 Purify 2 Incubate2->Purify2 Final_Product A-TCO-PEG3-TCO-B Purify2->Final_Product

Caption: Sequential Conjugation Workflow.

Troubleshooting and Optimization

Table 2: Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Conjugation EfficiencySuboptimal molar excessSystematically vary the molar excess of the reactants to find the optimal ratio.
Short incubation timeIncrease the incubation time or perform the reaction at a slightly elevated temperature (e.g., 37°C).[2]
Decomposed TCO reagentAllow the TCO reagent to equilibrate to room temperature before opening. Prepare fresh solutions in anhydrous solvents.[2]
Formation of Undesired Side Products (e.g., A-TCO-PEG3-TCO-A)Inappropriate molar ratios in one-pot synthesisUse the sequential conjugation method for better control over the reaction.
Inefficient purificationOptimize the purification method to effectively separate the desired product from side products and starting materials.

By carefully considering the reaction strategy and meticulously calculating the molar excess of reactants, researchers can achieve high yields of their desired bioconjugates using the versatile this compound linker.

References

Application Notes & Protocols: TCO-PEG3-TCO for Crosslinking Tetrazine-Modified Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry.[1][2] This reaction is distinguished by its exceptionally fast kinetics, often exceeding 10³ M⁻¹s⁻¹, and its ability to proceed under mild, physiological conditions without the need for a catalyst.[3][4][5] These features make the Tz-TCO ligation an ideal tool for applications in complex biological environments, including live-cell imaging, drug delivery, and the development of antibody-drug conjugates (ADCs).[2][3][6]

The TCO-PEG3-TCO linker is a homobifunctional crosslinking agent designed to covalently link two tetrazine-modified molecules. It features two terminal TCO groups, enabling the rapid and efficient formation of stable dihydropyridazine bonds with two separate tetrazine-functionalized substrates. The hydrophilic triethylene glycol (PEG3) spacer enhances aqueous solubility, reduces aggregation, and provides a defined distance between the crosslinked molecules, which can be critical for maintaining their biological function.[7][8]

These application notes provide an overview of the reaction, quantitative data, and detailed protocols for using this compound to crosslink tetrazine-modified molecules.

Reaction Mechanism

The crosslinking reaction proceeds via a two-step IEDDA mechanism for each TCO group. An electron-deficient tetrazine (diene) reacts with the strained, electron-rich TCO (dienophile) in a [4+2] cycloaddition.[1][2] This is followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas (N₂) as the sole byproduct, driving the reaction to completion and forming a stable covalent bond.[2][9]

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Tz1 Tetrazine-Molecule A mid_point1 Tz1->mid_point1 Tz2 Tetrazine-Molecule B mid_point2 Tz2->mid_point2 TCO_Linker This compound TCO_Linker->mid_point1 Crosslinked_Product Molecule A - Linker - Molecule B N2 Nitrogen Gas (N₂) Crosslinked_Product->N2 + (byproduct) mid_point1->Crosslinked_Product + mid_point2->Crosslinked_Product +

Caption: IEDDA reaction between two tetrazine-modified molecules and this compound.

Quantitative Data

The kinetics of the TCO-tetrazine ligation are among the fastest in bioorthogonal chemistry. The specific rate depends on the substituents of both the TCO and tetrazine moieties.[1]

Table 1: Representative Second-Order Rate Constants (k₂) for TCO-Tetrazine Reactions

TCO Derivative Tetrazine Derivative Rate Constant (k₂) [M⁻¹s⁻¹] Conditions
TCO Dipyridyl-s-tetrazine 2,000 ± 400 9:1 Methanol/Water
TCO 3-methyl-6-phenyl-1,2,4,5-tetrazine ~1,000 Aqueous Media
s-TCO* 3,6-diphenyl-s-tetrazine 3,100 Methanol
d-TCO* Water-soluble 3,6-dipyridyl-s-tetrazine 366,000 ± 15,000 Water, 25°C

| TCO | General | 1 - 1x10⁶ | Varied |

*s-TCO and d-TCO are highly strained, faster-reacting derivatives. Data sourced from multiple studies to show representative values.[1][2][5][9][10][11]

Table 2: Typical Properties of a TCO-PEG-Linker

Property Description / Value
Reactivity Reacts with tetrazine-modified molecules.
Spacer Arm PEG3 (Triethylene glycol); ~14.6 Å
Solubility Soluble in DMSO, DMF, and other organic solvents; improved aqueous solubility.

| Stability | TCO moiety is stable for weeks at 4°C in aqueous buffer (pH 7.5).[12] Avoid azide and thiol-containing buffers for long-term storage.[12] |

Experimental Protocols

General Experimental Workflow

The general procedure involves the preparation of tetrazine-modified molecules followed by the crosslinking reaction with the this compound reagent.

Workflow start Start prep_A 1. Prepare Stock Solution of Tetrazine-Molecule A start->prep_A prep_B 2. Prepare Stock Solution of Tetrazine-Molecule B prep_A->prep_B prep_linker 3. Prepare this compound Crosslinker Solution prep_B->prep_linker mix 4. Mix Molecules A & B with Crosslinker prep_linker->mix incubate 5. Incubate Reaction Mixture (e.g., 30-60 min at RT) mix->incubate purify 6. Purify Crosslinked Product (e.g., SEC, Dialysis) incubate->purify analyze 7. Analyze Product (e.g., SDS-PAGE, MS) purify->analyze end End analyze->end

Caption: General workflow for crosslinking two tetrazine-modified molecules.

Protocol: Crosslinking Two Tetrazine-Modified Proteins

This protocol provides a method for crosslinking two different proteins (Protein-A-Tz and Protein-B-Tz) that have been previously functionalized with tetrazine moieties.

A. Materials and Reagents

  • Tetrazine-modified Protein A (Protein-A-Tz)

  • Tetrazine-modified Protein B (Protein-B-Tz)

  • This compound crosslinker

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.5.[9][12]

  • Quenching Reagent (Optional): A TCO-containing small molecule to consume any unreacted tetrazine groups.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification System: Size-Exclusion Chromatography (SEC) or Spin Desalting Columns.

  • Analytical Instruments: SDS-PAGE system, Mass Spectrometer (e.g., MALDI-TOF).

B. Reagent Preparation

  • Protein Solutions: Prepare stock solutions of Protein-A-Tz and Protein-B-Tz in the reaction buffer at a concentration of 1-5 mg/mL.[12]

  • Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to create a 10 mM stock solution.

C. Crosslinking Procedure

  • In a microcentrifuge tube, combine equimolar amounts of Protein-A-Tz and Protein-B-Tz in reaction buffer. For example, mix 1 nmol of Protein-A-Tz with 1 nmol of Protein-B-Tz.

  • Add the this compound crosslinker to the protein mixture. A final molar ratio of 1:1:0.5 (Protein-A-Tz : Protein-B-Tz : this compound) is a good starting point to favor the formation of the A-B heterodimer. Adjust ratios as needed to optimize for heterodimers versus homodimers.

  • Ensure the final concentration of the organic solvent (DMF/DMSO) from the crosslinker stock is below 10% (v/v) to prevent protein precipitation.

  • Incubate the reaction mixture for 30 to 60 minutes at room temperature with gentle mixing or rotation.[6][12] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color.[9][13]

  • (Optional) Quench the reaction by adding a 5-fold molar excess of a TCO-containing small molecule to cap any remaining unreacted tetrazine groups. Incubate for an additional 15 minutes.

D. Purification

  • Remove unreacted crosslinker and purify the crosslinked protein conjugate using a spin desalting column (for rapid buffer exchange) or size-exclusion chromatography (for higher resolution purification).[9]

  • Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage.[12]

E. Analysis

  • Analyze the reaction products using SDS-PAGE under reducing conditions. The appearance of a new band at a higher molecular weight corresponding to the Protein A-Linker-Protein B conjugate indicates a successful crosslinking reaction.

  • Confirm the identity and purity of the crosslinked product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[14]

Table 3: Summary of Key Protocol Parameters

Parameter Recommended Condition Notes
Reaction Buffer PBS or similar amine/thiol-free buffer pH 6.5-7.5 is optimal.[9][12]
Molar Ratios 1:1:0.5 (Prot-A-Tz : Prot-B-Tz : TCO-Linker) Starting point; optimize to minimize homodimer formation.
Temperature Room Temperature (20-25°C) Reaction is rapid at RT.[9]
Reaction Time 30 - 60 minutes Can be monitored visually by color change.[9][12][13]

| Purification | SEC, Spin Desalting Columns, Dialysis | Choice depends on sample volume and required purity. |

Troubleshooting

IssuePossible CauseSuggested Solution
Low Crosslinking Yield Inefficient tetrazine/TCO labeling of initial molecules.Verify labeling efficiency of starting materials before crosslinking. Use a higher molar excess of labeling reagents.
Steric hindrance preventing TCO access.Consider using a crosslinker with a longer PEG spacer (e.g., TCO-PEG12-TCO).
Hydrolysis or degradation of reagents.Prepare crosslinker stock solution fresh. Ensure storage conditions for all reagents are appropriate (-20°C, protected from light).[6]
Product Precipitation High concentration of organic solvent.Keep final DMSO/DMF concentration below 10%.
Protein aggregation.Include non-ionic detergents or adjust buffer salt concentration. The PEG spacer on the linker is designed to minimize this.[8]
Predominance of Homodimers Stoichiometry of reactants.Optimize the molar ratios of the two proteins and the crosslinker. A sequential addition approach may also be beneficial.

References

Application Notes and Protocols for TCO-PEG3-TCO Mediated Protein-Protein Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemically induced dimerization of proteins is a powerful tool for probing cellular signaling pathways, assembling protein complexes, and developing novel therapeutic strategies. The use of bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO), offers a rapid, specific, and biocompatible method for covalently linking biomolecules.[1][2][3] The TCO-PEG3-TCO linker is a homobifunctional crosslinker that contains two TCO moieties separated by a hydrophilic polyethylene glycol (PEG) spacer. This reagent can be used to induce the dimerization of proteins that have been pre-functionalized with a tetrazine derivative.

The TCO-tetrazine ligation is exceptionally fast, with second-order rate constants reported to be in the range of 10³ to 10⁶ M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known.[2] This rapid kinetics allows for efficient conjugation at low protein concentrations, minimizing potential side reactions and preserving the biological integrity of the system.[1][2] The reaction is highly chemoselective, proceeding readily in complex biological media without interfering with native functional groups.[1] Furthermore, the reaction does not require a cytotoxic copper catalyst, making it ideal for applications in living cells and in vivo studies.[1][3] The PEG3 spacer in the this compound linker enhances the solubility of the reagent and the resulting protein conjugate.

These application notes provide a detailed protocol for the use of this compound to mediate the dimerization of two tetrazine-labeled proteins.

Mechanism of Action

The this compound linker acts as a bridge to covalently connect two protein molecules that have been modified to display tetrazine groups. The overall process involves two key steps:

  • Protein Modification: The target proteins are individually functionalized with a tetrazine moiety. This is typically achieved by reacting the protein with a tetrazine derivative containing a reactive group, such as an N-hydroxysuccinimide (NHS) ester, which targets primary amines (e.g., lysine residues) on the protein surface.

  • Dimerization: The two tetrazine-labeled proteins are then introduced to the this compound linker. The TCO groups at each end of the linker rapidly and specifically react with the tetrazine moieties on the proteins via an iEDDA reaction, forming a stable covalent bond and resulting in a protein dimer.

Quantitative Data

The efficiency of protein dimerization is largely dependent on the kinetics of the TCO-tetrazine ligation. The following table summarizes reported second-order rate constants for this bioorthogonal reaction. While specific kinetics for this compound may vary slightly, these values provide a strong indication of the reaction's speed and efficiency.

ReactantsSecond-Order Rate Constant (k₂)Reference
Tetrazine and trans-cyclooctene~800 M⁻¹s⁻¹ to 30,000 M⁻¹s⁻¹[3]
TCO and Tetrazineup to 3.3 x 10⁶ M⁻¹s⁻¹[4]

Experimental Protocols

This section provides a detailed methodology for the this compound mediated dimerization of proteins.

Materials and Reagents
  • Protein of interest 1 (Protein A)

  • Protein of interest 2 (Protein B)

  • Tetrazine-PEG-NHS ester (e.g., Tetrazine-PEG4-NHS Ester)

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5, or amine-free buffer like PBS (100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting spin columns

  • SDS-PAGE gels and reagents

  • Coomassie Brilliant Blue or other protein stain

Experimental Workflow Diagram

experimental_workflow cluster_modification Protein Modification cluster_purification1 Purification cluster_dimerization Dimerization Reaction cluster_analysis Analysis protein_A Protein A labeled_A Tetrazine-Protein A protein_A->labeled_A Labeling protein_B Protein B labeled_B Tetrazine-Protein B protein_B->labeled_B Labeling tz_nhs Tetrazine-NHS Ester tz_nhs->labeled_A tz_nhs->labeled_B desalting1 Desalting Column labeled_A->desalting1 labeled_B->desalting1 purified_A Purified A desalting1->purified_A Purified Tetrazine-Protein A purified_B Purified B desalting1->purified_B Purified Tetrazine-Protein B reaction_mix Reaction Mixture purified_A->reaction_mix purified_B->reaction_mix tco_linker This compound tco_linker->reaction_mix sds_page SDS-PAGE Analysis reaction_mix->sds_page

Caption: Experimental workflow for this compound mediated protein dimerization.

Step 1: Modification of Proteins with Tetrazine-NHS Ester
  • Prepare Protein Solutions: Dissolve Protein A and Protein B in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Prepare Tetrazine-NHS Ester Solution: Immediately before use, dissolve the Tetrazine-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.[6]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester solution to each protein solution. The optimal molar excess may need to be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[6]

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.[6]

  • Purification: Remove the excess, unreacted Tetrazine-NHS ester and byproducts using a desalting spin column according to the manufacturer's instructions. The purified tetrazine-labeled proteins can be stored at 4°C for immediate use or at -20°C for long-term storage.

Step 2: this compound Mediated Protein Dimerization
  • Prepare this compound Solution: Dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Dimerization Reaction: In a microcentrifuge tube, combine the purified Tetrazine-Protein A and Tetrazine-Protein B at a 1:1 molar ratio.

  • Add this compound: Add the this compound solution to the protein mixture. A 0.5 molar equivalent of this compound relative to the total protein concentration is a good starting point for homodimerization. For heterodimerization, a 1:1:1 molar ratio of Tetrazine-Protein A, Tetrazine-Protein B, and this compound can be used.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[5]

Step 3: Analysis of Protein Dimerization
  • SDS-PAGE Analysis: Analyze the reaction mixture by SDS-PAGE to visualize the formation of the protein dimer.[7]

  • Sample Preparation: Mix an aliquot of the reaction mixture with an equal volume of 2x SDS-PAGE loading buffer.

  • Gel Electrophoresis: Load the samples onto an appropriate percentage polyacrylamide gel and run the electrophoresis.

  • Visualization: Stain the gel with Coomassie Brilliant Blue or another suitable protein stain to visualize the protein bands. The formation of a new band at a higher molecular weight corresponding to the dimer should be observed.[7]

Signaling Pathway and Mechanism Visualization

mechanism cluster_reactants Reactants cluster_product Dimerized Product protein_A Protein A Tetrazine dimer Protein A Dihydropyridazine-PEG3-Dihydropyridazine Protein B protein_A:f1->dimer:link iEDDA Reaction protein_B Protein B Tetrazine protein_B:f1->dimer:link iEDDA Reaction tco_linker TCO PEG3 TCO tco_linker:f0->dimer:link tco_linker:f2->dimer:link

Caption: Mechanism of this compound mediated protein-protein interaction.

Troubleshooting

  • Low Dimerization Efficiency:

    • Suboptimal Labeling: Confirm the successful labeling of the proteins with tetrazine using mass spectrometry. Optimize the molar excess of Tetrazine-NHS ester and reaction conditions.

    • Inactive this compound: Ensure the this compound reagent is fresh and has been stored properly to prevent hydrolysis.

    • Steric Hindrance: The labeling site on the protein may be sterically inaccessible. Consider using a longer PEG spacer on the tetrazine or TCO linker.

  • Protein Aggregation:

    • Hydrophobicity: The PEG spacer in this compound helps to increase solubility, but aggregation can still occur. Optimize buffer conditions (e.g., pH, salt concentration) or include mild detergents.

  • Multiple Bands on SDS-PAGE:

    • Incomplete Reaction: Higher molecular weight aggregates or unreacted monomers may be present. Optimize the stoichiometry of the reactants and the reaction time.

    • Non-specific Labeling: Ensure that the tetrazine labeling is specific. Purification of the labeled protein is crucial.

Conclusion

The this compound linker provides a robust and efficient tool for the chemically induced dimerization of proteins. The rapid and bioorthogonal nature of the TCO-tetrazine ligation allows for the formation of stable protein conjugates in a controlled manner. This technology has broad applications in basic research for studying protein-protein interactions and in drug development for the creation of novel biotherapeutics.

References

Application Notes and Protocols for Creating Protein Dimers with TCO-PEG3-TCO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Harnessing Bioorthogonal Chemistry for Protein Dimerization

Protein dimerization is a fundamental process that governs a vast array of cellular functions, including signal transduction, enzyme activation, and transcriptional regulation.[1][2] The ability to induce protein dimerization artificially provides a powerful tool for interrogating these biological pathways and developing novel therapeutic strategies.[1] One of the most robust and efficient methods for creating protein dimers is through the use of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO).[3][4][5]

This reaction, often referred to as tetrazine ligation, is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds rapidly in aqueous environments without the need for cytotoxic catalysts like copper.[3][4] The TCO-PEG3-TCO crosslinker is a homobifunctional reagent designed to capitalize on this chemistry. It features a TCO group at each end of a polyethylene glycol (PEG) spacer. This structure allows it to act as a molecular "glue," covalently linking two protein molecules that have been pre-functionalized with a tetrazine moiety. The PEG spacer enhances water solubility and minimizes steric hindrance, facilitating an efficient dimerization process.[6]

Key Features of the TCO-Tetrazine System:

  • Ultrafast Kinetics: With reaction rates reported to exceed 800 M⁻¹s⁻¹, this is one of the fastest bioorthogonal reactions known, enabling efficient conjugation even at low protein concentrations.[3][7]

  • High Specificity: TCO and tetrazine groups react exclusively with each other, ignoring other functional groups present in a complex biological milieu.[8]

  • Biocompatibility: The reaction occurs under mild physiological conditions (pH 6-9, room temperature) and does not require catalysts, making it suitable for applications in living cells.[3][8]

  • Irreversible Reaction: The cycloaddition is followed by the release of nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine bond.[4][8]

This application note provides a detailed protocol for the creation of protein homodimers using a this compound crosslinker. The process involves two main stages: the modification of the target protein with a tetrazine-NHS ester and the subsequent dimerization reaction with the this compound linker.

Experimental Workflow and Reaction Mechanism

The overall process for creating protein dimers using this compound is a two-step procedure. First, the protein of interest is functionalized with a tetrazine group, typically by reacting primary amines (e.g., lysine residues) with a tetrazine-NHS ester. After removing the excess, unreacted tetrazine linker, the this compound crosslinker is added to induce dimerization.

G cluster_0 Step 1: Protein Functionalization cluster_1 Step 2: Dimerization P Protein of Interest P_Tz Tetrazine-labeled Protein P->P_Tz Reaction with primary amines Tz_NHS Tetrazine-NHS Ester Tz_NHS->P_Tz Purification1 Purification (Desalting Column) P_Tz->Purification1 Dimer Protein Dimer Purification1->Dimer iEDDA Reaction TCO_linker This compound TCO_linker->Dimer Purification2 Purification (SEC) Dimer->Purification2 Characterization Characterization (SDS-PAGE, MS) Purification2->Characterization

Caption: Experimental workflow for protein dimerization.

The core of this method is the inverse-electron-demand Diels-Alder reaction between the electron-poor tetrazine and the electron-rich, strained TCO. This [4+2] cycloaddition is highly efficient and forms a stable covalent bond.

G cluster_0 Inverse-Electron-Demand Diels-Alder Cycloaddition P1_Tz Protein-Tz Transition [4+2] Cycloaddition Intermediate P1_Tz->Transition TCO_Linker This compound TCO_Linker->Transition P2_Tz Protein-Tz P2_Tz->Transition Dimer Stable Dihydropyridazine Linkage Transition->Dimer + N2 N₂ Gas Dimer->N2 Release of

Caption: Reaction mechanism of TCO-tetrazine ligation.

Detailed Experimental Protocols

Protocol 1: Modification of Protein with Tetrazine-NHS Ester

This protocol describes the modification of a protein with a tetrazine moiety using an N-Hydroxysuccinimide (NHS) ester derivative that reacts with primary amines.

Materials:

  • Protein of interest (1-5 mg/mL)

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[7]

  • Methyltetrazine-PEG4-NHS Ester (or similar)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[7]

  • Quenching buffer (1 M Tris-HCl, pH 8.0)[7]

  • Desalting spin columns[7][8]

Procedure:

  • Buffer Exchange: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer. If the stock buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting spin column.[7]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMF or DMSO.[7][8]

  • Labeling Reaction: Add a 20-fold molar excess of the Tetrazine-NHS ester solution to the protein solution.[7] For example, for 1 nmol of protein, add 2 µL of the 10 mM stock solution.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[7][8]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.[7]

  • Purification: Remove excess, unreacted Tetrazine-NHS ester and quenching buffer components by passing the reaction mixture through a desalting spin column equilibrated with the reaction buffer.[7][8]

  • Quantification: Determine the concentration of the tetrazine-labeled protein using a standard protein assay (e.g., BCA). The recovery is typically around 75%.[8]

Protocol 2: Dimerization with this compound

This protocol outlines the crosslinking of the tetrazine-labeled protein using the this compound linker.

Materials:

  • Tetrazine-labeled protein (from Protocol 1)

  • This compound crosslinker

  • Anhydrous DMF or DMSO

  • Reaction buffer (100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the desired final molar ratio. A 1 mM stock solution is a good starting point.

  • Dimerization Reaction: In a microcentrifuge tube, combine the tetrazine-labeled protein with the this compound crosslinker. The recommended molar ratio of tetrazine-protein to this compound is 2:1 to 2:1.1 to favor dimer formation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[7][9] For more dilute samples (in the µM range), the reaction may be complete in this timeframe.[7]

  • Analysis and Purification: The reaction mixture can be analyzed directly by SDS-PAGE to visualize the formation of the dimer, which will have approximately double the molecular weight of the monomer. For purification of the dimer, size-exclusion chromatography (SEC) is recommended.[7]

Data Presentation

The efficiency and kinetics of the TCO-tetrazine ligation are critical for successful protein dimerization. The following table summarizes key quantitative data from the literature.

ParameterValueConditionsSource
Reaction Kinetics
Second-order rate constant> 800 M⁻¹s⁻¹Aqueous media[3][7]
Second-order rate constant~2000 M⁻¹s⁻¹9:1 Methanol/Water[10]
Reaction Conditions
pH Range6.0 - 9.0PBS buffer[8]
TemperatureRoom TemperatureAqueous buffer[7][8]
Reaction Time (Labeling)60 minutesRoom Temperature[7][8]
Reaction Time (Dimerization)30 - 120 minutesRoom Temperature or 4°C[7][11]
Yield and Efficiency
Protein Recovery (Post-labeling)~75%Desalting column purification[8]
Homodimer Yield37-38%After 1 hour at 4°C[11]

Troubleshooting

ProblemPossible CauseSolution
No or poor protein labeling with tetrazine NHS-ester hydrolyzed.Allow the reagent to equilibrate to room temperature before opening. Use high-quality, anhydrous solvent (DMSO or DMF).[7]
Amine-containing buffer (e.g., Tris, glycine) used.Perform buffer exchange into an amine-free buffer like phosphate buffer before labeling.[7]
Low dimerization yield Sub-optimal molar ratios.Optimize the ratio of tetrazine-protein to this compound. A slight excess of the crosslinker (2:1.1 protein:linker) can be tested.
Steric hindrance.Consider using a TCO-PEG-TCO linker with a longer PEG spacer to reduce steric hindrance.
Protein precipitation High concentration of organic solvent.Ensure the final concentration of DMSO or DMF in the reaction mixture is not detrimental to your protein's solubility (often <10%).[12]

Characterization of Protein Dimers

After the dimerization reaction and purification, it is essential to characterize the final product to confirm the formation of the dimer.

  • SDS-PAGE: The primary method to quickly assess dimer formation. The dimer should appear as a band at approximately twice the molecular weight of the monomeric protein.

  • Size-Exclusion Chromatography (SEC): Can be used for both purification and analysis. The dimer will elute earlier than the monomer.

  • Mass Spectrometry (MS): Provides an accurate molecular weight of the final product, confirming the covalent addition of the crosslinker and the formation of the dimer.

References

Experimental Design for Intramolecular Crosslinking with TCO-PEG3-TCO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the experimental design and execution of intramolecular crosslinking studies using the homobifunctional crosslinker, TCO-PEG3-TCO. Intramolecular crosslinking is a powerful technique to probe protein conformation, stabilize protein structures, and develop novel therapeutics. The protocols outlined herein leverage the highly efficient and bioorthogonal inverse-electron demand Diels-Alder cycloaddition reaction between trans-cyclooctene (TCO) and tetrazine moieties.[1][2][3][4][5][6][7][8] These guidelines cover protein modification with tetrazines, the intramolecular crosslinking reaction, and subsequent analysis by SDS-PAGE and mass spectrometry.

Introduction to Intramolecular Crosslinking

Intramolecular crosslinking involves the formation of a covalent bond between two amino acid residues within the same protein molecule. This technique provides valuable distance constraints for structural modeling, can be used to stabilize specific protein conformations, and has applications in the development of antibody-drug conjugates (ADCs) and other protein-based therapeutics.[9][10][11] The use of bioorthogonal chemistry, such as the TCO-tetrazine ligation, allows for highly specific and rapid crosslinking under mild, aqueous conditions, minimizing off-target reactions.[1][2][3][4][12][13]

The this compound crosslinker is a homobifunctional reagent containing two TCO groups separated by a flexible polyethylene glycol (PEG) spacer. This linker reacts with two tetrazine-modified residues within a single protein chain, resulting in an intramolecular crosslink. The PEG spacer enhances water solubility and provides a defined linker length.[5]

Experimental Workflow

The overall experimental workflow for intramolecular crosslinking with this compound is depicted below. It begins with the site-specific incorporation of a tetrazine-containing unnatural amino acid into the protein of interest, followed by the crosslinking reaction and subsequent analysis to confirm the intramolecular linkage.

experimental_workflow cluster_prep Protein Preparation cluster_crosslinking Crosslinking Reaction cluster_analysis Analysis p1 Site-Specific Incorporation of Tetrazine Amino Acid p2 Protein Expression and Purification p1->p2 c1 Reaction with this compound p2->c1 Purified Tetrazine-Protein c2 Quenching c1->c2 a1 SDS-PAGE Analysis c2->a1 Crosslinked Sample a2 Mass Spectrometry c2->a2 Crosslinked Sample a3 Data Analysis a1->a3 a2->a3

Figure 1: Experimental workflow for intramolecular crosslinking.

Detailed Experimental Protocols

Protocol 1: Site-Specific Incorporation of a Tetrazine Amino Acid

For precise control over the crosslinking sites, a tetrazine-containing unnatural amino acid (UAA) should be incorporated into the protein of interest using amber suppression technology.[12][14][15]

Materials:

  • Expression vector containing the gene of interest with an in-frame amber stop codon (TAG) at the desired incorporation site(s).

  • Plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for the tetrazine UAA.

  • E. coli expression strain (e.g., BL21(DE3)).[12][14]

  • Tetrazine-containing amino acid (e.g., Tet-v2.0).[15]

  • Growth media (e.g., LB or M9 minimal media).

  • Appropriate antibiotics.

  • Inducing agent (e.g., IPTG).

  • Protein purification system (e.g., Ni-NTA chromatography for His-tagged proteins).

Procedure:

  • Co-transform the E. coli expression strain with the expression vector for the protein of interest and the plasmid for the synthetase/tRNA pair.

  • Grow the transformed cells in media containing the appropriate antibiotics and the tetrazine UAA.

  • Induce protein expression with the inducing agent (e.g., IPTG) at the appropriate cell density.

  • Harvest the cells by centrifugation and lyse them.

  • Purify the tetrazine-modified protein using a suitable chromatography method.

  • Confirm the successful incorporation of the tetrazine UAA and the purity of the protein by SDS-PAGE and mass spectrometry.

Protocol 2: Intramolecular Crosslinking Reaction

To favor intramolecular over intermolecular crosslinking, the reaction should be performed at a low protein concentration.

Materials:

  • Purified, tetrazine-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound crosslinker.

  • Anhydrous DMSO.

  • Quenching reagent (e.g., excess tetrazine-containing small molecule).

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO.

  • Dilute the tetrazine-functionalized protein to a low concentration (e.g., 1-10 µM) in the reaction buffer.

  • Add the this compound stock solution to the protein solution at a specific molar ratio (see Table 1 for recommendations).

  • Incubate the reaction at room temperature for 1-2 hours.[1]

  • (Optional) Quench the reaction by adding an excess of a tetrazine-containing small molecule to consume any unreacted TCO groups.

ParameterRecommended ConditionRationale
Protein Concentration 1 - 10 µMLow concentration favors intramolecular over intermolecular reactions.
This compound:Protein Molar Ratio 1:1 to 5:1A slight excess of crosslinker can drive the reaction to completion.
Reaction Buffer PBS, pH 6.0-7.5The TCO-tetrazine reaction is efficient in this pH range.[3]
Reaction Temperature Room Temperature (20-25°C)Provides a balance between reaction rate and protein stability.
Reaction Time 30 - 120 minutesThe reaction is typically rapid and should reach completion within this timeframe.[1]
Table 1: Recommended Reaction Conditions for Intramolecular Crosslinking.
Protocol 3: SDS-PAGE Analysis of Crosslinked Protein

Intramolecularly crosslinked proteins often exhibit a slight increase in mobility on SDS-PAGE compared to their uncrosslinked counterparts due to a more compact structure.[16]

Materials:

  • SDS-PAGE gels, running buffer, and loading dye.

  • Protein molecular weight standards.

  • Coomassie blue or silver stain.

Procedure:

  • Mix aliquots of the uncrosslinked and crosslinked protein samples with SDS-PAGE loading dye. For a negative control, include a sample of the tetrazine-functionalized protein that has not been treated with the crosslinker.

  • Load the samples onto an SDS-PAGE gel.

  • Run the gel until adequate separation is achieved.

  • Stain the gel to visualize the protein bands.

  • Compare the migration of the crosslinked protein to the uncrosslinked control. An intramolecularly crosslinked monomer should appear as a single band that migrates slightly faster than the uncrosslinked monomer. Intermolecular dimers or oligomers will appear as bands at higher molecular weights.[17][18][19]

Protocol 4: Mass Spectrometry Analysis for Crosslink Identification

Mass spectrometry is essential for confirming the intramolecular crosslink and identifying the specific residues involved.[20][21][22][23]

Materials:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (or another suitable protease)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Take the crosslinked protein sample and reduce disulfide bonds with DTT, then alkylate with IAA.

    • Digest the protein with trypsin overnight.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using an LC-MS/MS system.

    • Acquire data in a data-dependent manner, selecting precursor ions for fragmentation.

  • Data Analysis:

    • Use specialized crosslinking software (e.g., pLink, MeroX, MaxLynx) to identify the crosslinked peptides.

    • The software will search for pairs of peptides connected by the mass of the this compound linker.

    • The fragmentation spectra of the crosslinked peptides will confirm the sequences of the peptides and the sites of crosslinking.

ParameterExpected Value
Mass of this compound ~523.6 g/mol
Mass of Tetrazine-TCO adduct Mass of Tetrazine + 523.6 g/mol
MS/MS Fragmentation Should show fragment ions from both crosslinked peptides.
Table 2: Expected Mass Spectrometry Data for this compound Crosslinks.

Visualization of the Crosslinking Reaction

The chemical reaction between two tetrazine-modified residues on a protein and the this compound crosslinker is an inverse-electron demand Diels-Alder cycloaddition.

intramolecular_crosslinking cluster_reaction Intramolecular Crosslinking Reaction cluster_legend Legend Protein Tetrazine1 Tetrazine Tetrazine2 Tetrazine Linker --PEG3-- Tetrazine1->Linker Tetrazine2->Linker TCO1 This compound Crosslinked_Protein L_Protein Protein Backbone L_Tetrazine Tetrazine Moiety L_TCO This compound Crosslinker

Figure 2: Intramolecular protein crosslinking reaction.

Applications in Drug Development

Intramolecular crosslinking has several important applications in the field of drug development:

  • Stabilization of Therapeutic Proteins: Crosslinking can lock a protein into a specific, biologically active conformation, potentially increasing its therapeutic efficacy and in vivo stability.

  • Antibody-Drug Conjugates (ADCs): Intramolecular crosslinking can be used to create more homogenous and stable ADCs by linking the antibody and cytotoxic payload.

  • Structural Biology: The distance constraints obtained from intramolecular crosslinking can be used to generate and validate high-resolution structural models of proteins and protein complexes, aiding in structure-based drug design.[22][23]

Troubleshooting

ProblemPossible CauseSuggested Solution
No or low crosslinking efficiency Inefficient tetrazine incorporation.Confirm tetrazine incorporation by mass spectrometry. Optimize protein expression and purification conditions.
Inactive this compound.Use fresh this compound. Store the reagent properly at -20°C, protected from light and moisture.
Suboptimal reaction conditions.Optimize protein concentration, crosslinker:protein molar ratio, and reaction time.
Predominantly intermolecular crosslinking Protein concentration is too high.Perform the reaction at a lower protein concentration (1-10 µM).
Difficulty identifying crosslinked peptides Low abundance of crosslinked peptides.Enrich for crosslinked peptides using chromatography techniques.
Inefficient fragmentation.Optimize MS/MS fragmentation parameters.
Inappropriate data analysis software.Use software specifically designed for the analysis of crosslinking data.
Table 3: Troubleshooting Guide.

References

Application Notes and Protocols for Surface Modification of Biomaterials using TCO-PEG3-TCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of biomaterials is a critical step in the development of advanced drug delivery systems, tissue engineering scaffolds, and medical implants. A key requirement for such modifications is the ability to covalently attach bioactive molecules in a specific and efficient manner under biocompatible conditions. Bioorthogonal chemistry, particularly the inverse-electron demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO), offers an elegant solution. This reaction is exceptionally fast, highly selective, and proceeds rapidly in aqueous environments without the need for toxic catalysts.[1][2]

The homobifunctional linker, TCO-PEG3-TCO, provides a versatile tool for introducing TCO moieties onto biomaterial surfaces. The central polyethylene glycol (PEG) spacer enhances hydrophilicity, reduces non-specific protein adsorption, and provides a flexible linker arm to minimize steric hindrance.[3][4] Once a surface is functionalized with this compound, it can be readily conjugated with tetrazine-modified molecules of interest, such as peptides, proteins, or small molecule drugs.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the surface modification of biomaterials.

Principle of TCO-Tetrazine Ligation

The surface modification strategy involves a two-step process. First, the this compound linker is covalently attached to the biomaterial surface through a suitable functional group. The choice of attachment chemistry will depend on the nature of the biomaterial. For instance, surfaces rich in primary amines can be targeted by converting the terminal hydroxyl groups of a PEG linker to N-hydroxysuccinimide (NHS) esters. The second step is the bioorthogonal ligation of a tetrazine-modified molecule to the TCO-functionalized surface.

The core of this methodology is the iEDDA reaction, which is the fastest known bioorthogonal reaction.[3] This allows for efficient conjugation even at low concentrations of reactants.

Data Presentation

Table 1: Physicochemical Properties of TCO-PEG Linkers
PropertyValueReference
Molecular Weight (TCO-PEG3-acid) 373.5 g/mol [5]
Molecular Weight (TCO-PEG3-amine) 372.50 g/mol [6]
Molecular Weight (TCO-PEG3-Maleimide) 523.62 g/mol [3]
Solubility DMSO, DMF, DCM, THF, Chloroform[5][6]
Storage Conditions -20°C, desiccated, protected from light[3][7]
Purity >95% (typically analyzed by HPLC)[6]
Table 2: Kinetic Data of TCO-Tetrazine Ligation
ReactantsSecond-Order Rate Constant (k₂)ConditionsReference
TCO and Tetrazine derivatives~2000 M⁻¹s⁻¹9:1 Methanol/Water[8]
TCO and Tetrazine derivatives~1 M⁻¹s⁻¹Aqueous media[8]

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Biomaterials with this compound

This protocol describes the functionalization of a biomaterial surface containing primary amine groups (e.g., plasma-treated polymers, amine-silanized glass, or protein-coated surfaces) with this compound. This protocol assumes the use of a this compound linker that has been activated with N-hydroxysuccinimide (NHS) esters at both termini (NHS-PEG3-TCO)₂.

Materials:

  • Amine-functionalized biomaterial

  • (TCO-PEG3-NHS)₂ linker

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Ethanolamine or Tris buffer (for quenching)

  • Deionized water

Procedure:

  • Preparation of Linker Solution: Dissolve the (TCO-PEG3-NHS)₂ linker in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Surface Preparation: Ensure the amine-functionalized biomaterial is clean and dry.

  • Activation Reaction: Immerse the biomaterial in the linker solution and incubate for 2-4 hours at room temperature with gentle agitation.

  • Washing: Remove the biomaterial from the linker solution and wash thoroughly with DMF or DMSO to remove any unreacted linker.

  • Quenching: Immerse the biomaterial in a quenching buffer (e.g., 100 mM ethanolamine or 50 mM Tris in PBS, pH 7.4) for 30 minutes at room temperature to deactivate any unreacted NHS esters.

  • Final Washing: Wash the biomaterial extensively with PBS and then deionized water.

  • Drying and Storage: Dry the TCO-functionalized biomaterial under a stream of nitrogen and store at 4°C in a desiccated environment until further use.

Protocol 2: Conjugation of a Tetrazine-Modified Molecule to a TCO-Functionalized Biomaterial

This protocol outlines the final step of conjugating a tetrazine-labeled molecule (e.g., a peptide, protein, or fluorescent dye) to the TCO-modified surface.

Materials:

  • TCO-functionalized biomaterial (from Protocol 1)

  • Tetrazine-modified molecule of interest

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Preparation of Tetrazine-Molecule Solution: Dissolve the tetrazine-modified molecule in PBS to a desired concentration (typically in the low micromolar to millimolar range, depending on the application).

  • Conjugation Reaction: Immerse the TCO-functionalized biomaterial in the solution of the tetrazine-modified molecule.

  • Incubation: Incubate for 30-60 minutes at room temperature with gentle agitation. The reaction is typically rapid.[3][7]

  • Washing: Remove the biomaterial from the conjugation solution and wash thoroughly with PBS to remove any unbound tetrazine-modified molecules.

  • Final Rinse and Storage: Rinse the surface with deionized water and dry under a stream of nitrogen. The modified biomaterial is now ready for its intended application.

Visualizations

experimental_workflow cluster_step1 Step 1: Surface Functionalization cluster_step2 Step 2: Bioorthogonal Ligation AmineSurface Amine-Functionalized Biomaterial Reaction1 Incubation (2-4 hours, RT) AmineSurface->Reaction1 TCO_Linker This compound (NHS-activated) TCO_Linker->Reaction1 TCO_Surface TCO-Functionalized Biomaterial Reaction1->TCO_Surface Reaction2 Incubation (30-60 mins, RT) TCO_Surface->Reaction2 Tz_Molecule Tetrazine-Modified Molecule Tz_Molecule->Reaction2 Final_Product Surface-Modified Biomaterial Reaction2->Final_Product

Caption: Experimental workflow for surface modification using this compound.

signaling_pathway Biomaterial Biomaterial Surface TCO_Linker This compound Linker Biomaterial->TCO_Linker Covalent Attachment TCO_Surface TCO-Functionalized Surface Tz_Molecule Tetrazine-Bioactive Molecule (e.g., Peptide, Drug) TCO_Surface->Tz_Molecule iEDDA Reaction Modified_Surface Bioactive Surface Cellular_Response Desired Cellular Response (e.g., Adhesion, Proliferation, Drug Uptake) Modified_Surface->Cellular_Response Biological Interaction

Caption: Logical relationship of surface modification and biological interaction.

Concluding Remarks

The use of this compound for the surface modification of biomaterials provides a powerful and versatile platform for the development of next-generation medical devices and drug delivery systems. The high efficiency and biocompatibility of the TCO-tetrazine ligation allow for the precise and stable immobilization of a wide range of bioactive molecules. The protocols provided herein offer a starting point for researchers to implement this technology in their specific applications. Optimization of reaction conditions, such as linker concentration and incubation times, may be necessary depending on the specific biomaterial and bioactive molecule being used.

References

Application Notes and Protocols for Studying Protein Complexes Using TCO-PEG3-TCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug development. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to elucidate the architecture of protein complexes by providing distance constraints between interacting proteins. This application note details the use of TCO-PEG3-TCO, a homobifunctional cross-linker, in conjunction with tetrazine-mediated bioorthogonal chemistry for the robust analysis of protein complexes.

This compound contains two trans-cyclooctene (TCO) moieties separated by a flexible polyethylene glycol (PEG) spacer. The TCO groups react specifically and rapidly with tetrazine-modified proteins via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" reaction.[1][2] This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for studying protein complexes in vitro and potentially in vivo.[1][3] The PEG3 spacer provides increased water solubility and flexibility, facilitating the cross-linking of interacting proteins.[4]

This document provides detailed protocols for a two-step cross-linking strategy: first, the modification of a protein complex with a tetrazine-containing reagent, followed by cross-linking with this compound. It also outlines the subsequent mass spectrometry analysis and data interpretation, supported by quantitative data from relevant studies.

Principle of the Method

The experimental strategy involves two key stages, as illustrated in the workflow diagram below. Initially, the protein complex of interest is chemically modified to introduce tetrazine functionalities onto the protein surfaces. This is typically achieved using an amine-reactive tetrazine derivative, such as Tetrazine-NHS ester, which reacts with primary amines on lysine residues and N-termini of the proteins in the complex.

Following the removal of excess tetrazine reagent, the homobifunctional cross-linker, this compound, is introduced. The two TCO groups on the cross-linker will react with tetrazine moieties on spatially proximal proteins within the complex, forming stable covalent cross-links. The length of the this compound spacer arm provides a distance constraint for the subsequent structural analysis.

Finally, the cross-linked protein complex is proteolytically digested, and the resulting peptides are analyzed by high-resolution mass spectrometry. Specialized software is then used to identify the cross-linked peptides, providing information on the specific residues that are in close proximity within the protein complex.

G cluster_0 Step 1: Tetrazine Labeling cluster_1 Step 2: this compound Cross-linking cluster_2 Step 3: Analysis ProteinComplex Protein Complex LabeledComplex Tetrazine-Labeled Protein Complex ProteinComplex->LabeledComplex Amine-reactive labeling TetrazineNHS Tetrazine-NHS Ester TetrazineNHS->LabeledComplex CrosslinkedComplex Cross-linked Protein Complex LabeledComplex->CrosslinkedComplex iEDDA Click Reaction TCO_PEG3_TCO This compound TCO_PEG3_TCO->CrosslinkedComplex Digestion Proteolytic Digestion CrosslinkedComplex->Digestion MS LC-MS/MS Analysis Digestion->MS Data Data Analysis (Identification of Cross-linked Peptides) MS->Data

Figure 1: Experimental workflow for this compound cross-linking.

Experimental Protocols

Materials and Reagents
  • Purified protein complex of interest

  • This compound (stored at -20°C, protected from light)

  • Amine-reactive tetrazine (e.g., Tetrazine-NHS Ester, stored at -20°C)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or HEPES buffer. Avoid amine-containing buffers like Tris.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Mass spectrometry-grade trypsin

  • Standard reagents for SDS-PAGE, protein digestion, and mass spectrometry

Protocol 1: Tetrazine Labeling of Protein Complex

This protocol describes the modification of a protein complex with an amine-reactive tetrazine.

  • Buffer Exchange: Buffer exchange the purified protein complex into the Reaction Buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL using a desalting column.

  • Prepare Tetrazine Stock Solution: Immediately before use, prepare a 10 mM stock solution of Tetrazine-NHS Ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 20- to 50-fold molar excess of the Tetrazine-NHS Ester stock solution to the protein complex solution. The optimal molar excess should be determined empirically for each protein complex.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagent: Remove the unreacted Tetrazine-NHS Ester and quenching reagent by buffer exchanging the labeled protein complex into the Reaction Buffer using a desalting column.

Protocol 2: Cross-linking with this compound

This protocol details the cross-linking of the tetrazine-labeled protein complex using the homobifunctional this compound linker.

  • Prepare this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Cross-linking Reaction: Add the this compound stock solution to the tetrazine-labeled protein complex. A molar ratio of 1:2 to 1:5 (protein complex to this compound) is a good starting point, but the optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature.

  • Analysis of Cross-linking: The extent of cross-linking can be initially assessed by SDS-PAGE, where the formation of higher molecular weight species indicates successful cross-linking.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol outlines the steps for digesting the cross-linked protein complex for subsequent mass spectrometry analysis.

  • Denaturation, Reduction, and Alkylation: Denature the cross-linked protein sample using 8 M urea. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide using standard proteomics protocols.

  • Proteolytic Digestion: Dilute the sample to reduce the urea concentration to below 2 M and digest the proteins overnight with mass spectrometry-grade trypsin at 37°C.

  • Desalting: Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

Data Analysis

The acquired MS/MS data should be analyzed using specialized cross-link identification software (e.g., pLink, xQuest, or similar). These programs identify spectra corresponding to cross-linked peptides and determine the specific amino acid residues involved in the cross-link.

Data Presentation

The following table presents a hypothetical example of quantitative data that could be obtained from a this compound cross-linking experiment, based on the types of results reported in cross-linking mass spectrometry studies.

Cross-link IDProtein 1Residue 1Protein 2Residue 2Inferred Distance (Å)Spectral CountConfidence Score
XL-001Protein AK121Protein BK45< 25150.98
XL-002Protein AK150Protein AK189< 2580.95
XL-003Protein BK78Protein CK210< 25120.97
XL-004Protein CK56Protein CK92< 2550.92

Note: The inferred distance is based on the spacer arm length of the this compound cross-linker. Spectral count and confidence scores are representative outputs from cross-link identification software.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical reaction at the heart of the this compound cross-linking methodology.

G cluster_reaction Inverse-Electron-Demand Diels-Alder Cycloaddition Tetrazine Tetrazine-modified Protein 1 Crosslink Stable Covalent Cross-link Tetrazine->Crosslink TCO This compound TCO->Crosslink Tetrazine2 Tetrazine-modified Protein 2 Tetrazine2->Crosslink

Figure 2: The TCO-tetrazine ligation reaction.

Conclusion

The use of this compound in combination with tetrazine labeling offers a powerful and versatile approach for studying the topology of protein complexes. The bioorthogonal nature of the TCO-tetrazine reaction allows for highly specific and efficient cross-linking under physiological conditions. The detailed protocols and data analysis workflow provided in this application note will enable researchers to effectively utilize this technology to gain valuable insights into protein-protein interactions, which is critical for both basic research and the development of novel therapeutics.

References

Application Notes and Protocols for the Purification of TCO-PEG3-TCO Crosslinked Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of bioorthogonal chemistry has revolutionized the study of complex biological systems and the development of novel therapeutics. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder cycloaddition between a tetrazine and a trans-cyclooctene (TCO). The TCO-PEG3-TCO linker is a homobifunctional crosslinker that leverages this highly efficient and specific chemistry to covalently link two biomolecules. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it an ideal tool for applications such as inducing protein dimerization to study signaling pathways, creating antibody-drug conjugates (ADCs), and assembling protein complexes.

Following the crosslinking reaction, a heterogeneous mixture containing the desired crosslinked product, unreacted starting materials, and potential side products is generated. Therefore, robust purification strategies are essential to isolate the pure, active crosslinked product for downstream applications. This document provides detailed application notes and protocols for the purification of this compound crosslinked products, focusing on common chromatographic techniques.

Core Principles of Purification

The purification strategy for a this compound crosslinked product will depend on the specific properties of the biomolecules being linked (e.g., proteins, peptides, antibodies). However, the general approach leverages the physicochemical changes that occur upon crosslinking, such as increased molecular weight and potential alterations in charge and hydrophobicity. A multi-step purification workflow often yields the highest purity.

Experimental Workflow Overview

A typical workflow for the generation and purification of a this compound crosslinked product involves the initial separate labeling of two biomolecules with tetrazine and TCO moieties, respectively, followed by the crosslinking reaction and subsequent purification steps.

Experimental Workflow cluster_reaction Crosslinking Reaction cluster_purification Purification Cascade Biomolecule_A Biomolecule A (e.g., Tetrazine-modified) Reaction_Mix Reaction Mixture Biomolecule_A->Reaction_Mix Biomolecule_B Biomolecule B (e.g., TCO-modified) Biomolecule_B->Reaction_Mix TCO_Linker This compound SEC Size Exclusion Chromatography (SEC) Reaction_Mix->SEC Initial Cleanup IEX Ion Exchange Chromatography (IEX) SEC->IEX Charge-based Separation HIC Hydrophobic Interaction Chromatography (HIC) IEX->HIC Hydrophobicity-based Separation RP_HPLC Reverse Phase HPLC (RP-HPLC) HIC->RP_HPLC High-Resolution Polishing Pure_Product Purified Crosslinked Product RP_HPLC->Pure_Product Final Product

Fig 1. General experimental workflow for crosslinking and purification.

Detailed Experimental Protocols

The following protocols describe common chromatographic techniques for purifying this compound crosslinked products. The choice and order of these techniques should be optimized based on the specific characteristics of the molecules involved.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is an excellent initial step to remove unreacted, smaller molecules from the larger, crosslinked product.[1][2]

Protocol:

  • Column Selection: Choose a column with a fractionation range appropriate for the expected molecular weight of the crosslinked product. For example, a Superdex 200 Increase or similar column is suitable for many protein-protein conjugates.

  • Buffer Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). Ensure the buffer is filtered and degassed.

  • Sample Preparation: Centrifuge the reaction mixture at >10,000 x g for 10 minutes to remove any precipitated material. Filter the supernatant through a 0.22 µm filter.

  • Chromatography:

    • Equilibrate the SEC column with at least 2 column volumes (CVs) of the mobile phase.

    • Inject the prepared sample onto the column. The injection volume should not exceed 2% of the total column volume for optimal resolution.

    • Elute the sample with the mobile phase at a flow rate recommended for the column.

    • Monitor the elution profile using UV absorbance at 280 nm (for proteins).

    • Collect fractions corresponding to the high molecular weight peak, which represents the crosslinked product.

Data Presentation:

ParameterValue
ColumnSuperdex 200 Increase 10/300 GL
Mobile PhasePBS, pH 7.4
Flow Rate0.75 mL/min
DetectionUV at 280 nm
Expected Outcome
Elution Volume (Crosslinked Product)~10-12 mL
Elution Volume (Unreacted Monomers)~13-16 mL
Purity after SEC>85%
Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge.[3][4][5][6][7] It is effective for separating the crosslinked product from unreacted starting materials that may have different isoelectric points (pI).

Protocol:

  • Column and Buffer Selection:

    • Determine the pI of the starting biomolecules and the expected pI of the crosslinked product.

    • For cation exchange chromatography (CEX), use a buffer with a pH below the pI of the target molecule.

    • For anion exchange chromatography (AEX), use a buffer with a pH above the pI.

    • Prepare a low-salt binding buffer (Buffer A) and a high-salt elution buffer (Buffer B).

  • Sample Preparation: If necessary, buffer exchange the SEC-purified fractions into the IEX binding buffer using a desalting column or dialysis.

  • Chromatography:

    • Equilibrate the IEX column with Buffer A.

    • Load the sample onto the column.

    • Wash the column with Buffer A to remove unbound contaminants.

    • Elute the bound molecules using a linear gradient of Buffer B (e.g., 0-100% Buffer B over 20 CVs).

    • Monitor the elution profile at 280 nm and collect fractions.

    • Analyze fractions of interest by SDS-PAGE or mass spectrometry to identify the desired crosslinked product.

Data Presentation:

ParameterValue (Cation Exchange Example)
ColumnMono S 5/50 GL
Buffer A20 mM MES, pH 6.0
Buffer B20 mM MES, 1 M NaCl, pH 6.0
Gradient0-50% B over 20 CV
Expected Outcome
Purity after IEX>95%
Yield70-90%
Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their surface hydrophobicity.[8][9][10][11][12] The addition of the this compound linker can alter the hydrophobicity of the resulting conjugate, allowing for separation from the parent molecules.

Protocol:

  • Column and Buffer Selection:

    • Choose a HIC column with an appropriate hydrophobicity (e.g., Butyl, Phenyl, or Ether phases).

    • Prepare a high-salt binding buffer (Buffer A, e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0) and a low-salt elution buffer (Buffer B, e.g., 20 mM sodium phosphate, pH 7.0).

  • Sample Preparation: Add salt to the IEX-purified fractions to match the concentration in Buffer A.

  • Chromatography:

    • Equilibrate the HIC column with Buffer A.

    • Load the sample.

    • Wash with Buffer A.

    • Elute using a decreasing salt gradient (e.g., 100-0% Buffer A over 20 CVs).

    • Collect and analyze fractions.

Data Presentation:

ParameterValue
ColumnPhenyl Sepharose High Performance
Buffer A20 mM Sodium Phosphate, 1.5 M (NH₄)₂SO₄, pH 7.0
Buffer B20 mM Sodium Phosphate, pH 7.0
Gradient0-100% B over 20 CV
Expected Outcome
Purity after HIC>98%
Yield60-85%
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity and is often used as a final polishing step.[][14][15][16]

Protocol:

  • Column and Solvent Selection:

    • Use a C4 or C8 column for larger proteins, and a C18 column for peptides and smaller proteins.

    • Prepare a polar mobile phase (Solvent A: 0.1% trifluoroacetic acid (TFA) in water) and a non-polar mobile phase (Solvent B: 0.1% TFA in acetonitrile).

  • Sample Preparation: The sample should be in a low-salt buffer.

  • Chromatography:

    • Equilibrate the column with a low percentage of Solvent B.

    • Inject the sample.

    • Elute with a gradient of increasing Solvent B (e.g., 5-95% B over 30 minutes).

    • Monitor at 214 nm (for peptide bonds) and 280 nm.

    • Collect the peak corresponding to the pure product.

Data Presentation:

ParameterValue
ColumnAeris WIDEPORE 3.6u C4 200A
Solvent A0.1% TFA in Water
Solvent B0.1% TFA in Acetonitrile
Gradient20-60% B over 30 min
Expected Outcome
Purity after RP-HPLC>99%
Yield50-80%

Application Example: Probing Receptor Dimerization in a Signaling Pathway

This compound crosslinkers can be used to investigate signaling pathways that are dependent on receptor dimerization, such as the Receptor Tyrosine Kinase (RTK) pathway.[17][18][19][20] By crosslinking two receptor monomers, one can mimic ligand-induced dimerization and constitutively activate the downstream signaling cascade.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_Monomer_1 RTK Monomer 1 (TCO-modified) Crosslinked_Dimer Crosslinked RTK Dimer (Constitutively Active) Receptor_Monomer_1->Crosslinked_Dimer This compound Crosslinking Receptor_Monomer_2 RTK Monomer 2 (Tetrazine-modified) Autophosphorylation Autophosphorylation Crosslinked_Dimer->Autophosphorylation Signaling_Proteins Recruitment of Signaling Proteins Autophosphorylation->Signaling_Proteins RAS_Activation RAS -> RAF -> MEK -> ERK Signaling_Proteins->RAS_Activation Cellular_Response Cellular Response (e.g., Proliferation, Survival) RAS_Activation->Cellular_Response

Fig 2. Application of this compound in studying RTK signaling.

The purification of the crosslinked receptor dimer away from the unreacted monomers is crucial for unambiguously attributing the observed cellular response to the dimerization event. The protocols described above can be adapted to purify such crosslinked membrane protein complexes, likely requiring the use of detergents throughout the purification process.

References

Application Notes and Protocols for the Characterization of TCO-PEG3-TCO Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG3-TCO is a homobifunctional crosslinker that plays a crucial role in the field of bioconjugation and drug delivery. The trans-cyclooctene (TCO) moieties at both ends of the molecule allow for rapid and specific reactions with tetrazine-functionalized molecules through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1] This "click chemistry" reaction is bioorthogonal, meaning it can proceed efficiently within complex biological systems without interfering with native biochemical processes.[2] The polyethylene glycol (PEG) spacer enhances solubility in aqueous environments and provides flexibility to the linked molecules.[3]

Accurate characterization of this compound conjugates is essential to ensure their purity, identity, and stability, which are critical parameters for their successful application in research and drug development. These application notes provide an overview of the key analytical techniques and detailed protocols for the characterization of this compound.

Physicochemical Properties and Quality Control Parameters

The quality of this compound is determined by several key parameters that can be assessed using various analytical techniques. The following table summarizes these parameters and the corresponding analytical methods.

ParameterMethodTypical Specification
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryConforms to the expected structure
Purity HPLC≥95%
Molecular Weight Mass Spectrometry (e.g., ESI-MS)Corresponds to the theoretical mass
Appearance Visual InspectionColorless to slightly yellow oil
Solubility Visual InspectionSoluble in DMSO, DMF, DCM, THF, Chloroform

Analytical Techniques and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, confirming the presence of characteristic protons and carbons of the TCO and PEG moieties.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks to determine the relative number of protons.

    • Identify the characteristic peaks for the TCO group (alkene and aliphatic protons) and the PEG linker (ethylene glycol protons).

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)
TCO alkene protons5.0 - 6.5
PEG protons (-O-CH₂-CH₂-O-)3.5 - 3.7
TCO aliphatic protons1.0 - 2.5
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the this compound conjugate, confirming its identity and purity. Electrospray ionization (ESI) is a common technique for this type of molecule.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the this compound conjugate (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol with 0.1% formic acid.

  • Instrumentation: Use an ESI-Time of Flight (TOF) or Quadrupole-TOF (Q-TOF) mass spectrometer.

  • Data Acquisition:

    • Infuse the sample directly into the ESI source or inject it via an HPLC system.

    • Acquire the mass spectrum in positive ion mode.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the analyte.

  • Data Analysis:

    • Process the raw data to obtain the mass spectrum.

    • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).

    • Compare the observed mass to the calculated theoretical mass of the this compound conjugate.

Quantitative Data Summary:

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)
This compoundC₂₅H₄₂N₂O₅466.3097
High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of the this compound conjugate. Reversed-phase HPLC (RP-HPLC) is commonly used for this purpose.

Experimental Protocol: RP-HPLC

  • Sample Preparation: Dissolve the this compound conjugate in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm and 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the this compound conjugate by dividing the area of the main peak by the total area of all peaks.

Quantitative Data Summary:

ParameterValue
Purity (by HPLC) >95%
Typical Retention Time Dependent on the specific HPLC conditions, but should be a single major peak.

Visualizations

Chemical Structure of this compound cluster_TCO1 trans-Cyclooctene (TCO) cluster_PEG PEG3 Linker cluster_TCO2 trans-Cyclooctene (TCO) TCO1 TCO PEG -(OCH2CH2)3- TCO1->PEG TCO2 TCO PEG->TCO2

Caption: Chemical structure of the this compound conjugate.

Analytical Workflow for this compound Characterization Sample This compound Sample NMR NMR Spectroscopy (Identity & Structure) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS HPLC HPLC (Purity) Sample->HPLC Data Characterization Data (Purity, Identity, MW) NMR->Data MS->Data HPLC->Data

Caption: Workflow for the analytical characterization of this compound.

Conceptual Application in Bioconjugation TCO_PEG_TCO This compound Conjugate Molecule A - this compound - Molecule B (Bioconjugate) TCO_PEG_TCO->Conjugate IEDDA Reaction Tetrazine_Mol1 Tetrazine-Molecule A (e.g., Antibody) Tetrazine_Mol1->Conjugate Tetrazine_Mol2 Tetrazine-Molecule B (e.g., Drug) Tetrazine_Mol2->Conjugate

Caption: Conceptual use of this compound in bioconjugation.

References

Troubleshooting & Optimization

Troubleshooting Failed TCO-PEG3-TCO Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with TCO-PEG3-TCO conjugation reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of the TCO-tetrazine conjugation?

The conjugation between a trans-cyclooctene (TCO) group and a tetrazine is a bioorthogonal reaction known as an inverse-electron demand Diels-Alder (IEDDA) cycloaddition.[1][2][3] This reaction is exceptionally fast and highly selective, allowing for efficient conjugation in complex biological mixtures without the need for a copper catalyst.[2][3][4] The reaction proceeds rapidly to form a stable dihydropyridazine bond.[2][5]

Q2: What are the key advantages of using TCO-tetrazine ligation?

The primary advantages of this chemistry include:

  • Exceptional Kinetics: It is one of the fastest bioorthogonal reactions currently available, with rate constants greater than 800 M⁻¹s⁻¹.[1][6] This allows for rapid labeling, even at low concentrations.[1][4][6]

  • Biocompatibility: The reaction occurs efficiently under mild, physiological conditions (pH 6.5-7.5) and does not require cytotoxic copper catalysts.[2][4][5]

  • High Selectivity: TCO and tetrazine groups are highly specific for each other and do not typically react with other functional groups found in biological systems.[2][5]

Q3: What is the purpose of the PEG3 spacer in this compound?

The polyethylene glycol (PEG) spacer offers several benefits in bioconjugation:

  • Improved Solubility: The hydrophilic PEG linker enhances the water solubility of the TCO reagent and the resulting conjugate.[6]

  • Reduced Steric Hindrance: The flexible PEG chain minimizes steric hindrance, which can be crucial when conjugating large biomolecules.[6]

  • Minimized Aggregation: For protein labeling, the PEG spacer can help to reduce the aggregation of the labeled proteins.[3] Recent studies have shown that incorporating a hydrophilic PEG linker can prevent the hydrophobic TCO group from being buried within the antibody, thus preserving its reactivity.[7][8][9]

Troubleshooting Guide

Problem 1: Low or No Conjugation Product Observed

If you are observing little to no formation of your desired conjugate, consider the following potential causes and troubleshooting steps.

Possible Cause 1: Reagent Instability or Degradation

  • TCO Instability: TCO reagents can isomerize to their unreactive cis-isomer, especially in the presence of thiols or transition metals.[10] Long-term storage conditions are critical.

  • Hydrolysis of Reactive Esters: If you are using an NHS-ester derivative of TCO for labeling, it can be susceptible to hydrolysis in aqueous solutions.[6][7]

Solutions & Experimental Protocols:

  • Fresh Reagent Preparation: Always prepare fresh solutions of your TCO and tetrazine reagents immediately before use.[1] If using a lyophilized powder, allow it to equilibrate to room temperature before opening to prevent condensation.[1][6]

  • Proper Storage: Store TCO reagents at -20°C and protected from light.[2][5] For long-term storage, consider protecting TCO reagents as stable silver(I) metal complexes.[10]

  • Solvent Quality: Use high-quality, anhydrous solvents like DMSO or DMF for reconstituting reagents to minimize hydrolysis.[6]

  • Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) if using NHS-ester chemistry, as they will compete for reaction.[6] Also, avoid thiol-containing buffers (e.g., DTT) as they can degrade TCO.[1][11]

Possible Cause 2: Suboptimal Reaction Conditions

The efficiency of the TCO-tetrazine reaction is dependent on several factors, including pH, temperature, and reagent concentrations.

Solutions & Experimental Protocols:

  • pH Optimization: The reaction is most efficient at a pH between 6.5 and 7.5.[1] At pH values above 7.5, maleimide groups (if used) can react with primary amines, and hydrolysis can occur.[1]

  • Molar Excess: Ensure you are using an appropriate molar excess of one reagent over the other. For protein-protein conjugation, a 1.1 to 5-fold molar excess of the tetrazine-labeled protein over the TCO-labeled protein is often recommended.[1] For labeling a protein with a TCO-NHS ester, a 20-fold molar excess of the ester may be required.[1][6]

  • Incubation Time: While the reaction is fast, ensure a sufficient incubation time. Typical reaction times range from 30 to 60 minutes at room temperature.[1][6] If conjugation is low, consider increasing the incubation time.[1]

Quantitative Data Summary: Recommended Reaction Parameters

ParameterRecommended Range/ValueNotes
pH 6.5 - 7.5Optimal for TCO-tetrazine reaction and stability of common functional groups.[1]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature is generally sufficient. Longer incubation may be needed at 4°C.[1]
Molar Ratio (Protein-Protein) 1.1 - 5 fold excess of tetrazine-proteinThis ensures efficient capture of the TCO-labeled protein.[1]
Molar Ratio (Small Molecule Labeling) 20-fold excess of TCO-NHS esterTo drive the labeling of primary amines on a protein to completion.[1][6]
Incubation Time 30 - 120 minutesThe reaction is typically complete within 30-60 minutes.[1][6]
Solvent for Stock Solutions Anhydrous DMSO or DMFMinimizes hydrolysis of reactive esters.[1][6]

Troubleshooting Workflow

G cluster_reagents Reagent Troubleshooting cluster_conditions Condition Optimization cluster_purification Purification Issues start Start: Failed Conjugation check_reagents Check Reagent Quality & Storage start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_purification Evaluate Purification Step start->check_purification fresh_reagents Prepare Fresh Reagents check_reagents->fresh_reagents Degradation Suspected confirm_labeling Confirm Labeling of Each Component check_reagents->confirm_labeling Labeling Uncertain fail Persistent Failure: Consult Further check_reagents->fail optimize_ph Optimize pH (6.5-7.5) check_conditions->optimize_ph optimize_ratio Vary Molar Ratio check_conditions->optimize_ratio increase_time Increase Incubation Time check_conditions->increase_time check_conditions->fail remove_excess Ensure Removal of Excess Reagent check_purification->remove_excess check_purification->fail reagents_ok Reagents Verified fresh_reagents->reagents_ok confirm_labeling->reagents_ok end Successful Conjugation reagents_ok->end conditions_ok Conditions Optimized optimize_ph->conditions_ok optimize_ratio->conditions_ok increase_time->conditions_ok conditions_ok->end desalting Use Desalting Column or Dialysis remove_excess->desalting purification_ok Purification Protocol Verified desalting->purification_ok purification_ok->end

Caption: A logical workflow for troubleshooting failed this compound conjugation.

Problem 2: Protein Precipitation During Labeling

Possible Cause: High concentration of organic solvent.

Many proteins are sensitive to high concentrations of organic solvents like DMSO or DMF, which are used to dissolve TCO reagents. Protein precipitation can occur if the final concentration of the organic solvent in the reaction mixture is too high.[1]

Solutions & Experimental Protocols:

  • Minimize Organic Solvent: Aim to keep the final concentration of DMSO or DMF in the reaction volume below 10%.[1] This can be achieved by preparing a more concentrated stock solution of the TCO reagent.

  • Solubility Test: Before your main experiment, perform a small-scale test to determine the tolerance of your protein to the organic solvent.

Problem 3: Low Reactivity of TCO-conjugated Antibody

Possible Cause: The TCO group is "buried" within the antibody.

It has been observed that a significant portion of TCO groups conjugated to antibodies via standard amine-coupling can become non-reactive.[8] This is thought to occur because the hydrophobic TCO moiety gets buried within the hydrophobic regions of the antibody, making it inaccessible to the tetrazine.[8]

Solutions & Experimental Protocols:

  • Incorporate a Hydrophilic Linker: Using a TCO reagent with a longer, hydrophilic PEG linker (e.g., PEG4 or longer) can significantly improve the accessibility and reactivity of the TCO group.[7][8]

  • Alternative Conjugation Chemistry: Consider conjugating the TCO group to the antibody via a different method that might result in it being more exposed.

Experimental Workflow for Antibody Labeling and Conjugation

G cluster_labeling Step 1: Antibody Labeling with TCO cluster_conjugation Step 2: Conjugation with Tetrazine antibody Antibody in Amine-Free Buffer (pH 7-9) reaction1 Incubate 1 hr, RT antibody->reaction1 tco_nhs TCO-PEG-NHS Ester (in DMSO) tco_nhs->reaction1 quench Quench with Tris Buffer reaction1->quench purify1 Purify (Desalting Column) quench->purify1 tco_ab TCO-Labeled Antibody purify1->tco_ab reaction2 Incubate 30-60 min, RT tco_ab->reaction2 tetrazine Tetrazine-labeled Molecule tetrazine->reaction2 final_product Final Conjugate reaction2->final_product

Caption: A typical experimental workflow for labeling an antibody with a TCO-NHS ester and subsequent conjugation.

References

Technical Support Center: Optimizing TCO-PEG3-TCO Crosslinking Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize TCO-PEG3-TCO crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound crosslinking?

A1: this compound is a homo-bifunctional crosslinker used in bioorthogonal chemistry. The terminal trans-cyclooctene (TCO) groups react with high specificity and rapid kinetics with tetrazine (Tz)-modified molecules.[1][2][3] This "click chemistry" reaction, known as the inverse-electron demand Diels-Alder cycloaddition, is catalyst-free and forms a stable covalent bond, making it ideal for linking two Tz-modified biomolecules within complex biological systems.[3][4] The polyethylene glycol (PEG3) spacer enhances water solubility and provides a flexible linkage, minimizing steric hindrance between the conjugated molecules.[4][5]

Q2: What are the key advantages of using TCO-tetrazine ligation?

A2: The primary advantages of this bioorthogonal reaction include:

  • Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, with rate constants exceeding 800 M⁻¹s⁻¹.[1][4]

  • High Selectivity: The reaction is highly specific, proceeding efficiently in the presence of a wide range of other functional groups found in biological samples.[4]

  • Biocompatibility: The reaction occurs under mild, physiological conditions (pH, temperature) without the need for toxic catalysts like copper.[4]

  • Stability: The resulting covalent bond is highly stable.[1]

Q3: What functional groups does the TCO moiety react with?

A3: The TCO group is specifically designed to react with a tetrazine moiety. It does not react with other functional groups typically found in biological systems, ensuring high specificity in complex environments.[4]

Q4: How stable is the this compound linker?

A4: TCO moieties can lose reactivity over time, particularly through isomerization to the less reactive cis-cyclooctene (CCO).[5][6] Therefore, long-term storage of TCO-containing compounds is not recommended.[5][6] For short-term storage, a temperature of -20°C is advised.[5][6] Aqueous solutions of TCO-labeled proteins show good stability over several weeks at 4°C, though some loss of reactivity may occur.[1]

Troubleshooting Guide

Issue 1: Low or No Crosslinking Product Formation
Possible Cause Recommended Solution
Degradation of this compound Linker Use a fresh aliquot of the this compound linker. Ensure it has been stored properly at -20°C and protected from light. Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation.
Inactive Tetrazine-Modified Molecules Confirm that your biomolecules have been successfully labeled with tetrazine. If possible, use a quality control method (e.g., mass spectrometry, colorimetric assay) to verify the presence of the tetrazine group.
Suboptimal Reaction Conditions Optimize the reaction buffer. A common buffer is 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.[1] Ensure no azide- or thiol-containing components are in the buffer, as these can interfere with some labeling chemistries.[1]
Insufficient Incubation Time or Temperature Increase the incubation time (e.g., from 60 minutes to 2-4 hours).[1][4] While the reaction is typically fast at room temperature, gentle heating (e.g., 37°C) may improve efficiency for some sterically hindered systems.
Steric Hindrance The PEG3 spacer is designed to reduce steric hindrance, but it can still be a factor with large biomolecules. Consider using a linker with a longer PEG chain (e.g., TCO-PEG12-TCO) to increase the distance between the conjugated molecules.[4]
Issue 2: Formation of Aggregates or Precipitate
Possible Cause Recommended Solution
Poor Solubility of Reactants The PEG3 spacer improves water solubility, but highly hydrophobic biomolecules may still aggregate.[4][5] If using organic co-solvents like DMSO or DMF to dissolve the linker, ensure the final concentration in the aqueous reaction buffer is low (typically <10%) to avoid protein precipitation.[1]
High Protein Concentration High concentrations of protein can lead to aggregation during conjugation. Work with protein concentrations in the recommended range of 1-5 mg/mL.[1][4]
Non-specific Interactions The crosslinked product itself may be prone to aggregation. Consider including non-ionic detergents (e.g., Tween-20) at a low concentration (e.g., 0.01%) in the reaction and purification buffers.

Experimental Protocols & Data

General Protocol for this compound Crosslinking

This protocol outlines a general workflow for crosslinking two different tetrazine-modified proteins (Protein-A-Tz and Protein-B-Tz) using a this compound linker.

1. Preparation of Reactants:

  • Dissolve Protein-A-Tz and Protein-B-Tz in a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 1-5 mg/mL.[1]
  • Immediately before use, prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.[1]

2. Crosslinking Reaction:

  • In a microcentrifuge tube, combine Protein-A-Tz and Protein-B-Tz at the desired molar ratio (typically 1:1).
  • Add the this compound linker to the protein mixture. A common starting point is a 1.1 to 5-fold molar excess of the linker relative to the limiting protein.[1]
  • Incubate the reaction for 60 minutes to 2 hours at room temperature.[4]

3. Purification of the Crosslinked Product:

  • Remove unreacted linker and proteins using size-exclusion chromatography (SEC) or dialysis.[1][4]

4. Analysis:

  • Analyze the reaction products by SDS-PAGE to visualize the formation of the higher molecular weight crosslinked conjugate.

Quantitative Data Summary
Parameter Value/Condition Source
Reaction Kinetics (k) > 800 M⁻¹s⁻¹[1][4]
Optimal pH Range 6.5 - 7.5[1]
Recommended Protein Concentration 1 - 5 mg/mL[1][4]
Molar Excess of Linker 1.1 - 5 fold[1]
Typical Incubation Time 30 - 120 minutes[4]
TCO Stability (Aqueous, 4°C) ~10.5% loss of reactivity in 4 weeks[1]
TCO Stability (Aqueous, -20°C) ~7% loss of reactivity in 4 weeks[1]

Visual Guides

Crosslinking_Workflow cluster_reactants Reactant Preparation cluster_reaction Crosslinking Reaction cluster_purification Purification & Analysis Protein_A_Tz Protein A-Tz Mix Combine Reactants (pH 7.5, RT, 1-2h) Protein_A_Tz->Mix Protein_B_Tz Protein B-Tz Protein_B_Tz->Mix TCO_Linker This compound TCO_Linker->Mix Purify Purification (SEC) Mix->Purify Crude Product Analyze Analysis (SDS-PAGE) Purify->Analyze Purified Conjugate Troubleshooting_Guide Start Low/No Crosslinking Check_Linker Is TCO-Linker fresh and stored correctly? Start->Check_Linker Check_Tz Is Tetrazine-labeling confirmed? Check_Linker->Check_Tz Yes Use_Fresh_Linker Use fresh TCO linker Check_Linker->Use_Fresh_Linker No Check_Conditions Are reaction conditions (pH, buffer) optimal? Check_Tz->Check_Conditions Yes Verify_Tz Verify Tz-labeling via QC Check_Tz->Verify_Tz No Optimize_Time Increase incubation time or temperature Check_Conditions->Optimize_Time Yes Adjust_Buffer Adjust buffer to pH 7.5, remove interfering agents Check_Conditions->Adjust_Buffer No

References

TCO-PEG3-TCO solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with TCO-PEG3-TCO in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a homobifunctional crosslinker containing two trans-cyclooctene (TCO) groups connected by a three-unit polyethylene glycol (PEG) spacer. The TCO groups enable rapid and specific bioorthogonal conjugation with tetrazine-containing molecules through a copper-free click chemistry reaction.[1][2][3] The PEG spacer is included to improve the hydrophilicity and aqueous solubility of the molecule, reduce aggregation, and provide a flexible connection between the conjugated molecules.[1][4]

Generally, this compound and similar linkers are readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[4][5][6] While the PEG spacer enhances solubility in aqueous buffers, achieving high concentrations in purely aqueous solutions can be challenging.[7][8][9]

Q2: Why am I observing precipitation or cloudiness when I add this compound to my aqueous buffer?

A2: Precipitation or cloudiness upon addition of this compound to an aqueous buffer (like PBS, Tris, or HEPES) is a common indication of poor solubility. This can be attributed to several factors:

  • Hydrophobic Nature of TCO: The trans-cyclooctene group is inherently hydrophobic. While the short PEG3 spacer increases water solubility, it may not be sufficient to completely overcome the hydrophobicity of the two TCO moieties, especially at higher concentrations.[10][11]

  • Concentration: The concentration of the this compound solution may have exceeded its solubility limit in the specific aqueous buffer.

  • Buffer Composition: The ionic strength and pH of the buffer can influence the solubility of PEGylated compounds. High salt concentrations can sometimes lead to "salting out" and aggregation of PEG chains.[12]

  • Temperature: Temperature can affect the solubility of chemical compounds.

  • Initial Dissolution Method: Directly adding solid this compound to an aqueous buffer is often problematic. The recommended method is to first prepare a high-concentration stock solution in a water-miscible organic solvent.

Q3: What is the recommended procedure for dissolving this compound for use in aqueous reactions?

A3: To maximize the solubility of this compound in aqueous buffers, it is crucial to follow a two-step dissolution protocol.

Experimental Protocol: Solubilization of this compound

Objective: To prepare a working solution of this compound in an aqueous buffer for bioconjugation reactions.

Materials:

  • This compound (solid)

  • Anhydrous (dry) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Aqueous reaction buffer (e.g., PBS, HEPES, Borate buffer, pH 7-9)

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[13]

    • Add a small volume of anhydrous DMSO or DMF to the solid this compound to create a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the solid is completely dissolved. This stock solution can be stored at -20°C for short periods, protected from moisture.

  • Dilute the Stock Solution in Aqueous Buffer:

    • Just before use, add the desired volume of the this compound stock solution to your aqueous reaction buffer.

    • It is recommended to add the organic stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize local high concentrations that could lead to precipitation.

    • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept as low as possible (typically <10%) to avoid negative effects on protein stability and function.[14]

Q4: How does the length of the PEG chain affect solubility?

A4: The length of the PEG chain significantly impacts the aqueous solubility of TCO-PEG linkers. Longer PEG chains generally lead to higher water solubility.[8][10] If you are consistently facing solubility issues with this compound, consider using a linker with a longer PEG spacer (e.g., TCO-PEG12-TCO or TCO-PEG24-TCO) if your experimental design allows for a longer linker.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation upon adding this compound stock to aqueous buffer. The concentration of this compound exceeds its solubility limit in the final buffer.- Decrease the final concentration of the this compound in the reaction mixture.- Increase the percentage of the organic co-solvent (e.g., DMSO, DMF) in the final reaction volume, but be mindful of its potential effects on your biomolecules (typically keep below 10%).[14]- Use a TCO-PEG linker with a longer, more hydrophilic PEG chain.
The reaction mixture is cloudy after adding this compound. Micro-precipitation or aggregation of the linker.- Some protocols note that initial cloudiness may resolve as the reaction proceeds and the linker is consumed.[14]- Ensure thorough mixing by vortexing during the addition of the stock solution.- Try a different aqueous buffer. Sometimes, the specific ions in a buffer can impact solubility.
Low or no labeling of the target molecule. The this compound may not be fully dissolved and available for reaction.- Visually inspect your stock solution to ensure there are no undissolved particles.- Prepare a fresh stock solution of the linker.- Follow the recommended two-step dissolution protocol carefully.- Consider that low labeling could also be due to other factors such as pH, reaction time, or inactive reagents.
Inconsistent experimental results. Variability in the preparation of the this compound solution.- Always prepare a fresh dilution of the this compound in the aqueous buffer immediately before each experiment.- Ensure your organic stock solvent (DMSO/DMF) is anhydrous, as moisture can degrade the linker over time.

Quantitative Solubility Data

Quantitative solubility data for this compound in various aqueous buffers is not widely published. However, the following table summarizes the available information for similar PEGylated linkers.

Compound Solvent Solubility Source
TCO-PEG-NHS (various MW)Water, DMSOSoluble[15]
TCO-PEG24-acidWater, DMFAqueous Soluble[8]
Tetrazine-PEG5-NHS esterAqueous BuffersUp to 3.0 mM[13]
TCO-PEG4-NHS EsterAqueous BuffersEnhanced Solubility[7][16]
TCO-PEG12-NHSDCM, THF, acetonitrile, DMF, DMSOSoluble[5]

Visualizing Experimental Workflows

Experimental Workflow for Solubilizing this compound

G cluster_0 Step 1: Prepare Stock Solution cluster_1 Step 2: Prepare Working Solution A Equilibrate this compound to Room Temperature B Add Anhydrous DMSO/DMF A->B C Vortex to Dissolve Completely B->C D Vortex Aqueous Reaction Buffer C->D Proceed to Dilution E Slowly Add Stock Solution to Buffer D->E F Use Immediately in Reaction E->F

Caption: Workflow for preparing this compound solution.

Troubleshooting Logic for Solubility Issues

G A Precipitation or Cloudiness Observed? B Followed Two-Step Dissolution Protocol? A->B Yes F Proceed with Experiment A->F No C Is Final Concentration Too High? B->C Yes G Re-prepare Solution Correctly B->G No D Is Organic Solvent Percentage <10%? C->D No H Decrease Final Concentration C->H Yes E Consider Linker with Longer PEG Chain D->E Yes I Increase Organic Solvent (with caution) D->I No

Caption: Troubleshooting solubility of this compound.

References

Technical Support Center: TCO-PEG3-TCO Stability and Application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and use of TCO-PEG3-TCO in different pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the TCO group in aqueous solutions?

The trans-cyclooctene (TCO) functional group is generally stable in aqueous buffered media for weeks when stored at 4°C at a pH of 7.5[1][2]. However, the stability can be influenced by the specific molecular structure of the TCO derivative, with some highly strained versions being more prone to isomerization to the unreactive cis-cyclooctene (CCO) form[2][3][4].

Q2: How should this compound be stored for optimal stability?

For long-term stability, it is recommended to store this compound and other TCO-containing reagents at -20°C or -80°C in a sealed container, protected from light and moisture[1][5]. It is advisable to use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for reconstitution[1]. Due to the potential for isomerization, long-term storage is not recommended for TCO compounds[2][3][4].

Q3: Are there any substances that can degrade or inactivate this compound?

Yes, the TCO group can be sensitive to the presence of thiols (e.g., dithiothreitol - DTT) and certain metals, which can promote the isomerization of the reactive trans-cyclooctene to its unreactive cis-isomer[6][7]. It is crucial to avoid these substances in your reaction buffers if TCO stability is a concern.

Q4: How does pH affect the reactivity of this compound in bioconjugation reactions?

While the TCO group itself maintains stability over a range of pH values, the overall bioconjugation efficiency can be pH-dependent. This is often related to the other reactive group involved in the conjugation. For instance, if this compound is functionalized with an NHS ester to react with primary amines on a biomolecule, the reaction is most efficient at a pH of 7-9[8]. The kinetics of the TCO-tetrazine ligation, the reaction partner for TCO, can also be influenced by pH, with some reactions proceeding faster at a lower pH[9].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no bioconjugation efficiency Hydrolysis of the other reactive group (e.g., NHS ester) Ensure the this compound reagent is equilibrated to room temperature before opening to prevent moisture condensation. Use high-quality, anhydrous solvents (e.g., DMSO, DMF) for reconstitution.
Presence of interfering substances in the buffer If using an amine-reactive linker, ensure your buffer is free of primary amines (e.g., Tris, glycine). Buffer exchange your biomolecule into an appropriate reaction buffer, such as phosphate-buffered saline (PBS), at the optimal pH for your reaction[8].
Isomerization of TCO to the unreactive CCO form Avoid long-term storage of the this compound linker. Prepare solutions fresh and avoid exposure to substances known to promote isomerization, such as thiols.
Inconsistent reaction results Variability in linker stability Perform a stability test of the this compound linker under your specific experimental pH conditions to determine its half-life. This will help in optimizing incubation times.
Precipitation of biomolecule during conjugation High concentration of organic solvent If your this compound is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration of the solvent in the reaction mixture is low enough to maintain the solubility of your biomolecule.

Experimental Protocol: Assessing pH Stability of this compound

This protocol provides a general method to determine the stability of this compound at different pH values.

1. Materials:

  • This compound

  • A series of buffers with different pH values (e.g., 100 mM sodium acetate for pH 4 and 5; 100 mM sodium phosphate for pH 6, 7, and 8; 100 mM sodium carbonate-bicarbonate for pH 9 and 10)

  • A tetrazine-functionalized fluorescent probe (for detection of active TCO)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence)

  • Anhydrous DMSO or DMF

2. Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO.

  • For each pH to be tested, dilute the this compound stock solution into the respective buffer to a final concentration of 1 mM.

  • Incubate the solutions at a constant temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot from each pH solution.

  • To each aliquot, add an excess of the tetrazine-functionalized fluorescent probe. Allow the click reaction to proceed to completion (typically 30-60 minutes).

  • Analyze the reaction mixture by HPLC. The active this compound will have reacted with the fluorescent probe, resulting in a new, fluorescently labeled product peak.

  • Quantify the area of the fluorescent product peak at each time point for each pH.

3. Data Analysis:

  • Normalize the peak area at each time point to the peak area at time 0 for each pH condition.

  • Plot the percentage of remaining active this compound against time for each pH.

  • From these plots, you can determine the half-life of this compound at each pH.

Quantitative Data Summary (Illustrative Example)

The following table is an example of how to present the stability data obtained from the protocol above. The values are for illustrative purposes only.

pH Half-life of active TCO (hours) at 25°C % Active TCO remaining after 24 hours
4.03660%
5.04871%
6.0> 7285%
7.0> 7295%
8.0> 7292%
9.06079%
10.04265%

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Analysis prep_tco Prepare this compound stock solution (DMSO) incubate Incubate this compound in each pH buffer prep_tco->incubate prep_buffers Prepare buffers at various pH prep_buffers->incubate aliquot Take aliquots at time points incubate->aliquot react React with fluorescent tetrazine probe aliquot->react analyze Analyze by HPLC react->analyze troubleshooting_flowchart start Low conjugation yield? check_reagents Are reagents fresh? Stored properly? start->check_reagents Yes check_buffer Buffer contains interfering substances? check_reagents->check_buffer Yes solution_reagents Use fresh reagents, ensure proper storage. check_reagents->solution_reagents No check_ph Is reaction pH optimal for conjugation chemistry? check_buffer->check_ph No solution_buffer Buffer exchange into an appropriate buffer. check_buffer->solution_buffer Yes check_tco_stability Has TCO stability been confirmed at this pH? check_ph->check_tco_stability Yes solution_ph Adjust pH to the recommended range. check_ph->solution_ph No solution_stability Perform pH stability test and adjust incubation time. check_tco_stability->solution_stability No

References

impact of reducing agents on TCO-PEG3-TCO stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of TCO-PEG3-TCO linkers, particularly in the presence of common laboratory reducing agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when using this compound with reducing agents?

The main concern is the isomerization of the reactive trans-cyclooctene (TCO) to the unreactive cis-cyclooctene (CCO).[1] This conversion is often catalyzed by the presence of thiols, a common functional group in reducing agents like dithiothreitol (DTT).[2] Once isomerized to the cis-form, the linker will no longer participate in the rapid bioorthogonal reaction with tetrazines, leading to low or no conjugation yield.[1]

Q2: My conjugation yield is very low when DTT is in my buffer. Is the TCO-linker degrading?

This is a common issue. DTT is a thiol-containing reducing agent, and thiols are known to promote the isomerization of TCO to its inactive CCO form.[2] Even at low concentrations, DTT can significantly reduce the amount of active TCO available for reaction over time. Several studies have documented that TCO derivatives can be unstable in the presence of various thiols, leading to conjugation failure.[2]

Q3: Is Tris(2-carboxyethyl)phosphine (TCEP) a safer alternative to DTT for use with TCO linkers?

Q4: How can I reduce disulfide bonds in my protein (e.g., an antibody) before TCO conjugation without affecting the linker?

The recommended strategy is to perform the reduction and the TCO conjugation in separate, sequential steps.

  • Reduce: First, reduce your protein with DTT or TCEP under optimal conditions.

  • Remove: Crucially, remove the reducing agent completely. This is typically done using a desalting column or spin filtration.

  • Conjugate: Immediately after removal of the reducing agent, introduce the this compound linker to the purified, reduced protein.

This workflow prevents prolonged exposure of the TCO linker to the reducing agent.

Q5: Besides reducing agents, what other factors affect TCO stability?

TCO stability can also be affected by prolonged exposure to serum, which contains endogenous thiols like glutathione, and certain metal ions.[2] For long-term storage, TCO reagents should be kept as solids or in anhydrous solvents at -20°C or below, protected from light.[3] In aqueous buffers, TCO functional groups are generally stable for weeks at 4°C, but this stability is compromised by the presence of thiols.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Tetrazine Conjugation Presence of DTT or other thiol-based reducing agents: The TCO ring has likely isomerized to its inactive cis-form.[2]1. Remove the reducing agent before adding the TCO-linker, using a desalting column. 2. Consider using the non-thiol reducing agent TCEP. 3. Perform a stability test (see protocol below) to confirm compatibility.
Inconsistent Conjugation Results Variable exposure time to reducing agents: The extent of TCO isomerization is time-dependent. Inconsistent timing can lead to variable amounts of active TCO.1. Standardize all incubation times precisely. 2. Prepare fresh solutions and perform the conjugation immediately after removing any reducing agents.
Gradual Loss of Reactivity During an Experiment Trace amounts of thiols in the system: Contaminants or endogenous thiols (e.g., from cell lysates) can slowly deactivate the TCO linker.1. If possible, include a thiol-scavenging agent like N-ethylmaleimide (NEM) after protein reduction but before TCO linker addition. Ensure NEM is removed before adding a thiol-containing tetrazine partner. 2. Minimize the time the TCO-linker is in a complex biological medium.

TCO Stability Data with Thiol-Containing Agents

The following table summarizes stability data for various TCO derivatives in the presence of thiols, as reported in the literature. Note that these are not for this compound specifically but are indicative of the general reactivity of the TCO moiety.

TCO DerivativeConditionTimepH% Isomerization / DegradationReference
d-TCOThiols5 hours7.443%[2]
Generic TCO30 mM Ethanethiol12 hoursN/A12%[2]
Generic TCO50% Fresh Mouse Serum7 hours7.4~100%
dcTCOPBS (no reducing agent)4 days7.4<1%[5]

Experimental Protocols

Protocol: Assessing this compound Stability with a Reducing Agent

This protocol provides a general framework for quantifying the stability of a TCO-linker in the presence of a reducing agent like DTT or TCEP using HPLC analysis.

1. Reagent Preparation:

  • TCO-Linker Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Buffer: Prepare your reaction buffer (e.g., 1x PBS, pH 7.4).

  • Reducing Agent Stocks: Prepare fresh 100 mM stock solutions of DTT and TCEP in the reaction buffer.

2. Stability Assay:

  • Label three sets of tubes: "Control," "DTT," and "TCEP."

  • To all tubes: Add reaction buffer.

  • To the "Control" tube: Add DMSO (volume equivalent to TCO-linker addition).

  • To the "DTT" tube: Add DTT stock to a final concentration of 10 mM.

  • To the "TCEP" tube: Add TCEP stock to a final concentration of 10 mM.

  • Initiate the reaction: Add the this compound stock solution to all tubes to a final concentration of 1 mM. Vortex gently.

  • Incubate all tubes at the desired temperature (e.g., room temperature or 37°C).

3. Time-Point Analysis:

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 50 µL aliquot from each tube.

  • Immediately quench any potential reaction by diluting the aliquot into 450 µL of a mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) and flash freeze or place on ice.

  • Analyze the samples by reverse-phase HPLC (RP-HPLC) with UV detection (e.g., at 254 nm). The TCO peak should be identifiable. Isomerization to CCO will result in a new, likely closely eluting, peak.

4. Data Analysis:

  • Calculate the peak area of the this compound peak at each time point for each condition.

  • Normalize the TCO peak area at each time point to the T=0 time point for that condition.

  • Plot the percentage of remaining TCO vs. time for the Control, DTT, and TCEP conditions to visualize and quantify stability.

Diagrams

TCO_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reagents Prepare TCO-Linker, Buffer, Reducing Agents setup Set up Control, DTT, and TCEP Reactions prep_reagents->setup incubate Incubate at Desired Temperature setup->incubate aliquot Withdraw Aliquots at Time Points incubate->aliquot hplc Analyze by RP-HPLC aliquot->hplc data Calculate Peak Area & Plot % TCO Remaining hplc->data

Caption: Workflow for assessing TCO-linker stability in the presence of reducing agents.

TCO_Degradation_Pathway RA Thiol-Based Reducing Agent (e.g., DTT) TCO_Active Active TCO-Linker (trans-isomer) RA->TCO_Active Isomerization Catalyst TCO_Inactive Inactive CCO-Linker (cis-isomer) TCO_Active->TCO_Inactive Isomerizes Result Conjugation Failure TCO_Inactive->Result Leads to

Caption: Logical pathway showing how thiol-based reducing agents can lead to conjugation failure.

References

steric hindrance effects with TCO-PEG3-TCO linker

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the TCO-PEG3-TCO linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what is it used for?

The this compound linker is a homobifunctional crosslinker used in bioconjugation. It consists of two trans-cyclooctene (TCO) groups connected by a three-unit polyethylene glycol (PEG) spacer. TCO groups react with tetrazine-modified molecules via a rapid and highly specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][3] This allows for the efficient and covalent linking of two molecules in complex biological environments.[4][5] The PEG3 spacer enhances water solubility and reduces steric hindrance during conjugation.[5][6][7]

Q2: What are the main advantages of using a TCO-tetrazine reaction for bioconjugation?

The TCO-tetrazine ligation offers several key advantages:

  • Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants often exceeding 800 M⁻¹s⁻¹.[1][3] This allows for rapid conjugation even at low concentrations of reactants.[1][3]

  • High Specificity and Bioorthogonality: TCO and tetrazine groups react selectively with each other and do not interfere with other functional groups typically found in biological systems.[4][5][8]

  • Catalyst-Free: The reaction proceeds efficiently under mild, physiological conditions without the need for potentially cytotoxic metal catalysts like copper.[2][3]

  • High Efficiency: Conjugation efficiencies can be greater than 99% under optimal conditions.[1][8]

Q3: How does the PEG3 spacer in the this compound linker affect my experiment?

The hydrophilic PEG3 spacer offers several benefits:

  • Reduces Steric Hindrance: The flexible PEG chain provides distance between the conjugated molecules, minimizing steric clashes that could otherwise hinder the reaction or affect the biological activity of the conjugated molecules.[5][6][8]

  • Enhances Solubility: PEGylation increases the water solubility of the linker and the resulting conjugate, which can be particularly beneficial when working with hydrophobic molecules.[5][6][7]

  • Minimizes Aggregation: The hydrophilic nature of PEG can help to reduce the aggregation of labeled proteins.[7]

Q4: What is the stability of the TCO group on the linker?

The TCO group is susceptible to isomerization to its unreactive cis-cyclooctene (CCO) form over time, which leads to a loss of reactivity towards tetrazines.[9] Therefore, it is recommended to store TCO-containing reagents at -20°C and avoid long-term storage in solution.[1][9] One study noted that a TCO-modified antibody lost about 10.5% of its reactivity after 4 weeks at 4°C.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield Degradation of this compound linker Allow the reagent to warm to room temperature before opening to prevent moisture condensation. Prepare fresh solutions in dry, water-miscible organic solvents like DMSO or DMF immediately before use.[1]
Suboptimal reaction buffer Ensure the buffer does not contain primary amines (e.g., Tris) if using an NHS ester-activated TCO linker for initial labeling.[10] The recommended pH for maleimide-thiol coupling is 6.5-7.5.[1] For the TCO-tetrazine reaction, a pH of 7.5 is common.[1]
Inactive tetrazine partner Verify the purity and reactivity of your tetrazine-labeled molecule. Consider a fresh batch if degradation is suspected.
Steric hindrance Even with the PEG3 spacer, steric hindrance can be an issue with large biomolecules. Consider increasing the reaction time or temperature (e.g., incubate at 37°C).[1] Using a longer PEG spacer (e.g., PEG4, PEG12) might also be beneficial.[8][11]
Incorrect stoichiometry Optimize the molar ratio of the TCO-labeled molecule to the tetrazine-labeled molecule. A 1.1 to 5-fold molar excess of one component is often recommended.[1][10]
Precipitation of Conjugate Low solubility of the conjugate The PEG3 spacer enhances solubility, but precipitation can still occur, especially with hydrophobic molecules. If using organic solvents to dissolve the linker, ensure the final concentration in the reaction mixture does not exceed the tolerance of your biomolecules (often around 10% for proteins).[1]
Non-specific Binding Hydrophobic interactions The TCO group is somewhat hydrophobic and can interact non-specifically with proteins.[12] The PEG spacer helps to mitigate this, but for sensitive applications, further purification of the conjugate is recommended.
Difficulty Purifying the Conjugate Similar size of starting materials and product If conjugating two similarly sized molecules, purification by size exclusion chromatography can be challenging. Consider using other purification methods like affinity chromatography if one of the molecules has a suitable tag.[]

Experimental Protocols

Protocol 1: General Protein-Protein Conjugation using this compound

This protocol assumes you have already prepared your two proteins of interest, one labeled with a tetrazine and the other to be labeled with the this compound linker (via a suitable functional group like an NHS ester or maleimide).

Materials:

  • Tetrazine-labeled Protein #1 (in a suitable buffer like PBS, pH 7.5)

  • Protein #2 to be TCO-labeled (in an appropriate amine-free or sulfhydryl-free buffer, depending on the linker's reactive group)

  • This compound with a reactive handle (e.g., NHS ester or maleimide)

  • Dry DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 for NHS esters; 10 mM cysteine for maleimides)[8][]

  • Desalting spin columns

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[1]

Procedure:

Part A: Labeling Protein #2 with this compound (example with NHS ester)

  • Buffer exchange Protein #2 into the reaction buffer at a concentration of 1-5 mg/mL using a desalting spin column.[1][8]

  • Immediately before use, prepare a 10-20 mM stock solution of the this compound-NHS ester in dry DMSO or DMF.[1][10]

  • Add a 20-fold molar excess of the TCO-linker solution to the protein solution.[1]

  • Incubate for 1-4 hours at room temperature or 2-8 hours at 4°C.[1]

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.[8]

  • Remove excess, unreacted linker by passing the solution through a desalting spin column.

Part B: Conjugation of TCO-labeled Protein #2 with Tetrazine-labeled Protein #1

  • Determine the concentrations of your TCO-labeled Protein #2 and Tetrazine-labeled Protein #1.

  • Calculate the required volumes to achieve the desired molar ratio (e.g., a 1.1 to 5-fold molar excess of one protein).[1][10]

  • Mix the calculated volumes of the two protein solutions.

  • Incubate the reaction for 30-60 minutes at room temperature.[1][10]

  • The conjugate can be stored at 4°C until purification or use.[1][10]

Part C: Purification and Characterization

  • Purify the conjugate using size-exclusion chromatography or affinity chromatography to remove unreacted proteins.[]

  • Characterize the final conjugate using SDS-PAGE to visualize the formation of a higher molecular weight product and mass spectrometry to confirm the precise mass of the conjugate.[]

Visualizations

experimental_workflow cluster_prep Preparation of Reactive Proteins cluster_conjugation Conjugation Reaction cluster_analysis Purification & Analysis Protein_1 Protein 1 Tz_Protein_1 Tetrazine-labeled Protein 1 Protein_1->Tz_Protein_1 Labeling Tetrazine_NHS Tetrazine-NHS Ester Tetrazine_NHS->Tz_Protein_1 Mix Mix & Incubate (RT, 30-60 min) Tz_Protein_1->Mix Protein_2 Protein 2 TCO_Protein_2 TCO-labeled Protein 2 Protein_2->TCO_Protein_2 Labeling TCO_Linker This compound-NHS Ester TCO_Linker->TCO_Protein_2 TCO_Protein_2->Mix Purification Purification (e.g., SEC) Mix->Purification Conjugate Protein 1-TCO-PEG3-TCO-Protein 2 Conjugate Purification->Conjugate Analysis Characterization (SDS-PAGE, MS) Conjugate->Analysis

Caption: Experimental workflow for protein-protein conjugation using a this compound linker.

troubleshooting_logic cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_sterics Steric Hindrance start Low Conjugation Yield reagent_check Check Reagent Stability start->reagent_check condition_check Verify Reaction Conditions start->condition_check steric_check Consider Steric Effects start->steric_check tco_degraded TCO Linker Degraded? reagent_check->tco_degraded tetrazine_inactive Tetrazine Inactive? reagent_check->tetrazine_inactive reagent_solution Use fresh reagents Prepare solutions immediately before use tco_degraded->reagent_solution tetrazine_inactive->reagent_solution buffer_issue Incorrect Buffer/pH? condition_check->buffer_issue stoichiometry_issue Suboptimal Stoichiometry? condition_check->stoichiometry_issue condition_solution Optimize buffer, pH, and molar ratios buffer_issue->condition_solution stoichiometry_issue->condition_solution steric_issue Large Biomolecules? steric_check->steric_issue steric_solution Increase reaction time/temp Consider longer PEG linker steric_issue->steric_solution

Caption: Troubleshooting logic for low conjugation yield with this compound linkers.

References

controlling intramolecular vs intermolecular crosslinking with TCO-PEG3-TCO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TCO-PEG3-TCO, a homobifunctional crosslinker for advanced applications in research, diagnostics, and drug development. This resource provides troubleshooting guidance and answers to frequently asked questions to help you control intramolecular and intermolecular crosslinking in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between intramolecular and intermolecular crosslinking with this compound?

A1: this compound is a homobifunctional crosslinker, meaning it has two identical trans-cyclooctene (TCO) reactive groups. When reacting with a biomolecule functionalized with tetrazine (Tz) groups, two outcomes are possible:

  • Intramolecular Crosslinking: A single this compound molecule reacts with two tetrazine groups on the same biomolecule, resulting in a cyclized or conformationally constrained molecule. This is favored at low concentrations of the target biomolecule.

  • Intermolecular Crosslinking: A single this compound molecule reacts with tetrazine groups on two different biomolecules, linking them together. This leads to the formation of dimers, oligomers, or larger aggregates and is favored at higher biomolecule concentrations.

Q2: How can I favor intramolecular crosslinking over intermolecular crosslinking?

A2: To favor intramolecular crosslinking, you should work with dilute solutions of your tetrazine-functionalized biomolecule.[1] At low concentrations, the probability of the two ends of the this compound linker finding two tetrazine moieties on the same molecule is higher than the probability of it finding tetrazine groups on two separate molecules. Additionally, using a higher molar excess of the this compound crosslinker relative to the tetrazine groups can also promote intramolecular reactions.

Q3: What conditions favor intermolecular crosslinking?

A3: Higher concentrations of the tetrazine-functionalized biomolecule will promote intermolecular crosslinking. When biomolecules are in close proximity, the likelihood of a single this compound molecule bridging two separate molecules increases. Using a lower molar ratio of this compound to the tetrazine-functionalized biomolecule can also favor the formation of intermolecular linkages.

Q4: How does the PEG3 linker length of this compound influence the crosslinking outcome?

A4: The length of the spacer arm in a crosslinker is a critical factor. The PEG3 linker in this compound provides a flexible spacer of a specific length. Shorter spacer arms generally favor intramolecular crosslinking, provided the distance between the reactive sites on the biomolecule is compatible with the linker length.[2] Longer spacer arms can also facilitate intramolecular crosslinking if the reactive sites are further apart, but they can also more easily bridge two separate molecules, favoring intermolecular crosslinking. For this compound, the flexibility and length of the PEG3 spacer should be considered in the context of the three-dimensional structure of the target biomolecule and the distance between the tetrazine-functionalized sites. In some cases, increasing the PEG linker length can enhance tumor-targeting ability in vivo.[3]

Q5: What are the optimal reaction conditions for TCO-tetrazine ligation?

A5: The TCO-tetrazine reaction, an inverse-electron demand Diels-Alder cycloaddition, is known for its extremely fast kinetics and biocompatibility.[4][5][6][7][8]

  • pH: The reaction proceeds efficiently over a broad pH range, typically between 6 and 9.[6]

  • Temperature: Reactions are typically performed at room temperature or 4°C.[4]

  • Solvent: The reaction works well in aqueous buffers, as well as in organic solvents like DMSO and DMF.[4][6]

  • Catalyst: No catalyst is required for this bioorthogonal reaction.[4][6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no crosslinking observed 1. Inactive TCO or Tetrazine: Reagents may have degraded due to improper storage or handling. TCO compounds can isomerize to the less reactive cis-cyclooctene. 2. Suboptimal Buffer Conditions: Presence of primary amines (e.g., Tris, glycine) in the buffer if using NHS ester chemistry to introduce TCO or tetrazine groups. 3. Incorrect Stoichiometry: Insufficient amount of this compound or tetrazine-functionalized biomolecule. 4. Steric Hindrance: The tetrazine groups on the biomolecule may be inaccessible to the this compound linker.1. Verify Reagent Activity: Use fresh reagents. Store this compound at -20°C and protect from moisture. Confirm the activity of your tetrazine-labeled biomolecule. 2. Use Appropriate Buffers: For reactions involving NHS esters, use amine-free buffers such as PBS, HEPES, or borate buffer at a pH of 7-9.[9] 3. Optimize Molar Ratios: Titrate the concentration of this compound to find the optimal ratio for your specific application. A common starting point is a 1.1 to 5-fold molar excess of the tetrazine-labeled species to the TCO-labeled species.[4] 4. Modify Linker Strategy: If steric hindrance is suspected, consider using a longer PEG linker on either the biomolecule or the crosslinker to increase accessibility.
Predominance of intermolecular aggregates when intramolecular crosslinking is desired 1. High Concentration of Biomolecule: The concentration of the tetrazine-functionalized biomolecule is too high, favoring intermolecular reactions. 2. Insufficient Molar Excess of Crosslinker: A low ratio of this compound to tetrazine groups can lead to the bridging of multiple biomolecules.1. Decrease Biomolecule Concentration: Perform the crosslinking reaction at a lower concentration of your tetrazine-labeled biomolecule. This may require optimization to find the ideal concentration for intramolecular crosslinking.[1] 2. Increase Crosslinker Concentration: Use a higher molar excess of this compound to saturate the tetrazine sites on a single molecule, thereby promoting intramolecular cyclization.
Predominance of unreacted starting material when intermolecular crosslinking is desired 1. Low Concentration of Biomolecule: The concentration of the tetrazine-functionalized biomolecule is too low to facilitate efficient intermolecular interactions. 2. Inappropriate Stoichiometry: The molar ratio of this compound to the tetrazine-functionalized biomolecule may not be optimal for forming intermolecular crosslinks.1. Increase Biomolecule Concentration: Perform the reaction at a higher concentration of the tetrazine-labeled biomolecule. 2. Optimize Stoichiometry: Experiment with different molar ratios of this compound to the tetrazine-functionalized biomolecule. A 1:2 molar ratio of this compound to a singly tetrazine-labeled biomolecule would be a theoretical starting point for dimerization.
Formation of a broad range of poorly defined conjugates 1. Use of a Homobifunctional Crosslinker: Homobifunctional reagents like this compound can lead to a mixture of intramolecularly crosslinked products, dimers, trimers, and larger oligomers.[10] 2. Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of larger aggregates.1. Optimize Reaction Conditions: Carefully control the concentration of your biomolecule and the stoichiometry of the crosslinker to favor the desired product. Purification techniques such as size-exclusion chromatography (SEC) will be necessary to isolate the desired species. 2. Monitor Reaction Progress: The TCO-tetrazine reaction is very fast, often completing in minutes.[11] Monitor the reaction over time to identify the optimal endpoint before the formation of excessive side products.

Experimental Protocols

General Protocol for Intramolecular Crosslinking

This protocol provides a starting point for optimizing intramolecular crosslinking of a tetrazine-functionalized protein.

  • Prepare the Tetrazine-Functionalized Protein:

    • Dissolve the purified tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4) to a final concentration in the low micromolar to nanomolar range (e.g., 1-10 µM). This low concentration is crucial for favoring intramolecular reactions.

  • Prepare the this compound Solution:

    • Dissolve this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Crosslinking Reaction:

    • Add a 5 to 20-fold molar excess of the this compound stock solution to the diluted protein solution.

    • Incubate the reaction at room temperature for 30-60 minutes. The reaction is typically rapid.

  • Quenching (Optional):

    • If necessary, the reaction can be quenched by adding a small molecule tetrazine derivative to react with any remaining TCO groups.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry to confirm the formation of the intramolecularly crosslinked product. A successful intramolecular crosslink will result in a change in electrophoretic mobility or retention time compared to the starting material, but not a significant increase in molecular weight corresponding to dimerization or oligomerization.

General Protocol for Intermolecular Crosslinking

This protocol provides a starting point for optimizing intermolecular crosslinking of two different tetrazine-functionalized molecules or the oligomerization of a single species.

  • Prepare the Tetrazine-Functionalized Biomolecule(s):

    • Dissolve the purified tetrazine-labeled biomolecule(s) in a suitable reaction buffer (e.g., PBS, pH 7.4) to a higher concentration than for intramolecular crosslinking (e.g., 50-100 µM).

  • Prepare the this compound Solution:

    • Dissolve this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Crosslinking Reaction:

    • Add this compound to the biomolecule solution at a molar ratio that favors intermolecular crosslinking. For dimerization of a single species, a starting point is a 0.5 molar equivalent of this compound to the tetrazine-functionalized molecule.

    • Incubate the reaction at room temperature for 30-60 minutes.

  • Quenching (Optional):

    • The reaction can be quenched by adding a small molecule TCO derivative to react with any remaining tetrazine groups.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE, SEC, or mass spectrometry to confirm the formation of intermolecularly crosslinked species, which will have a higher molecular weight than the starting material(s).

Data Presentation

Table 1: Factors Influencing the Outcome of this compound Crosslinking

FactorTo Favor Intramolecular CrosslinkingTo Favor Intermolecular CrosslinkingRationale
Biomolecule Concentration Low (e.g., nM to low µM range)High (e.g., mid-to-high µM range)At low concentrations, the probability of the crosslinker reacting with two sites on the same molecule is higher. At high concentrations, the proximity of different molecules increases the likelihood of intermolecular bridging.
Molar Ratio (this compound : Tetrazine) High Molar Excess of CrosslinkerStoichiometric or Sub-stoichiometric Amount of CrosslinkerA high excess of the crosslinker increases the chances of both ends of the same linker molecule finding reactive sites on a single biomolecule. A 1:2 ratio of crosslinker to a singly-labeled biomolecule is theoretically optimal for dimerization.
Linker Length (this compound) Compatible with the distance between reactive sitesLong enough to bridge two moleculesThe PEG3 linker has a defined length that must be able to span the distance between two tetrazine groups on the same molecule for intramolecular crosslinking to occur. Longer linkers can more easily facilitate intermolecular crosslinking.

Visualizations

Intramolecular_vs_Intermolecular cluster_inter Intermolecular Crosslinking (High Concentration) Protein_Intra Tetrazine-Protein Tz Tz Crosslinker_Intra This compound Protein_Intra:f1->Crosslinker_Intra Protein_Intra:f2->Crosslinker_Intra Product_Intra Intramolecularly Crosslinked Protein Protein1_Inter Tetrazine-Protein 1 Tz Crosslinker_Inter This compound Protein1_Inter:f1->Crosslinker_Inter Protein2_Inter Tetrazine-Protein 2 Tz Protein2_Inter:f1->Crosslinker_Inter Product_Inter Intermolecularly Crosslinked Dimer Start Tetrazine-labeled Biomolecule Start->Protein_Intra Low Concentration Start->Protein1_Inter High Concentration

Figure 1. Controlling intramolecular vs. intermolecular crosslinking.

experimental_workflow Start Start: Tetrazine-labeled Biomolecule Decision Desired Outcome? Start->Decision Intra Set Up Intramolecular Reaction (Low Biomolecule Concentration, High Crosslinker Excess) Decision->Intra Intramolecular Inter Set Up Intermolecular Reaction (High Biomolecule Concentration, Stoichiometric Crosslinker) Decision->Inter Intermolecular Reaction Incubate at Room Temperature (30-60 min) Intra->Reaction Inter->Reaction Analysis Analyze Products (SDS-PAGE, SEC, Mass Spec) Reaction->Analysis Troubleshoot Troubleshoot Based on Results Analysis->Troubleshoot End End: Desired Crosslinked Product Analysis->End Success Troubleshoot->Decision Optimize

Figure 2. Experimental workflow for this compound crosslinking.

References

TCO-PEG3-TCO storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TCO-PEG3-TCO and related bifunctional trans-cyclooctene (TCO) linkers. This resource is designed for researchers, scientists, and drug development professionals, providing detailed guidance on storage, handling, and troubleshooting for successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a bifunctional crosslinker featuring two trans-cyclooctene (TCO) moieties connected by a 3-unit polyethylene glycol (PEG) spacer. TCO groups are highly reactive dienophiles in inverse electron-demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazines. This "click chemistry" reaction is known for its exceptional speed and selectivity, allowing for the efficient conjugation of biomolecules in aqueous environments without the need for a copper catalyst. The PEG3 spacer enhances solubility and reduces steric hindrance. These linkers are commonly used in applications such as antibody-drug conjugate (ADC) development, cell and gene therapy, and targeted drug delivery.[1][2]

Q2: What are the recommended storage conditions for TCO-PEG3 reagents?

A2: Proper storage is crucial to maintain the reactivity of TCO reagents. The recommended storage conditions can vary slightly between manufacturers, but general guidelines are summarized in the table below. It is always best to consult the product-specific data sheet.

Q3: How should I handle and prepare TCO-PEG3 reagents for an experiment?

A3: To ensure optimal performance, TCO-PEG3 reagents require careful handling. NHS esters, in particular, are moisture-sensitive.[3]

  • Acclimatization: Always allow the reagent vial to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of reactive groups like NHS esters.[4]

  • Inert Atmosphere: For reagents that will be used multiple times, it is advisable to work under an inert gas (e.g., argon or nitrogen) to minimize exposure to air and moisture.[4]

  • Stock Solutions: Prepare stock solutions immediately before use.[3] Anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended for dissolving the reagent before dilution into an aqueous reaction buffer.[3][5]

  • Solubility: While the PEG spacer enhances water solubility, the TCO group is hydrophobic. The reaction solution may initially appear cloudy but should clarify as the reaction progresses.[5]

Storage and Stability of TCO-PEG3 Derivatives

Reagent FormStorage TemperatureDurationSpecial Considerations
Solid/Pure Form -20°CUp to 12 monthsStore in a desiccator, protected from light.[5]
In Anhydrous Solvent (e.g., DMSO, DMF) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
Aqueous Solution 4°CWeeks (for TCO-labeled proteins)Avoid buffers containing azides or thiols.[5]

Note: The stability of TCO reagents can be compromised by factors such as exposure to thiols and certain metal ions.[6] More reactive TCO derivatives may be more prone to deactivation upon long-term storage.[7]

Troubleshooting Guide

Issue 1: Low Conjugation Yield

Potential Cause Troubleshooting Step
Hydrolysis of Reactive Group (e.g., NHS ester) Ensure the reagent vial is warmed to room temperature before opening. Use anhydrous solvents for stock solutions. Prepare solutions immediately before use.[3]
Incorrect Buffer Composition For NHS ester reactions, use amine-free buffers (e.g., PBS, HEPES) at a pH of 7-9.[3] For maleimide reactions, use thiol-free buffers at a pH of 6.5-7.5.[5]
Insufficient Molar Excess of TCO Reagent For protein labeling, a 10- to 50-fold molar excess of the TCO reagent is often recommended, depending on the protein concentration.[3]
Isomerization of TCO to the less reactive cis-isomer This is an inherent stability issue with TCO. While difficult to prevent entirely, proper storage and prompt use of reagents can minimize this.[6][7]
Steric Hindrance The PEG3 spacer is designed to minimize steric hindrance, but for some biomolecules, a longer PEG spacer may be beneficial.

Issue 2: Non-Specific Binding

Potential Cause Troubleshooting Step
Reaction of NHS Ester with non-primary amines at high pH Maintain the reaction pH between 7 and 9.
Reaction of Maleimide with primary amines at high pH Maintain the reaction pH between 6.5 and 7.5 for specific reaction with sulfhydryl groups.[5]
Hydrophobic Interactions The TCO moiety is hydrophobic and may interact non-specifically with proteins. Ensure adequate purification of the conjugate to remove unbound reagent.

Issue 3: Reagent Instability

Potential Cause Troubleshooting Step
Repeated Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes.
Exposure to Light Store reagents and reaction mixtures protected from light.
Presence of Thiols or Copper These can promote the isomerization of TCO to its inactive cis-form.[8] Avoid these substances in your reaction buffers if possible.

Experimental Protocols

Protocol 1: Protein Labeling with TCO-PEG3-NHS Ester

This protocol describes the conjugation of a TCO-PEG3-NHS ester to primary amines (e.g., lysine residues) on a protein.

  • Protein Preparation: Buffer exchange the protein into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the TCO-PEG3-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[9]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the TCO-PEG3-NHS ester solution to the protein solution. The optimal molar excess depends on the protein concentration (use a higher excess for more dilute protein solutions).[3]

  • Incubation: Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[3]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-15 minutes.[3]

  • Purification: Remove excess, unreacted TCO reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Antibody Conjugation with TCO-PEG3-Maleimide

This protocol is for the conjugation of a TCO-PEG3-Maleimide to free sulfhydryl groups on an antibody.

  • Antibody Preparation: Buffer exchange the antibody into a thiol-free buffer (e.g., PBS, pH 7.0-7.5) at a concentration of 1-10 mg/mL.[10] If necessary, reduce disulfide bonds using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Reagent Preparation: Immediately before use, prepare a 5-20 mM stock solution of TCO-PEG3-Maleimide in anhydrous DMSO or DMF.[5]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG3-Maleimide solution to the antibody solution.[10]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or 2-8 hours at 4°C, protected from light.[5]

  • Purification: Purify the TCO-labeled antibody from unreacted maleimide reagent using size-exclusion chromatography or dialysis.

Visualizations

experimental_workflow cluster_step1 Step 1: Biomolecule Preparation cluster_step2 Step 2: TCO Reagent Preparation cluster_step3 Step 3: Conjugation cluster_step4 Step 4: Purification biomolecule Biomolecule (e.g., Antibody, Protein) buffer_exchange Buffer Exchange biomolecule->buffer_exchange conjugation Conjugation Reaction buffer_exchange->conjugation Amine- or Thiol-free Buffer tco_reagent TCO-PEG3-X Reagent (e.g., NHS Ester, Maleimide) dissolve Dissolve in Anhydrous Solvent tco_reagent->dissolve dissolve->conjugation Add Molar Excess purification Purification (e.g., Desalting Column) conjugation->purification Quench Reaction (if applicable) final_product TCO-Labeled Biomolecule purification->final_product

Figure 1. A generalized experimental workflow for the conjugation of a TCO-PEG3 linker to a biomolecule.

troubleshooting_logic start Low Conjugation Yield check_reagent Check Reagent Handling start->check_reagent check_buffer Check Buffer Composition start->check_buffer check_ratio Check Molar Ratio start->check_ratio solution_reagent Warm vial before opening. Use anhydrous solvent. Prepare fresh solution. check_reagent->solution_reagent Yes solution_buffer Use amine-free buffer for NHS esters (pH 7-9). Use thiol-free buffer for maleimides (pH 6.5-7.5). check_buffer->solution_buffer Yes solution_ratio Increase molar excess of TCO reagent. check_ratio->solution_ratio Yes

Figure 2. A logical diagram for troubleshooting low yield in TCO conjugation experiments.

References

impact of excess TCO-PEG3-TCO on experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TCO-PEG3-TCO and related crosslinking applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when using this homobifunctional crosslinker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a homobifunctional crosslinking reagent. It consists of two trans-cyclooctene (TCO) groups connected by a three-unit polyethylene glycol (PEG) spacer. Its primary application is in bioconjugation, specifically for covalently linking two molecules that have been modified to contain a tetrazine moiety. This reaction, known as the inverse-electron demand Diels-Alder cycloaddition (IEDDA), is a type of "click chemistry" that is known for its extremely fast reaction kinetics and high specificity, even in complex biological mixtures.[1][2]

Q2: What are the advantages of using a PEG spacer in this crosslinker?

A2: The PEG spacer in this compound offers several advantages in bioconjugation experiments. It increases the hydrophilicity of the crosslinker, which can help to reduce aggregation of the labeled biomolecules and improve their solubility in aqueous buffers. The flexibility and length of the PEG spacer also minimize steric hindrance, allowing for more efficient conjugation between large biomolecules.

Q3: What is the risk of using a homobifunctional crosslinker like this compound?

A3: The primary risk of using a homobifunctional crosslinker is the potential for unwanted side reactions. Since both ends of the crosslinker have the same reactivity, it can lead to the formation of a heterogeneous mixture of products. This can include intramolecular crosslinking (within the same molecule) and intermolecular crosslinking, which can result in the formation of dimers, oligomers, and even larger aggregates or precipitates. Careful control of the molar ratio of the crosslinker to the target molecules is crucial to minimize these side products.

Q4: How can I remove unreacted this compound from my sample?

A4: It is critical to remove any excess, unreacted this compound after the conjugation step. This is typically achieved through size-based separation techniques. Desalting columns (also known as spin columns) are effective for rapid removal of the small molecule crosslinker from larger protein conjugates. For more thorough removal, dialysis against an appropriate buffer is recommended.

Q5: What analytical techniques can be used to characterize the products of a this compound crosslinking reaction?

A5: Several techniques can be used to analyze the results of your conjugation experiment:

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is a straightforward method to visualize the formation of higher molecular weight species, such as dimers and oligomers, as distinct bands on a gel.

  • SEC-MALS (Size-Exclusion Chromatography with Multi-Angle Light Scattering): This technique separates molecules based on their size and can accurately determine the molecular weight of the different species in your sample, providing quantitative information about monomers, dimers, and larger aggregates.[3][4][5][6]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the precise molecular weight of the conjugated products and confirm the success of the crosslinking reaction. Cross-linking mass spectrometry (XL-MS) can even identify the specific sites of crosslinking within the proteins.[7][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Suboptimal Molar Ratio: The ratio of this compound to your tetrazine-modified molecules may be too low.Optimize the molar ratio by performing a titration experiment. Start with a 1:1 molar ratio of the two biomolecules to be conjugated and incrementally increase the amount of this compound.
Hydrolysis of Reactive Groups: The tetrazine or TCO moieties may have degraded.Ensure that all reagents are stored properly and are not expired. Prepare stock solutions fresh before use.
Steric Hindrance: The reactive groups on your biomolecules may be inaccessible.Consider using a crosslinker with a longer PEG spacer to provide more flexibility and reach.
Formation of High Molecular Weight Aggregates/Precipitates Excess this compound: A high molar excess of the homobifunctional crosslinker is a common cause of uncontrolled polymerization.Carefully control the stoichiometry. Use the lowest effective concentration of this compound. Perform a titration to find the optimal molar ratio that maximizes the desired conjugate while minimizing aggregation.
Intramolecular Crosslinking: The crosslinker may be reacting with two sites on the same molecule, leading to misfolding and aggregation.This is an inherent risk with homobifunctional crosslinkers. Optimize the reaction conditions (concentration, temperature, incubation time) to favor intermolecular crosslinking.
Hydrophobic Interactions: The biomolecules themselves may have a tendency to aggregate, which is exacerbated by crosslinking.Ensure that the reaction buffer contains appropriate additives to maintain protein stability, such as non-ionic detergents or arginine.
Heterogeneous Product Mixture Random Crosslinking: The homobifunctional nature of the crosslinker leads to a variety of products.This is an expected outcome. To obtain a more homogeneous product, purification steps such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) will be necessary to isolate the desired conjugate.
Reaction Time: A prolonged reaction time can lead to the formation of more complex and undesirable products.Optimize the incubation time. The TCO-tetrazine reaction is very fast, so shorter reaction times may be sufficient and can help to limit the formation of side products.

Impact of Excess this compound on Experimental Results

Using an excess of a homobifunctional crosslinker like this compound can have a significant impact on the outcome of your experiment. The following table summarizes the expected qualitative and quantitative effects of increasing the molar excess of the crosslinker.

Molar Excess of this compound (relative to tetrazine-modified biomolecule) Expected Conjugation Efficiency Expected Level of Aggregation Potential Impact on Experimental Readout
Sub-stoichiometric (<1:1) Low to moderateLowIncomplete conjugation, leading to a high proportion of unconjugated starting material.
Stoichiometric (1:1) Moderate to highLow to moderateOptimal for forming the desired 1:1 conjugate, but some higher-order species may still be present.
Slight Excess (1.1:1 to 5:1) HighModerateGenerally recommended starting range for efficient conjugation while managing aggregation.[9]
Moderate Excess (5:1 to 20:1) HighModerate to highIncreased risk of forming dimers and small oligomers. May be necessary for difficult conjugations but requires subsequent purification.[9]
High Excess (>20:1) HighHighSignificant formation of high molecular weight aggregates and potential for precipitation. Can lead to inaccurate results in downstream assays due to non-specific interactions and steric hindrance.

Experimental Protocols

Protocol 1: Protein-Protein Conjugation using this compound

This protocol describes a general workflow for conjugating two different proteins (Protein A and Protein B) that have been pre-functionalized with tetrazine groups.

Materials:

  • Tetrazine-modified Protein A

  • Tetrazine-modified Protein B

  • This compound

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis equipment

  • Analytical instruments (SDS-PAGE, SEC-MALS, Mass Spectrometer)

Procedure:

  • Reagent Preparation:

    • Allow the this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine equimolar amounts of tetrazine-modified Protein A and tetrazine-modified Protein B in the reaction buffer.

    • The final protein concentration should be in a range that minimizes non-specific aggregation (e.g., 1-5 mg/mL).

    • Add the this compound stock solution to the protein mixture. The final concentration of the crosslinker should be optimized, but a good starting point is a 1.1 to 5-fold molar excess over the total protein concentration.[9]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30-60 minutes. The TCO-tetrazine reaction is typically very fast.[9]

  • Removal of Excess Crosslinker:

    • After the incubation period, immediately remove the unreacted this compound using a desalting column or by performing dialysis against the reaction buffer.

  • Analysis of Conjugation Products:

    • Analyze the reaction products using SDS-PAGE to visualize the formation of the desired Protein A-Protein B conjugate and any higher molecular weight species.

    • For a more quantitative analysis of the product distribution, use SEC-MALS to determine the molecular weight and relative abundance of monomers, the desired conjugate, and any aggregates.

    • Confirm the identity of the conjugate using mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis proteinA Tetrazine-Protein A mix Mix Proteins and Crosslinker proteinA->mix proteinB Tetrazine-Protein B proteinB->mix crosslinker This compound Stock crosslinker->mix incubate Incubate 30-60 min mix->incubate purify Remove Excess Crosslinker (Desalting/Dialysis) incubate->purify sds_page SDS-PAGE purify->sds_page sec_mals SEC-MALS purify->sec_mals mass_spec Mass Spectrometry purify->mass_spec

Caption: Experimental workflow for protein-protein conjugation using this compound.

signaling_pathway tz_protein_a Tetrazine-Protein A desired_product Desired Conjugate (Protein A - this compound - Protein B) tz_protein_a->desired_product aggregate Aggregates (Oligomers/Polymers) tz_protein_a->aggregate intramolecular Intramolecular Crosslink tz_protein_a->intramolecular tz_protein_b Tetrazine-Protein B tz_protein_b->desired_product tz_protein_b->aggregate tco_crosslinker This compound tco_crosslinker->desired_product tco_crosslinker->aggregate tco_crosslinker->intramolecular

Caption: Potential reaction outcomes of using a homobifunctional crosslinker.

logical_relationship cluster_consequences Consequences cluster_impact Impact on Results start Excess This compound polymerization Increased Polymerization start->polymerization nonspecific Potential Non-Specific Binding start->nonspecific heterogeneity Increased Product Heterogeneity start->heterogeneity artifacts Assay Artifacts polymerization->artifacts nonspecific->artifacts reduced_activity Reduced Biological Activity nonspecific->reduced_activity purification_challenges Purification Challenges heterogeneity->purification_challenges

Caption: Logical relationship of excess crosslinker to experimental outcomes.

References

Technical Support Center: Purification of TCO-PEG3-TCO Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on removing unreacted TCO-PEG3-TCO from experimental samples.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound from my sample?

A1: The presence of unreacted this compound can lead to several issues in downstream applications. These include competition for binding sites in subsequent conjugation steps, interference with analytical techniques, and potential for causing unwanted side reactions or cellular toxicity in biological assays.[1][2] For therapeutic applications, regulatory agencies require stringent purity profiles, making the removal of any unreacted components a critical step.

Q2: What are the most common methods for removing unreacted this compound?

A2: The most common and effective methods for removing unreacted this compound are based on differences in size, charge, or hydrophobicity between the desired conjugate and the excess linker. These techniques include Size-Exclusion Chromatography (SEC), Dialysis, Tangential Flow Filtration (TFF), Reverse-Phase Chromatography (RPC), and Hydrophobic Interaction Chromatography (HIC).[2][3][4][5][6]

Q3: How do I choose the best purification method for my specific application?

A3: The choice of purification method depends on several factors, including the size and properties of your molecule of interest, the scale of your experiment, the required purity level, and the available equipment. For instance, SEC is a gentle method suitable for large biomolecules, while TFF is highly scalable for larger volumes.[2][6] RPC and HIC offer high resolution but may require more optimization.[4][5][7]

Q4: Can I quantify the amount of residual this compound in my purified sample?

A4: Yes, quantification is essential to confirm the purity of your sample. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), particularly with a UV detector, can be used to detect and quantify the amount of residual this compound.[8] Mass spectrometry can also be employed for accurate quantification.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low recovery of the desired conjugate The purification method is not optimized for your molecule.- SEC: Ensure the column resin has the appropriate pore size to separate your conjugate from the smaller this compound.[2] - Dialysis: Use a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your conjugate but large enough to allow the this compound to pass through.[3][9] - TFF: Optimize the membrane MWCO and transmembrane pressure to prevent loss of your product.[6] - RPC/HIC: Adjust the gradient slope and mobile phase composition to ensure your conjugate elutes properly and is not irreversibly bound to the column.[4][7]
Presence of unreacted this compound in the final sample Inefficient removal by the chosen purification method.- SEC: Increase the column length or run multiple passes to improve resolution. - Dialysis: Increase the dialysis time and the volume of the dialysis buffer. Perform multiple buffer changes.[3][9] - TFF: Increase the number of diavolumes during the diafiltration step.[6] - RPC/HIC: Optimize the elution gradient to achieve better separation between the conjugate and the unreacted linker.[4][7]
Conjugate aggregation after purification The purification conditions (e.g., buffer, pH, salt concentration) are causing the conjugate to become unstable.- Modify the buffer composition to include stabilizing agents such as arginine or polysorbate. - For HIC, use a less hydrophobic resin or a different salt in the mobile phase to reduce the harshness of the separation.[4][5]
Difficulty separating the conjugate from the unreacted linker The size or hydrophobicity difference between the conjugate and the linker is not significant enough for the chosen method.- Consider a multi-step purification strategy combining two different methods (e.g., SEC followed by HIC). - If possible, redesign the linker to have properties that facilitate easier separation.

Comparison of Purification Methods

Method Principle Advantages Disadvantages Typical Efficiency
Size-Exclusion Chromatography (SEC) Separation based on molecular size.Gentle, preserves protein structure and function.Limited resolution for molecules of similar size, can be time-consuming.High for significant size differences.
Dialysis Separation based on molecular weight cut-off of a semi-permeable membrane.Simple, gentle, and inexpensive.Slow, requires large volumes of buffer, not easily scalable.High, but very slow.[3][9]
Tangential Flow Filtration (TFF) Separation using a semi-permeable membrane with cross-flow to prevent clogging.Fast, highly scalable, can concentrate the sample.Requires specialized equipment, potential for membrane fouling.Very high and efficient for large volumes.[6]
Reverse-Phase Chromatography (RPC) Separation based on hydrophobicity.High resolution and capacity.Can denature proteins, requires organic solvents.High, but may compromise biological activity.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity under non-denaturing conditions.High resolution, preserves protein structure.Requires high salt concentrations which can sometimes lead to protein precipitation.[4][5][7]High, with good preservation of biological activity.[4][5]

Experimental Protocols

Size-Exclusion Chromatography (SEC) Protocol
  • Column Selection: Choose a size-exclusion chromatography column with a fractionation range appropriate for separating your conjugate from the this compound linker.

  • Equilibration: Equilibrate the column with a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4) at a constant flow rate.

  • Sample Loading: Load your reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions as the sample elutes from the column.

  • Analysis: Analyze the collected fractions using UV-Vis spectroscopy (monitoring at 280 nm for protein and any specific wavelength for your conjugate if applicable) and/or SDS-PAGE to identify the fractions containing the purified conjugate. Pool the desired fractions.

Dialysis Protocol
  • Membrane Selection: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that will retain your conjugate while allowing the unreacted this compound to pass through. A 10 kDa MWCO is often a good starting point for antibody conjugates.[3][9]

  • Membrane Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Sample Loading: Load your sample into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.

  • Dialysis: Immerse the sealed dialysis bag or cassette in a large volume of dialysis buffer (at least 200 times the sample volume).[3][9] Stir the buffer gently.

  • Buffer Exchange: Change the dialysis buffer at least three times over a period of 24-48 hours to ensure complete removal of the unreacted linker.[3]

  • Sample Recovery: Carefully remove the sample from the dialysis tubing or cassette.

Tangential Flow Filtration (TFF) Protocol
  • System Setup: Assemble the TFF system with a membrane cassette having an appropriate MWCO.

  • System Equilibration: Equilibrate the system by flushing with the chosen buffer.

  • Sample Loading: Load the reaction mixture into the sample reservoir.

  • Diafiltration: Perform diafiltration by adding fresh buffer to the reservoir at the same rate as the filtrate is being removed. This washes away the unreacted this compound. A minimum of 5-7 diavolumes is recommended.[6]

  • Concentration (Optional): After diafiltration, the sample can be concentrated by stopping the addition of fresh buffer.

  • Sample Recovery: Recover the purified and concentrated sample from the system.

Reverse-Phase Chromatography (RPC) Protocol
  • Column Selection: Choose a C4 or C8 reverse-phase column suitable for protein separations.

  • Mobile Phase Preparation: Prepare two mobile phases: Mobile Phase A (e.g., 0.1% Trifluoroacetic acid (TFA) in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).

  • Column Equilibration: Equilibrate the column with a low percentage of Mobile Phase B.

  • Sample Loading: Load the sample onto the column.

  • Elution: Elute the bound components using a gradient of increasing Mobile Phase B. The more hydrophobic conjugate will elute at a higher concentration of the organic solvent.

  • Fraction Collection and Analysis: Collect and analyze fractions to identify the purified conjugate.

  • Solvent Removal: Evaporate the organic solvent from the collected fractions, typically by lyophilization or speed-vacuum centrifugation.

Hydrophobic Interaction Chromatography (HIC) Protocol
  • Column Selection: Select a HIC column with an appropriate stationary phase (e.g., Phenyl, Butyl, or Ether).

  • Mobile Phase Preparation: Prepare a high-salt binding buffer (e.g., 1-2 M ammonium sulfate in phosphate buffer) and a low-salt elution buffer (e.g., phosphate buffer without ammonium sulfate).[4][7]

  • Column Equilibration: Equilibrate the column with the binding buffer.

  • Sample Preparation and Loading: Add salt to your sample to match the concentration in the binding buffer and load it onto the column.

  • Elution: Elute the bound molecules using a gradient of decreasing salt concentration (i.e., increasing percentage of the elution buffer).[4][7]

  • Fraction Collection and Analysis: Collect and analyze fractions to identify the purified conjugate.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Product Molecule Molecule of Interest Reaction Reaction Mixture Molecule->Reaction Linker This compound Linker->Reaction Purification Purification Method (SEC, Dialysis, TFF, RPC, HIC) Reaction->Purification Analysis Purity & Concentration Analysis Purification->Analysis Purified Purified Conjugate Analysis->Purified Waste Unreacted Linker Analysis->Waste

Caption: Experimental workflow for conjugation and purification.

decision_tree cluster_size Size-Based cluster_hydrophobicity Hydrophobicity-Based cluster_simple Simple & Small Scale Start Start: Choose Purification Method Size Large Molecule? (e.g., Antibody) Start->Size Size Difference? Hydrophobicity Protein Stability a Concern? Start->Hydrophobicity Hydrophobicity Difference? Dialysis Dialysis Start->Dialysis Small Scale, Simple? SEC SEC (Gentle) Size->SEC Yes TFF TFF (Scalable) Size->TFF Yes, Large Volume HIC HIC (Non-denaturing) Hydrophobicity->HIC Yes RPC RPC (High Resolution, Potentially Denaturing) Hydrophobicity->RPC No

Caption: Decision tree for selecting a purification method.

References

challenges in purifying TCO-PEG3-TCO crosslinked complexes

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center for researchers, scientists, and drug development professionals working with TCO-PEG3-TCO crosslinked complexes.

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification challenges of this compound crosslinked complexes.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process.

Question: Why am I observing low or no yield of my desired crosslinked complex?

Answer: Low or no yield is a common issue that can stem from several factors related to the stability and reactivity of the TCO group.

  • Possible Cause 1: TCO Isomerization. The trans-cyclooctene (TCO) moiety is strained and can isomerize to its unreactive cis-cyclooctene (CCO) form, especially during long-term storage or under certain buffer conditions.[1][2] The half-life of TCO can be short, and it is not recommended for long-term storage.[1][2] In the presence of thiols or copper-containing serum proteins, TCO can almost completely convert to its inactive form.[3]

    • Solution: Use freshly prepared TCO reagents. Avoid buffers containing thiols (like DTT) or azides.[4] For long-term storage, consider methods to stabilize the TCO reagent, such as using radical inhibitors or storing them as stable Ag(I) metal complexes, though these require specific protocols for use.[3]

  • Possible Cause 2: Reagent Decomposition. this compound linkers can degrade if not handled or stored properly.

    • Solution: Allow the reagent to equilibrate to room temperature before opening the vial to prevent condensation.[4] Prepare solutions in dry, high-quality solvents like DMSO or DMF immediately before use.[4]

  • Possible Cause 3: "Masked" TCO Groups. When conjugated to proteins, the hydrophobic TCO group can bury itself within the protein's structure, making it inaccessible for reaction with a tetrazine-labeled partner.[5] This can lead to a significant portion of conjugated TCOs being non-reactive; in one study, only 10% of TCOs on an antibody were functional.[5]

    • Solution: The use of hydrophilic PEG linkers, such as in this compound, is designed to minimize this effect.[5][6] If this is still suspected, consider using linkers with longer PEG chains to further increase the accessibility of the TCO group.

  • Possible Cause 4: Steric Hindrance. The bulky nature of the molecules being crosslinked may prevent the TCO and tetrazine groups from coming into proximity.[5]

    • Solution: Optimizing the length and flexibility of the PEG linker is critical.[7] Experiment with different PEG chain lengths (e.g., PEG4, PEG6) to find the optimal distance for your specific complex.

  • Possible Cause 5: Low Reagent Concentration. The TCO-tetrazine reaction is exceptionally fast, but like all reactions, it is concentration-dependent.[4]

    • Solution: The reaction is typically effective at low micromolar concentrations (5-10 µM).[4] Ensure your protein concentrations are within a suitable range.

Question: My protein precipitates during the labeling or crosslinking reaction. What can I do?

Answer: Protein precipitation is often related to the solvent used to dissolve the this compound linker.

  • Possible Cause: High Concentration of Organic Solvent. TCO linkers are often dissolved in organic solvents like DMSO or DMF. Many proteins will precipitate if the final concentration of these solvents in the reaction mixture is too high (e.g., exceeds 10%).[4]

    • Solution: Minimize the volume of the linker stock solution added to the protein solution. If protein solubility is not an issue, there is no upper limit to the DMF or DMSO concentration that can be used.[4] If precipitation occurs, perform a solvent tolerance test with your specific protein to determine the maximum allowable concentration.

Question: How can I efficiently purify my crosslinked complex from unreacted starting materials?

Answer: Purifying the final complex is a critical challenge due to the potential for a heterogeneous mixture of products.

  • Solution 1: Size Exclusion Chromatography (SEC). This is the most common method to separate the larger crosslinked complex from smaller, unreacted proteins and excess linker. It is a gentle method that preserves the integrity of the complex.

  • Solution 2: Ion Exchange Chromatography (IEX). If the components of your complex (the two starting proteins and the final complex) have sufficiently different isoelectric points (pI), IEX can provide a high-resolution separation.

  • Solution 3: Affinity Chromatography. This method offers high selectivity if one of your proteins has an affinity tag (e.g., His-tag, Strep-tag).[8] You can perform a two-step purification: first, purify all complexes containing the tagged protein, and then use a second purification method like SEC to separate the crosslinked product from the un-crosslinked tagged protein. Incorporating a biotin tag on the crosslinker itself can also allow for affinity purification of crosslinked peptides after digestion, which is useful for mass spectrometry analysis.[9]

  • Solution 4: Dialysis or Desalting Columns. These methods are effective for removing small molecules like excess, unreacted this compound linker from a labeled protein before the final crosslinking step.[4]

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of this compound crosslinking? The this compound linker utilizes the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction.[10] Each TCO group on the linker reacts with a tetrazine (Tz) moiety that has been separately conjugated to the proteins you wish to crosslink. This reaction is a type of "click chemistry" that is extremely fast, selective, and requires no toxic copper catalyst.[11]

Q2: How stable are TCO-labeled proteins and reagents? TCO stability is a critical parameter. The TCO group can lose reactivity over time due to isomerization.[1][2] Proper storage is essential.

Reagent/MoleculeStorage ConditionStability/NotesSource
TCO-PEG3-Acid/Amine (Solid)-20°CRecommended for short-term storage. Not recommended for long-term storage due to isomerization.[1][2]
TCO-PEG3-Acid Stock Solution-80°C / -20°CUse within 6 months at -80°C or 1 month at -20°C.[10]
TCO-labeled IgG4°C in PBS, pH 7.5~10.5% loss of reactivity after 4 weeks.[4]
TCO-labeled IgG-20°C in PBS, pH 7.5~7% loss of reactivity after 4 weeks.[4]

Q3: What are the optimal reaction conditions for TCO-tetrazine conjugation?

  • pH: The reaction is efficient at a physiological pH of 6.5-7.5.[4]

  • Temperature: Reactions can be performed at room temperature or 4°C.[4]

  • Duration: Due to the extremely fast kinetics (k > 800 M⁻¹s⁻¹), reactions can be complete in 30-60 minutes even at low concentrations.[4]

  • Stoichiometry: A slight molar excess (1.1 - 5 fold) of the tetrazine-labeled protein is often used relative to the TCO-labeled protein to drive the reaction to completion.[4]

Q4: How can I verify the formation and purity of my crosslinked complex?

  • SDS-PAGE: The simplest method. The crosslinked complex should appear as a new band with a higher molecular weight than the individual starting proteins.

  • Western Blot: Use antibodies against each protein component to confirm their presence in the higher molecular weight band.

  • Mass Spectrometry (MS): Provides definitive confirmation of the complex's identity and can be used to identify the specific sites of crosslinking.

Experimental Protocols

Protocol 1: General Two-Step Protein Crosslinking with this compound

This protocol assumes you will first label each protein with a heterobifunctional linker (e.g., Tetrazine-NHS ester and TCO-NHS ester) and then perform the crosslinking. A more direct approach with this compound requires sequential reactions.

  • Preparation of Proteins:

    • Buffer exchange Protein A and Protein B into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[4]

    • Adjust protein concentrations to 1-5 mg/mL.[4]

  • Labeling Protein A with Tetrazine:

    • Prepare a 10-20 mM stock solution of a Tetrazine-NHS ester in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester to Protein A.

    • Incubate for 1-2 hours at room temperature.

    • Remove excess, unreacted tetrazine linker using a desalting column or dialysis.

  • Labeling Protein B with TCO:

    • Prepare a 10-20 mM stock solution of a TCO-NHS ester in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester to Protein B.

    • Incubate for 1-2 hours at room temperature.

    • Remove excess, unreacted TCO linker using a desalting column or dialysis. This step is crucial to prevent the formation of Protein B homodimers in the next step.

  • Crosslinking Reaction:

    • Combine the purified Tetrazine-Protein A and TCO-Protein B in a reaction tube. A 1:1 molar ratio is a good starting point.

    • Incubate for 30-60 minutes at room temperature.[4]

  • Purification and Analysis:

    • Purify the resulting mixture using Size Exclusion Chromatography (SEC) to isolate the crosslinked Protein A-Protein B complex.

    • Analyze fractions by SDS-PAGE to identify those containing the high-molecular-weight complex.

Visualizations

experimental_workflow cluster_protein_a Protein A Preparation cluster_protein_b Protein B Preparation cluster_crosslinking Crosslinking & Purification pA Protein A labelA Labeling Reaction A pA->labelA reagentA Tetrazine-NHS Ester reagentA->labelA purifyA Purification A (Desalting/Dialysis) labelA->purifyA pA_labeled Tetrazine-Protein A purifyA->pA_labeled crosslink Crosslinking Reaction (Tz + TCO) pA_labeled->crosslink pB Protein B labelB Labeling Reaction B pB->labelB reagentB TCO-NHS Ester reagentB->labelB purifyB Purification B (Desalting/Dialysis) labelB->purifyB pB_labeled TCO-Protein B purifyB->pB_labeled pB_labeled->crosslink purifyFinal Final Purification (e.g., SEC) crosslink->purifyFinal finalProduct Purified A-B Complex purifyFinal->finalProduct

Caption: Experimental workflow for two-step protein-protein crosslinking.

troubleshooting_workflow start Low/No Crosslinking Yield check_reagents Are TCO reagents fresh? Stored properly? start->check_reagents check_buffer Buffer contains thiols/azides? check_reagents->check_buffer Yes sol_reagents Use fresh reagents. Equilibrate before use. check_reagents->sol_reagents No check_masking Is TCO masking suspected? check_buffer->check_masking No sol_buffer Use thiol/azide-free buffer (e.g., PBS). check_buffer->sol_buffer Yes check_solvent Protein precipitation observed? check_masking->check_solvent No sol_masking Consider longer PEG linkers. check_masking->sol_masking Yes sol_solvent Reduce final % of DMSO/DMF. check_solvent->sol_solvent Yes

Caption: Troubleshooting logic for low crosslinking yield.

tco_challenges cluster_isomerization Challenge 1: TCO Isomerization cluster_masking Challenge 2: TCO Masking tco Reactive TCO (trans-isomer) cco Unreactive CCO (cis-isomer) tco->cco Isomerization (spontaneous, thiols, Cu+) protein Antibody/Protein tco_buried Hydrophobic TCO (Buried/Inaccessible) protein->tco_buried Conjugation tco_exposed Accessible TCO protein->tco_exposed Conjugation with PEG-TCO solution Solution: Hydrophilic PEG Linker tco_buried->solution

Caption: Key challenges in using TCO-based crosslinkers.

References

Technical Support Center: TCO-PEG3-TCO Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the TCO-PEG3-TCO linker in bioorthogonal conjugation reactions with tetrazine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the effect of temperature on the TCO-tetrazine ligation reaction rate?

The TCO-tetrazine ligation, an inverse-electron-demand Diels-Alder (iEDDA) reaction, generally proceeds faster at higher temperatures. This is consistent with the Arrhenius equation, which states that the rate constant of a chemical reaction increases with temperature. For many bioorthogonal reactions, including the TCO-tetrazine ligation, experiments are often conducted at temperatures ranging from 4°C to 37°C to accommodate biological samples. While higher temperatures can accelerate the reaction, they can also promote the degradation of sensitive biomolecules and the isomerization of the TCO moiety.

Q2: What is the optimal temperature for my this compound reaction?

The optimal temperature depends on the specific application and the stability of the molecules involved.

  • 4°C: Recommended for reactions involving highly sensitive proteins or when a slower, more controlled reaction is desired. Reaction times will be longer.

  • Room Temperature (20-25°C): A common starting point for many applications, offering a balance between reaction speed and stability of reactants.[1]

  • 37°C: Often used for in vivo or cell-based experiments to mimic physiological conditions.[2][3] Note that at this temperature, the stability of TCO can be a concern over longer incubation times.

Q3: How does the PEG3 linker in this compound affect the reaction kinetics?

The PEG3 (polyethylene glycol) linker is primarily included to enhance the aqueous solubility and reduce aggregation of the molecule to which it is attached. While the linker itself does not directly participate in the cycloaddition reaction, its presence can indirectly influence the reaction kinetics by improving the accessibility of the reactive TCO group, especially when conjugating large biomolecules.

Q4: Can I monitor the progress of my TCO-tetrazine reaction?

Yes, the reaction can be monitored spectroscopically. Tetrazines have a characteristic absorbance in the visible range (around 520-540 nm) which disappears as the reaction proceeds.[4] This change in absorbance can be monitored over time using a UV-Vis spectrophotometer to determine the reaction kinetics.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no product formation Isomerization of TCO to inactive CCO: The trans-cyclooctene (TCO) can isomerize to the unreactive cis-cyclooctene (CCO), particularly at elevated temperatures or in the presence of thiols.- Avoid prolonged incubation at high temperatures. - If your buffer contains thiols (e.g., DTT, BME), consider removing them prior to the reaction. - Store TCO-containing reagents at -20°C or below and protect from light.
Hydrolysis of NHS ester (if applicable): If you are using an NHS ester to attach the this compound to a primary amine, the NHS ester can hydrolyze in aqueous buffers, rendering it unreactive.- Prepare NHS ester solutions immediately before use. - Use anhydrous solvents like DMSO or DMF to prepare stock solutions. - Perform the NHS ester coupling reaction in an amine-free buffer at a pH of 7-9.
Presence of primary amines in the buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with an NHS ester.- Use an amine-free buffer such as PBS, HEPES, or bicarbonate buffer for the NHS ester coupling step.
Reaction is too slow Low temperature: The reaction rate is dependent on temperature.- If your biomolecules are stable at a higher temperature, consider increasing the reaction temperature (e.g., from 4°C to room temperature).
Low reactant concentrations: The reaction rate is dependent on the concentration of both the TCO and tetrazine reactants.- Increase the concentration of one or both reactants if possible.
Unexpected side products Reaction of tetrazine with other components: While highly specific for TCO, some highly reactive tetrazines may have off-target reactivity under certain conditions.- Ensure the purity of your reactants. - Consider using a less reactive tetrazine derivative if off-target reactions are a concern.

Quantitative Data: Representative Reaction Kinetics

TCO DerivativeTetrazine DerivativeTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
TCO conjugated to CC49 antibody[¹¹¹In]In-labeled Tetrazine3713,000 ± 80
d-TCO (syn-diastereomer)Water-soluble 3,6-dipyridyl-s-tetrazine25366,000 ± 15,000
d-TCO (anti-diastereomer)Water-soluble 3,6-dipyridyl-s-tetrazine25318,000 ± 300
TCO3,6-di-(2-pyridyl)-s-tetrazineNot specified2000 ± 400
sTCO-acidTetrazine carbamate2023,800 ± 400

This table presents data from various sources and for different TCO and tetrazine structures. Reaction rates are highly dependent on the specific reactants and reaction conditions.

Experimental Protocols

General Protocol for TCO-Tetrazine Ligation

This protocol provides a general workflow for the conjugation of a TCO-containing molecule to a tetrazine-containing molecule.

G cluster_prep Reactant Preparation cluster_reaction Ligation Reaction cluster_analysis Analysis/Purification p1 Dissolve this compound construct in an appropriate buffer (e.g., PBS) r1 Combine TCO and tetrazine solutions. A slight molar excess (1.1-1.5x) of one reactant is often used. p1->r1 p2 Dissolve tetrazine-labeled molecule in a compatible buffer p2->r1 r2 Incubate at the desired temperature (e.g., 4°C, RT, 37°C) with gentle mixing. r1->r2 r3 Incubation time can range from 30 minutes to several hours. r2->r3 a1 Monitor reaction progress by UV-Vis, LC-MS, or SDS-PAGE r3->a1 a2 Purify the conjugate using size-exclusion chromatography (SEC) or other suitable methods a1->a2

Caption: General workflow for a TCO-tetrazine ligation experiment.

Protocol for Monitoring Reaction Kinetics using UV-Vis Spectroscopy

This protocol describes how to determine the second-order rate constant of a TCO-tetrazine reaction by monitoring the disappearance of the tetrazine absorbance.

G cluster_setup Instrument Setup cluster_measurement Kinetic Measurement cluster_data Data Analysis s1 Set UV-Vis spectrophotometer to monitor absorbance at the λmax of the tetrazine (e.g., ~530 nm) s2 Equilibrate the instrument and reaction buffer to the desired temperature s1->s2 m1 Prepare a solution of the tetrazine in the reaction buffer and measure its initial absorbance (A₀) s2->m1 m2 Initiate the reaction by adding a known concentration of the this compound solution m1->m2 m3 Immediately start recording the absorbance (A) at regular time intervals m2->m3 d1 Plot ln(A/A₀) versus time m3->d1 d2 The slope of the resulting linear fit is the pseudo-first-order rate constant (k_obs) d1->d2 d3 Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [TCO] d2->d3

Caption: Workflow for determining TCO-tetrazine reaction kinetics.

Signaling Pathways and Logical Relationships

The TCO-tetrazine ligation is a bioorthogonal reaction, meaning it occurs with high specificity and without interfering with native biological processes. The reaction mechanism is an inverse-electron-demand Diels-Alder cycloaddition followed by a retro-Diels-Alder reaction.

G TCO This compound Intermediate Diels-Alder Adduct (Unstable) TCO->Intermediate [4+2] Cycloaddition Tetrazine Tetrazine Tetrazine->Intermediate Product Stable Conjugate Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2

References

Validation & Comparative

Validating TCO-PEG3-TCO Crosslinking by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of structural proteomics, chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and mapping the three-dimensional architecture of protein complexes. The choice of crosslinking reagent is paramount to the success of these experiments. This guide provides a comprehensive comparison of TCO-PEG3-TCO, a bifunctional crosslinker utilizing bioorthogonal click chemistry, with traditional amine-reactive crosslinkers.

Executive Summary

Introduction to this compound Crosslinking

This compound is a homobifunctional crosslinker featuring two trans-cyclooctene (TCO) moieties connected by a polyethylene glycol (PEG) spacer. The crosslinking strategy involves a two-step process. First, proteins are modified with a tetrazine-containing reagent. Subsequently, the this compound crosslinker is introduced, and it reacts specifically and rapidly with the tetrazine-modified residues via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, forming a stable covalent bond.[1][2] This "click chemistry" approach offers distinct advantages in terms of reaction speed and specificity.

Comparison of Crosslinking Chemistries

The performance of a crosslinker in an XL-MS experiment is critically dependent on its chemical reactivity and the efficiency of the crosslinking reaction. Here, we compare the TCO-tetrazine ligation chemistry of this compound with the amine-reactive chemistry of traditional NHS-ester crosslinkers.

FeatureThis compound (via Tetrazine Ligation)BS3/DSS (NHS-ester)
Reactive Groups Trans-cyclooctene (TCO)N-hydroxysuccinimide (NHS) ester
Target Residues Tetrazine-modified amino acids (e.g., lysine, cysteine)Primary amines (Lysine, protein N-termini)[2]
Reaction Chemistry Inverse-electron-demand Diels-Alder cycloaddition (Click Chemistry)[1]Acylation
Reaction Speed Extremely fast (k ≈ 10³ - 10⁶ M⁻¹s⁻¹)[2]Moderate
Specificity Highly specific reaction between TCO and tetrazine[2]Can have side reactions with serine, threonine, and tyrosine[3]
Biocompatibility Bioorthogonal, reaction proceeds efficiently in biological milieu[1]Generally biocompatible, but NHS esters can hydrolyze in aqueous buffers
Spacer Arm PEG3Suberate (8 atoms)

Experimental Data and Performance

While specific quantitative data for this compound in a head-to-head comparison for crosslink identification is not available, the known characteristics of the TCO-tetrazine reaction suggest several performance advantages. The exceptional speed and specificity of the click reaction can potentially lead to higher crosslinking efficiency at lower concentrations, minimizing off-target modifications and sample aggregation.

In contrast, the performance of NHS-ester crosslinkers like BS3 and DSS has been extensively documented. The number of identified crosslinks can vary significantly depending on the protein system, sample complexity, and the data analysis workflow used.

For a general reference, studies using DSSO, a cleavable NHS-ester crosslinker, on complex samples like cell lysates have reported the identification of several hundred to thousands of unique crosslinked residue pairs.[4]

Experimental Protocols

A detailed protocol for a typical XL-MS workflow is provided below. This protocol is a general guideline and should be optimized for the specific protein system under investigation.

Part 1: Protein Preparation and Tetrazine Modification
  • Protein Preparation: Purify the protein of interest to a high degree. Buffer exchange the protein into a reaction buffer compatible with both tetrazine modification and TCO crosslinking (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5).

  • Tetrazine Labeling:

    • Prepare a stock solution of a tetrazine-NHS ester (e.g., Methyltetrazine-NHS Ester) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add a 5- to 20-fold molar excess of the tetrazine-NHS ester to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

    • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15 minutes.

    • Remove excess, unreacted tetrazine reagent by buffer exchange using a desalting column or dialysis.

Part 2: this compound Crosslinking
  • Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in a compatible organic solvent like DMF or DMSO.

  • Crosslinking Reaction:

    • Add the this compound solution to the tetrazine-labeled protein. The optimal molar ratio of crosslinker to protein should be determined empirically, but a starting point of 20:1 to 50:1 can be used.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching: Quench any unreacted TCO groups by adding a small molecule tetrazine.

Part 3: Protein Digestion for Mass Spectrometry
  • Denaturation and Reduction: Denature the crosslinked protein sample by adding urea to a final concentration of 8 M. Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 30-60 minutes at 37°C.

  • Alkylation: Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20-25 mM and incubating for 30 minutes at room temperature in the dark.

  • Digestion:

    • Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 1 M.

    • Add a protease, such as trypsin, at a 1:50 to 1:100 (protease:protein, w/w) ratio.

    • Incubate overnight at 37°C.[1]

  • Desalting: Acidify the digest with formic acid or trifluoroacetic acid and desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.

Part 4: Mass Spectrometry Analysis
  • LC-MS/MS: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.[5][6]

  • Data Analysis: Use specialized software for the identification of crosslinked peptides, such as MaxLynx, MeroX, or pLink.[5][7] These programs are designed to handle the complexity of matching MS/MS spectra to pairs of crosslinked peptides.

Visualizing the Workflow and Logic

Experimental Workflow

experimental_workflow cluster_prep Protein Preparation & Labeling cluster_crosslink Crosslinking cluster_digest Sample Preparation for MS cluster_analysis Mass Spectrometry & Data Analysis Prot Purified Protein Tz_Prot Tetrazine-labeled Protein Prot->Tz_Prot Tetrazine-NHS ester XL_Prot Crosslinked Protein Complex Tz_Prot->XL_Prot this compound Peptides Digested Peptides XL_Prot->Peptides Trypsin Digestion MS LC-MS/MS Analysis Peptides->MS Results Identified Crosslinks MS->Results Specialized Software

This compound crosslinking mass spectrometry workflow.
This compound Crosslinking Reaction

reaction_mechanism cluster_protein1 Protein 1 cluster_protein2 Protein 2 P1 Lysine Tz_P1 Tetrazine-Lysine P1->Tz_P1 + Tetrazine-NHS Crosslink Stable Crosslink Tz_P1->Crosslink P2 Lysine Tz_P2 Tetrazine-Lysine P2->Tz_P2 + Tetrazine-NHS Tz_P2->Crosslink TCO This compound TCO->Crosslink

References

A Researcher's Guide to Confirming TCO-PEG3-TCO Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with bioconjugation, ensuring the efficiency of linking molecules is paramount. This guide provides a comprehensive comparison of methods to confirm the conjugation efficiency of TCO-PEG3-TCO, a homobifunctional linker, and presents alternative crosslinkers with supporting data.

The this compound linker utilizes the highly efficient and bioorthogonal reaction between a trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety. This "click chemistry" reaction proceeds rapidly under mild, aqueous conditions without the need for a toxic copper catalyst, making it ideal for creating conjugates with sensitive biomolecules.[1]

Experimental Workflow for this compound Conjugation

The bifunctional nature of this compound allows for a two-step sequential conjugation to create a "bridged" product (Molecule A - Linker - Molecule B). This stepwise approach offers greater control over the final conjugate and minimizes the formation of homodimers.

G cluster_step1 Step 1: Mono-conjugation cluster_step2 Step 2: Di-conjugation (Bridging) A Molecule A (e.g., Protein with Tetrazine) reaction1 Reaction 1 (TCO-Tz Click) A->reaction1 TCO_linker This compound TCO_linker->reaction1 A_TCO Mono-conjugated Intermediate (Molecule A-TCO-PEG3-TCO) reaction1->A_TCO purification1 Purification 1 (e.g., SEC-HPLC) A_TCO->purification1 purified_intermediate Purified Mono-conjugate purification1->purified_intermediate To Step 2 B Molecule B (e.g., Second Protein with Tetrazine) reaction2 Reaction 2 (TCO-Tz Click) B->reaction2 Final_Product Di-conjugated Product (Molecule A - this compound - Molecule B) reaction2->Final_Product purification2 Purification 2 (e.g., SEC-HPLC) Final_Product->purification2 purified_intermediate->reaction2

Fig. 1: Stepwise conjugation workflow using this compound.

Analytical Methods for Confirmation

Several analytical techniques can be employed to monitor the reaction and quantify the conjugation efficiency at each step.

Analytical MethodPrincipleApplication in this compound Conjugation
Mass Spectrometry (MALDI-TOF or LC-MS) Measures the mass-to-charge ratio of molecules.- Confirms covalent attachment: A mass shift corresponding to the addition of the this compound linker and subsequently the second molecule can be observed.[2][3] - Determines degree of labeling: Can quantify the number of linkers attached per molecule.[2]
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) Separates molecules based on their hydrodynamic volume.- Monitors reaction progress: Can resolve the starting materials, mono-conjugated intermediate, and the larger di-conjugated product based on their size differences.[4][5][6] - Quantifies product distribution: Peak integration allows for the quantification of each species in the reaction mixture.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on their hydrophobicity.- Separates reaction components: Changes in hydrophobicity upon conjugation allow for the separation of starting materials and products.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Separates proteins based on their molecular weight.- Visualizes conjugation: A clear band shift will be observed for the mono- and di-conjugated products compared to the starting protein(s).
UV-Vis Spectroscopy Measures the absorbance of light by a sample.- Confirms presence of TCO: The TCO group has a characteristic UV absorbance that can be used to confirm its presence, although this method is less quantitative for efficiency.
Fluorimetry Measures fluorescence intensity.- Tracks fluorescently-labeled molecules: If one of the molecules or a reporter is fluorescent, changes in fluorescence can be used to monitor the reaction.

Detailed Experimental Protocols

Step 1: Mono-conjugation of Molecule A with this compound

  • Reagent Preparation: Dissolve Molecule A (containing a tetrazine group) and this compound in a suitable aqueous buffer (e.g., PBS, pH 7.4).

  • Reaction: Mix Molecule A and a molar excess of this compound (e.g., 5 to 10-fold excess) to favor the formation of the mono-conjugated intermediate. Incubate the reaction at room temperature for 1-2 hours.

  • Purification: Remove the excess this compound linker from the mono-conjugated product using size-exclusion chromatography (SEC-HPLC).[4][5] Collect the fractions corresponding to the mono-conjugated intermediate.

  • Analysis:

    • MALDI-TOF MS: Confirm the mass of the mono-conjugated product. Expect a mass increase corresponding to the molecular weight of this compound.[2]

    • SEC-HPLC: Analyze the purified fraction to confirm the absence of unreacted Molecule A and excess linker. The mono-conjugate will have a shorter retention time than the starting molecule.[6]

Step 2: Di-conjugation (Bridging) with Molecule B

  • Reaction: Mix the purified mono-conjugated intermediate with a molar excess of Molecule B (also containing a tetrazine group). Incubate the reaction at room temperature for 1-2 hours.

  • Purification: Purify the final di-conjugated product from any unreacted mono-conjugated intermediate and excess Molecule B using SEC-HPLC.

  • Analysis and Efficiency Calculation:

    • MALDI-TOF MS: Confirm the mass of the final bridged product. Expect a mass increase corresponding to the molecular weight of Molecule B.

    • SEC-HPLC: Analyze the reaction mixture before and after purification. The di-conjugated product will have the shortest retention time.

    • Conjugation Efficiency (%): Calculate the efficiency by integrating the peak areas from the SEC-HPLC chromatogram: Efficiency = (Area of Di-conjugated Product / (Area of Mono-conjugated Intermediate + Area of Di-conjugated Product)) * 100

Comparison with Alternative Bifunctional Crosslinkers

While this compound offers excellent reactivity and biocompatibility, other bifunctional linkers are available for creating bridged conjugates. The choice of linker depends on the specific application, the functional groups available on the molecules to be conjugated, and the desired stability of the linkage.

CrosslinkerReactive GroupsReaction ChemistryReported EfficiencyAdvantagesDisadvantages
This compound trans-CycloocteneInverse-electron-demand Diels-Alder with Tetrazine>95% (for TCO-tetrazine reaction)[7]Bioorthogonal, fast kinetics, no catalyst needed.[1]TCO can be light-sensitive and prone to isomerization.
NHS-PEG-Maleimide N-hydroxysuccinimide (NHS) ester and MaleimideNHS ester reacts with primary amines (-NH2); Maleimide reacts with thiols (-SH).>80% for maleimide-thiol conjugation.[8]Well-established chemistry, commercially available in various PEG lengths.Maleimide linkage can undergo retro-Michael addition, leading to de-conjugation.[8]
DBCO-PEG-NHS Ester Dibenzocyclooctyne (DBCO) and NHS esterDBCO reacts with azides (-N3) via strain-promoted alkyne-azide cycloaddition (SPAAC); NHS ester reacts with primary amines.High to quantitative yields for SPAAC.[9]Bioorthogonal, stable linkage.Slower kinetics compared to TCO-tetrazine reaction.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) NHS ester and MaleimideSame as NHS-PEG-Maleimide.Variable, depends on reaction conditions.Widely used and well-characterized.Not PEGylated, which may lead to solubility issues and aggregation.

Note: The reported efficiencies can vary depending on the specific molecules being conjugated, reaction conditions (pH, temperature, concentration), and the analytical method used for quantification.

Signaling Pathways and Logical Relationships

The choice of crosslinker and conjugation strategy is dictated by the functional groups present on the biomolecules and the desired outcome. The following diagram illustrates the decision-making process.

G start Start: Need to conjugate Molecule A and B functional_groups Identify available functional groups on Molecule A and B start->functional_groups amine_thiol Primary Amines (-NH2) and Thiols (-SH)? functional_groups->amine_thiol Yes azide_amine Azides (-N3) and Primary Amines (-NH2)? functional_groups->azide_amine No nhs_maleimide Use NHS-PEG-Maleimide or SMCC amine_thiol->nhs_maleimide tetrazine Tetrazines (-Tz)? azide_amine->tetrazine No dbco_nhs Use DBCO-PEG-NHS Ester azide_amine->dbco_nhs tco_tco Use this compound tetrazine->tco_tco end Proceed with stepwise conjugation and analysis tetrazine->end No, consider other chemistries nhs_maleimide->end dbco_nhs->end tco_tco->end

Fig. 2: Decision tree for selecting a bifunctional crosslinker.

By following the detailed protocols and utilizing the appropriate analytical techniques outlined in this guide, researchers can confidently confirm the efficiency of their this compound conjugations and make informed decisions when selecting alternative crosslinking strategies.

References

A Researcher's Guide to SDS-PAGE Analysis of TCO-PEG3-TCO Crosslinked Proteins

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of protein-protein interaction analysis, chemical crosslinking serves as a powerful tool to capture and identify binding partners. The choice of crosslinking reagent is critical for the success of these experiments. This guide provides a comprehensive comparison of the bifunctional crosslinker TCO-PEG3-TCO with other common alternatives, focusing on its application in Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to employ chemical crosslinking to elucidate protein interactions.

Comparative Performance Analysis

The efficacy of a crosslinker is determined by several factors, including its reactivity, specificity, and the efficiency with which it produces stable crosslinked products that can be visualized by SDS-PAGE. This compound utilizes bioorthogonal chemistry, specifically the reaction between a trans-cyclooctene (TCO) group and a tetrazine-modified protein. This approach offers distinct advantages over traditional amine-reactive (e.g., NHS esters) or sulfhydryl-reactive (e.g., maleimides) crosslinkers.

The key advantage of the TCO-tetrazine ligation is its exceptional speed and selectivity, allowing for rapid and specific crosslinking with minimal off-target effects.[1][2] This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for catalysts, preserving the native state of protein complexes.[3]

Below is a table summarizing the comparative performance of this compound against two common classes of crosslinkers: NHS esters (e.g., BS3) and maleimides (e.g., BMOE). The data presented is a representative compilation based on the known properties of these chemical moieties and should be considered illustrative. Actual results will vary depending on the specific proteins and reaction conditions.

FeatureThis compoundNHS Ester (e.g., BS3)Maleimide (e.g., BMOE)
Reaction Chemistry Bioorthogonal (TCO + Tetrazine)Amine-reactive (N-hydroxysuccinimide)Sulfhydryl-reactive
Specificity High (requires tetrazine-labeled protein)Moderate (reacts with primary amines)High (reacts with free thiols)
Reaction Speed Very Fast (seconds to minutes)Moderate (minutes to hours)Fast (minutes)
Crosslinking Efficiency HighVariable (sensitive to hydrolysis)High
pH Dependence Broad range (pH 4-9)Narrow range (pH 7-9)Narrow range (pH 6.5-7.5)
Reversibility NoNoNo
Spacer Arm Length ~19 Å11.4 Å8.0 Å
Cell Permeability No (hydrophilic PEG spacer)No (for sulfo-NHS esters)Variable
SDS-PAGE Shift Noticeable shift due to PEG linkerNoticeable shiftNoticeable shift

Experimental Protocols

To effectively utilize this compound for crosslinking studies followed by SDS-PAGE analysis, a two-step process is typically employed. First, one protein of interest is labeled with a tetrazine moiety. Subsequently, the tetrazine-labeled protein is incubated with its binding partner and the this compound crosslinker.

Protocol 1: Labeling of Protein A with a Tetrazine Moiety

This protocol is a general guideline and may require optimization based on the specific protein and tetrazine-NHS ester used.

  • Protein Preparation: Dissolve Protein A in a suitable amine-free buffer (e.g., 1X PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • Tetrazine-NHS Ester Preparation: Immediately before use, dissolve the tetrazine-NHS ester in anhydrous DMSO to a final concentration of 10 mM.

  • Labeling Reaction: Add a 10-20 fold molar excess of the dissolved tetrazine-NHS ester to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Quench the reaction by adding a final concentration of 50 mM Tris-HCl, pH 8.0, and incubating for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted tetrazine-NHS ester using a desalting column or dialysis against an appropriate buffer (e.g., 1X PBS, pH 7.4).

  • Quantification: Determine the concentration and degree of labeling of the tetrazine-labeled Protein A using a spectrophotometer.

Protocol 2: Crosslinking with this compound and SDS-PAGE Analysis
  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the tetrazine-labeled Protein A and its unlabeled binding partner (Protein B) at a desired molar ratio (e.g., 1:1) in a suitable reaction buffer (e.g., 1X PBS, pH 7.4). The final protein concentration should typically be in the µM range.

  • This compound Preparation: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Crosslinking Reaction: Add the this compound solution to the protein mixture to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching: The reaction is typically self-limiting as the TCO groups are consumed. If desired, the reaction can be stopped by adding an excess of a small molecule tetrazine.

  • SDS-PAGE Sample Preparation: To an aliquot of the crosslinking reaction, add 4X SDS-PAGE loading buffer. Do not add a reducing agent if disulfide bonds are not being investigated.

  • SDS-PAGE Analysis: Heat the samples at 95°C for 5 minutes and then load them onto a suitable polyacrylamide gel. Run the gel according to standard procedures.

  • Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands. The appearance of a new, higher molecular weight band corresponding to the size of the crosslinked Protein A-Protein B complex indicates a successful crosslinking reaction.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of protein-protein interaction analysis using this compound.

experimental_workflow cluster_step1 Step 1: Tetrazine Labeling cluster_step2 Step 2: Crosslinking cluster_step3 Step 3: Analysis protein_a Protein A labeled_protein_a Tetrazine-labeled Protein A protein_a->labeled_protein_a Incubation tetrazine Tetrazine-NHS Ester tetrazine->labeled_protein_a crosslinked_complex Crosslinked Complex labeled_protein_a->crosslinked_complex protein_b Protein B protein_b->crosslinked_complex Incubation tco_crosslinker This compound tco_crosslinker->crosslinked_complex sds_page SDS-PAGE crosslinked_complex->sds_page Analysis

Caption: Experimental workflow for this compound crosslinking.

interaction_principle cluster_reagents Crosslinking Reagents P_A Protein A P_B Protein B P_A->P_B Interaction Tz Tetrazine P_A->Tz Labeling TCO This compound TCO->P_A Crosslinking TCO->P_B

Caption: Principle of capturing protein interactions with this compound.

References

Validating TCO-PEG3-TCO Mediated Interactions: A Comparative Guide to FRET and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and molecular biology, confirming the successful interaction and proximity of biomolecules is paramount. The TCO-PEG3-TCO linker, a homobifunctional crosslinker leveraging the rapid and bioorthogonal trans-cyclooctene (TCO) chemistry, offers a powerful tool for linking molecules. However, robust validation of this linkage is critical. This guide provides a comparative overview of Förster Resonance Energy Transfer (FRET) as a primary validation method and contrasts it with established alternatives, namely Mass Spectrometry and Proximity Ligation Assay (PLA).

Principles of Validation Methods

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm).[1][2] The efficiency of this energy transfer is exquisitely sensitive to the distance between the fluorophores, making it an ideal tool for monitoring molecular interactions.[1][3] In the context of a this compound mediated interaction, two proteins of interest would be labeled with a FRET donor and acceptor pair, respectively. A successful this compound linkage would bring these fluorophores into close enough proximity to generate a FRET signal.

Mass Spectrometry (MS) offers a powerful and direct method for identifying crosslinked proteins and mapping the specific sites of interaction.[4][5][6][7][8][9] In a typical workflow, the crosslinked protein complex is proteolytically digested, and the resulting peptides are analyzed by MS.[8][9] The identification of crosslinked peptides provides definitive evidence of the interaction and the exact amino acid residues involved.[4][6]

Proximity Ligation Assay (PLA) is a technique that allows for the detection of protein-protein interactions in situ with high specificity and sensitivity.[10] It utilizes antibodies conjugated to short DNA oligonucleotides. When two antibodies bind to their respective target proteins that are in close proximity (up to 40 nm), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified and detected via fluorescence.[10]

Comparison of Methodologies

FeatureFörster Resonance Energy Transfer (FRET)Mass Spectrometry (MS)Proximity Ligation Assay (PLA)
Principle Non-radiative energy transfer between two fluorophores in close proximity.[1][3]Identification of crosslinked peptides by their mass-to-charge ratio.[4][7]Enzymatic ligation of oligonucleotide-conjugated antibodies bound to proximal proteins, followed by signal amplification.[10]
Information Provided Real-time, dynamic information on molecular proximity in living or fixed samples.[11][12]Definitive identification of crosslinked proteins and precise mapping of interaction sites.[4][6]In situ visualization and quantification of protein colocalization.[10]
Resolution High (1-10 nm).[1]Atomic level (identifies specific crosslinked residues).[6]Moderate (up to 40 nm).[10]
Key Advantages - Real-time and in vivo measurements possible[11][12]- Provides distance information[3]- Can be non-destructive- Unambiguous identification of interactions[4]- Precise mapping of interaction sites[6]- High sensitivity- High specificity and sensitivity[10]- In situ visualization[10]- Signal amplification
Key Limitations - Requires fluorescent labeling, which can sometimes affect protein function- FRET efficiency can be influenced by fluorophore orientation- Signal can be low- Destructive to the sample- Complex data analysis[7]- Can be biased towards more abundant proteins- Semi-quantitative due to potential saturation of the signal[13][14]- Requires specific antibodies- Does not provide precise distance information

Experimental Protocols

FRET-Based Validation of this compound Interaction

This protocol outlines a hypothetical workflow for using FRET to validate the interaction between two proteins, Protein A and Protein B, mediated by a this compound linker.

1. Protein Labeling:

  • Genetically fuse Protein A with a FRET donor fluorophore (e.g., CFP or GFP).
  • Genetically fuse Protein B with a FRET acceptor fluorophore (e.g., YFP or mCherry).
  • Alternatively, label purified proteins with fluorescent dyes using click chemistry or other site-specific labeling techniques.[15][16] One protein would be labeled with a TCO-reactive tetrazine-donor fluorophore and the other with a TCO-reactive tetrazine-acceptor fluorophore.

2. This compound Crosslinking Reaction:

  • Incubate the fluorescently labeled Protein A and Protein B with the this compound linker in a suitable buffer (e.g., PBS, pH 7.4) at room temperature. The reaction is typically fast, with significant conjugation occurring within 30-60 minutes.[17]

3. FRET Measurement:

  • Instrumentation: Use a fluorescence spectrophotometer, plate reader, or a confocal microscope equipped for FRET imaging.
  • Excitation: Excite the donor fluorophore at its specific excitation wavelength.
  • Emission Spectra: Measure the emission spectra of both the donor and acceptor fluorophores.
  • Data Analysis: A successful this compound mediated interaction will bring the donor and acceptor into close proximity, resulting in a decrease in the donor's fluorescence intensity and an increase in the acceptor's fluorescence intensity (sensitized emission). Calculate the FRET efficiency to quantify the interaction.

Mass Spectrometry-Based Validation

1. Crosslinking Reaction:

  • Incubate purified Protein A and Protein B with the this compound linker.

2. SDS-PAGE Analysis:

  • Run the reaction mixture on an SDS-PAGE gel to visualize the formation of a higher molecular weight band corresponding to the crosslinked Protein A-Protein B complex.

3. In-gel Digestion:

  • Excise the crosslinked band from the gel.
  • Perform in-gel digestion using a protease such as trypsin.

4. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

5. Data Analysis:

  • Use specialized software to identify the spectra of crosslinked peptides. This will confirm the covalent linkage between Protein A and Protein B and identify the specific amino acid residues involved in the crosslink.

Proximity Ligation Assay (PLA)-Based Validation

1. Antibody Conjugation:

  • Obtain primary antibodies specific for Protein A and Protein B.
  • Use commercially available kits to conjugate these primary antibodies with PLA probes (oligonucleotides).

2. Cell/Tissue Preparation:

  • Fix and permeabilize cells or tissue sections expressing Protein A and Protein B.

3. Antibody Incubation:

  • Incubate the prepared samples with the oligonucleotide-conjugated primary antibodies.

4. Ligation and Amplification:

  • Add the ligation solution containing two other oligonucleotides and a ligase. If the proteins are in close proximity, the oligonucleotides on the antibodies will hybridize with the added oligonucleotides and be ligated into a circle.
  • Add a DNA polymerase to perform rolling circle amplification of the DNA circle, creating a long DNA product.

5. Detection:

  • Add fluorescently labeled oligonucleotides that will hybridize to the amplified DNA.
  • Visualize the fluorescent signals using a fluorescence microscope. Each fluorescent spot represents a detected protein-protein interaction.

Visualizing the Workflow

FRET_Workflow cluster_labeling 1. Protein Labeling cluster_crosslinking 2. Crosslinking cluster_measurement 3. FRET Measurement ProtA Protein A-Donor Reaction Incubation ProtA->Reaction ProtB Protein B-Acceptor ProtB->Reaction Linker This compound Linker->Reaction Instrument Spectrophotometer/ Microscope Reaction->Instrument Measure Fluorescence Analysis Data Analysis: - Donor Quenching - Acceptor Sensitization Instrument->Analysis

FRET workflow for this compound validation.

MS_Workflow Crosslinking 1. Crosslinking Reaction SDSPAGE 2. SDS-PAGE Analysis Crosslinking->SDSPAGE Digestion 3. In-gel Digestion SDSPAGE->Digestion LCMS 4. LC-MS/MS Analysis Digestion->LCMS DataAnalysis 5. Data Analysis (Identify crosslinked peptides) LCMS->DataAnalysis

Mass Spectrometry workflow for validation.

Conclusion

The choice of validation method for this compound mediated interactions depends on the specific research question and available resources. FRET offers a powerful approach for studying the dynamics of these interactions in real-time and in a cellular context. For definitive confirmation of a covalent linkage and identification of the precise interaction sites, mass spectrometry is the gold standard. Proximity ligation assays provide a sensitive method for in situ visualization of these interactions. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to confidently validate their experimental findings.

References

A Head-to-Head Comparison: TCO-PEG3-TCO vs. Homobifunctional NHS Esters for Protein Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to covalently link proteins, the choice of crosslinking chemistry is paramount to experimental success. This guide provides an objective comparison of two distinct approaches: the bioorthogonal TCO-PEG3-TCO linker and traditional homobifunctional N-hydroxysuccinimide (NHS) esters. We delve into their mechanisms, performance, and provide supporting data and protocols to inform your selection.

Introduction to Protein Crosslinking

Chemical crosslinking is a powerful technique used to study protein-protein interactions, stabilize protein complexes for structural analysis, and create novel bioconjugates such as antibody-drug conjugates (ADCs). The ideal crosslinker offers high reactivity, specificity, and stability under physiological conditions. Here, we compare a modern bioorthogonal crosslinker, this compound, which relies on "click chemistry," with the widely used, amine-reactive homobifunctional NHS esters.

Mechanism of Action

The fundamental difference between these two crosslinkers lies in their reaction chemistry and target specificity.

Homobifunctional NHS Esters: These are one of the most common types of crosslinkers. They possess two NHS ester functional groups that react primarily with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2][3] This reaction is typically carried out in a slightly alkaline pH range (7.2-8.5).[3][4] However, NHS esters are susceptible to hydrolysis in aqueous solutions, which can reduce crosslinking efficiency.[5][6] Furthermore, side reactions with serine, threonine, and tyrosine residues have been reported, potentially leading to a heterogeneous mixture of products.[1][2]

This compound: This crosslinker operates on the principle of bioorthogonal chemistry, specifically the Strain-Promoted Inverse Electron-Demand Diels-Alder Cycloaddition (SPIEDAC). The trans-cyclooctene (TCO) moieties at each end of the polyethylene glycol (PEG) spacer react with extreme specificity and speed with tetrazine-functionalized molecules.[7][8][9] This reaction is termed "bioorthogonal" because it proceeds efficiently within a biological environment without interfering with native biochemical processes. For this compound to act as a crosslinker between two proteins, those proteins must first be functionalized with a tetrazine derivative.

Performance Comparison

The choice between this compound and homobifunctional NHS esters depends on the specific requirements of the experiment, such as the need for specificity, reaction speed, and biocompatibility.

FeatureThis compoundHomobifunctional NHS Esters
Reaction Chemistry Strain-Promoted Inverse Electron-Demand Diels-Alder Cycloaddition (SPIEDAC)Acylation of primary amines
Target Specificity Highly specific to tetrazine-functionalized moleculesPrimarily targets primary amines (Lysine, N-terminus), with potential off-target reactivity to Ser, Thr, Tyr[1][2]
Reaction Kinetics Extremely fast (k ≈ 10³ - 10⁶ M⁻¹s⁻¹)[7][8][10]Moderate, pH-dependent
Biocompatibility High; reaction is bioorthogonal and does not interfere with native cellular processesModerate; can react with accessible amines on any protein, potentially leading to non-specific labeling in complex mixtures
Side Reactions Minimal to noneHydrolysis of the NHS ester in aqueous solution is a significant competing reaction[5][6]
Reaction Conditions Physiological pH (typically 6.5-7.5), room temperatureRequires slightly alkaline pH (7.2-8.5) for efficient reaction with amines[3][4]
Spacer Arm PEG3 provides a hydrophilic and flexible spacerVaries depending on the specific NHS ester (e.g., BS³ has an 11.4 Å spacer)[4]
Requirement for Protein Modification Requires prior functionalization of target proteins with tetrazineReacts directly with native proteins containing accessible primary amines

Experimental Protocols

The following are generalized protocols for protein crosslinking. Specific concentrations and incubation times may need to be optimized for your particular proteins of interest.

Protocol 1: Crosslinking with Homobifunctional NHS Esters (e.g., BS³)
  • Protein Preparation:

    • Prepare the protein solution(s) to be crosslinked in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.5.

    • The protein concentration should be empirically determined, but a starting point is typically 1-5 mg/mL.

  • Crosslinker Preparation:

    • Immediately before use, dissolve the NHS ester (e.g., BS³) in the reaction buffer or a dry, water-miscible organic solvent like DMSO.

  • Crosslinking Reaction:

    • Add the crosslinker solution to the protein solution at a desired molar excess (e.g., 20- to 50-fold molar excess of crosslinker to protein).

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching the Reaction:

    • Stop the crosslinking reaction by adding a quenching buffer containing a primary amine, such as 1 M Tris-HCl, to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Analysis:

    • The crosslinked products can be analyzed by SDS-PAGE, mass spectrometry (XL-MS), or other desired methods.

Protocol 2: Crosslinking with this compound

This protocol assumes the proteins to be crosslinked have already been functionalized with a tetrazine moiety.

  • Protein Preparation:

    • Prepare the tetrazine-labeled protein solutions in a suitable buffer at physiological pH (e.g., PBS pH 7.4).

  • Crosslinker Preparation:

    • Dissolve the this compound in a compatible solvent (e.g., DMSO) to create a stock solution.

  • Crosslinking Reaction:

    • Add the this compound stock solution to the mixture of tetrazine-labeled proteins. A 1:1 or slight molar excess of TCO to tetrazine is a good starting point.

    • The reaction is typically very fast and can proceed to completion within 30-60 minutes at room temperature.[3][7]

  • Quenching the Reaction:

    • Quenching is often not necessary due to the high specificity of the reaction. However, if desired, a small molecule tetrazine can be added to react with any remaining TCO groups.

  • Analysis:

    • Analyze the crosslinked products using methods such as SDS-PAGE or mass spectrometry.

Mandatory Visualization

NHS_Ester_Crosslinking cluster_protein1 Protein 1 cluster_protein2 Protein 2 cluster_crosslinker NHS Ester Crosslinker cluster_product Crosslinked Product P1 Protein 1 Lys1 Lysine (-NH2) NHS1 NHS Ester Lys1->NHS1 Reaction P1_linked Protein 1 P2 Protein 2 Lys2 Lysine (-NH2) NHS2 NHS Ester Lys2->NHS2 P2_linked Protein 2 Spacer Spacer Arm NHS1->Spacer Amide1 Amide Bond Spacer->NHS2 Amide2 Amide Bond P1_linked->Amide1 Spacer_linked Spacer Arm Amide1->Spacer_linked Spacer_linked->Amide2 Amide2->P2_linked

Caption: Reaction mechanism of a homobifunctional NHS ester crosslinker with primary amines on two proteins.

TCO_Tetrazine_Reaction cluster_protein1 Protein 1 cluster_protein2 Protein 2 cluster_crosslinker This compound Crosslinker cluster_product Crosslinked Product P1 Protein 1 Tetrazine1 Tetrazine TCO1 TCO Tetrazine1->TCO1 IEDDA Click Reaction P1_linked Protein 1 P2 Protein 2 Tetrazine2 Tetrazine TCO2 TCO Tetrazine2->TCO2 P2_linked Protein 2 PEG3 PEG3 Spacer TCO1->PEG3 PEG3->TCO2 Dihydropyridazine1 Dihydropyridazine P1_linked->Dihydropyridazine1 PEG3_linked PEG3 Spacer Dihydropyridazine1->PEG3_linked Dihydropyridazine2 Dihydropyridazine PEG3_linked->Dihydropyridazine2 Dihydropyridazine2->P2_linked

Caption: Bioorthogonal crosslinking of two tetrazine-labeled proteins with this compound.

Comparative_Workflow cluster_nhs Homobifunctional NHS Ester Workflow cluster_tco This compound Workflow NHS_Prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) NHS_Add Add NHS Ester Crosslinker NHS_Prep->NHS_Add NHS_Incubate Incubate (30-120 min) NHS_Add->NHS_Incubate NHS_Quench Quench with Amine Buffer (e.g., Tris) NHS_Incubate->NHS_Quench Analysis Analysis (SDS-PAGE, Mass Spectrometry) NHS_Quench->Analysis TCO_Prep Prepare Tetrazine-Labeled Protein in Buffer (pH 7.4) TCO_Add Add this compound Crosslinker TCO_Prep->TCO_Add TCO_Incubate Incubate (30-60 min) TCO_Add->TCO_Incubate TCO_NoQuench Quenching Optional TCO_Incubate->TCO_NoQuench TCO_NoQuench->Analysis

Caption: Comparative experimental workflow for NHS ester and this compound crosslinking.

Conclusion: Making the Right Choice

Both homobifunctional NHS esters and this compound are valuable tools for protein crosslinking, but their applications are distinct.

Choose homobifunctional NHS esters when:

  • You are working with purified proteins where the presence and accessibility of primary amines are known.

  • A simple, one-step crosslinking procedure is desired.

  • The potential for some off-target reactivity is acceptable.

  • You are performing initial screening experiments for protein-protein interactions.

Choose this compound when:

  • High specificity and bioorthogonality are critical, especially in complex biological mixtures or live cells.

  • You need to link two specific proteins that have been pre-functionalized with tetrazine.

  • Rapid reaction kinetics are required.

  • You are developing sophisticated bioconjugates like ADCs where precise control over the linkage is essential.

Ultimately, the selection of a crosslinking reagent should be guided by a thorough understanding of the experimental goals and the biochemical properties of the system under investigation. This guide provides the foundational knowledge to make an informed decision between these two powerful crosslinking technologies.

References

A Comparative Guide to TCO-PEG3-TCO and Other Click Chemistry Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of bioconjugation, "click chemistry" has emerged as a powerful tool for the precise and efficient labeling and crosslinking of biomolecules. Among the diverse array of click chemistry reactions, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) has garnered significant attention for its exceptionally fast reaction kinetics and biocompatibility. This guide provides a comprehensive comparison of TCO-PEG3-TCO, a bifunctional crosslinker utilizing this chemistry, with other prominent click chemistry crosslinkers, offering researchers, scientists, and drug development professionals the necessary information to select the optimal tool for their specific application.

Introduction to Click Chemistry Crosslinkers

Click chemistry refers to a class of reactions that are rapid, selective, and high-yielding, and that proceed under mild, often biological, conditions.[1] These characteristics make them ideal for creating stable covalent linkages between molecules in complex biological environments.[2][] The primary click chemistries used for crosslinking are:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The original "click" reaction, it involves the cycloaddition of an azide and a terminal alkyne catalyzed by copper(I) to form a stable triazole linkage.[4][]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative to CuAAC, this reaction utilizes a strained cyclooctyne that reacts spontaneously with an azide.[][6][7]

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This reaction involves the rapid cycloaddition of an electron-deficient tetrazine with a strained alkene, most notably a trans-cyclooctene (TCO).[2][8][9]

This compound is a homobifunctional crosslinker that leverages the IEDDA reaction. It features two TCO moieties connected by a hydrophilic polyethylene glycol (PEG) spacer. The TCO groups can react with molecules functionalized with tetrazines, enabling the crosslinking of two such molecules. The PEG3 spacer enhances water solubility and reduces the potential for aggregation of the conjugated biomolecules.[10][11]

Comparison of Key Performance Characteristics

The choice of a click chemistry crosslinker depends on several factors, including reaction speed, biocompatibility, and the specific requirements of the application. The following table summarizes the key performance characteristics of the major click chemistry crosslinking reactions.

FeatureTCO-Tetrazine (IEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Kinetics (Second-Order Rate Constant) Extremely Fast (up to 106 M-1s-1)[1][9]Moderate to Fast (10-1 to 103 M-1s-1)[8]Fast (102 to 104 M-1s-1)[12]
Biocompatibility Excellent (copper-free)[8]Excellent (copper-free)[][6]Limited by copper cytotoxicity[8][13]
Reaction Conditions Aqueous buffer, room temperature[9]Aqueous buffer, room temperature[6]Requires Cu(I) catalyst, reducing agents, and ligands[13][14]
Orthogonality High, orthogonal to azide-alkyne reactions[2]High, orthogonal to TCO-tetrazine reactionsCan have side reactions with certain functional groups[13]
Applications Live cell imaging, in vivo pre-targeting, protein-protein conjugation[1][8]Glycan labeling, proteomics, material science[6]Bioconjugation, material synthesis, drug discovery[4][15]

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of any crosslinking chemistry. Below are representative protocols for protein-protein conjugation using TCO-tetrazine ligation and a comparison with a typical CuAAC protocol.

Protocol 1: Protein-Protein Conjugation using this compound and Tetrazine-Functionalized Proteins

This protocol describes the crosslinking of two proteins, Protein A and Protein B, which have been pre-functionalized with tetrazine moieties, using the homobifunctional this compound crosslinker.

Materials:

  • Tetrazine-labeled Protein A (in PBS, pH 7.4)

  • Tetrazine-labeled Protein B (in PBS, pH 7.4)

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spin desalting columns

Procedure:

  • Preparation of Protein Solutions: Prepare solutions of Tetrazine-Protein A and Tetrazine-Protein B at a concentration of 1-5 mg/mL in PBS.

  • Reaction Setup: In a microcentrifuge tube, combine equimolar amounts of Tetrazine-Protein A and Tetrazine-Protein B.

  • Addition of Crosslinker: Add a 1.1 to 5-fold molar excess of this compound solution to the protein mixture. The final DMSO concentration should be kept below 5% to avoid protein denaturation.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[16][17] The disappearance of the characteristic pink color of the tetrazine can be used to monitor the reaction progress.[9]

  • Purification: Remove the excess crosslinker and any unreacted proteins using a spin desalting column or size-exclusion chromatography.

  • Storage: Store the crosslinked protein conjugate at 4°C.

Protocol 2: Protein-Protein Crosslinking using CuAAC

This protocol outlines a general procedure for crosslinking an azide-functionalized protein with an alkyne-functionalized protein.

Materials:

  • Azide-labeled Protein A (in PBS, pH 7.4)

  • Alkyne-labeled Protein B (in PBS, pH 7.4)

  • Copper(II) sulfate (CuSO₄) solution

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution

  • Sodium ascorbate solution (freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spin desalting columns

Procedure:

  • Preparation of Protein Solutions: Prepare solutions of Azide-Protein A and Alkyne-Protein B at a concentration of 1-5 mg/mL in PBS.

  • Catalyst Preparation: In a separate tube, mix CuSO₄ and THPTA ligand in a 1:5 molar ratio.

  • Reaction Setup: In a microcentrifuge tube, combine equimolar amounts of Azide-Protein A and Alkyne-Protein B.

  • Initiation of Reaction: Add the pre-mixed CuSO₄/THPTA solution to the protein mixture, followed by the addition of freshly prepared sodium ascorbate to a final concentration of 1 mM. The final concentrations of the catalyst components are typically 50-100 µM CuSO₄ and 250-500 µM THPTA.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.

  • Purification: Remove the copper catalyst and excess reagents using a spin desalting column with a buffer containing a chelating agent like EDTA to sequester any remaining copper ions.

  • Storage: Store the crosslinked protein conjugate at 4°C.

Visualizing the Chemistries and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the chemical reactions and experimental workflows.

G Click Chemistry Reaction Mechanisms cluster_0 TCO-Tetrazine (IEDDA) cluster_1 SPAAC cluster_2 CuAAC TCO TCO Dihydropyridazine Dihydropyridazine + N2 TCO->Dihydropyridazine fast, copper-free Tetrazine Tetrazine Tetrazine->Dihydropyridazine Cyclooctyne Cyclooctyne Triazole_SPAAC Triazole Cyclooctyne->Triazole_SPAAC copper-free Azide_SPAAC Azide Azide_SPAAC->Triazole_SPAAC Alkyne Terminal Alkyne Triazole_CuAAC Triazole Alkyne->Triazole_CuAAC Cu(I) catalyst Azide_CuAAC Azide Azide_CuAAC->Triazole_CuAAC

Caption: Comparison of major click chemistry reaction mechanisms.

G TCO-Tetrazine Crosslinking Workflow start Start: Tetrazine-labeled Proteins A and B mix Mix Proteins A and B start->mix add_crosslinker Add this compound mix->add_crosslinker incubate Incubate (30-60 min, RT) add_crosslinker->incubate purify Purify (Desalting Column) incubate->purify end_product Crosslinked Protein A-B purify->end_product

Caption: Experimental workflow for TCO-tetrazine protein crosslinking.

Conclusion

This compound, and the underlying TCO-tetrazine IEDDA chemistry, offers a superior solution for many bioconjugation and crosslinking applications, particularly those involving sensitive biological systems or requiring very rapid reaction times.[8][9] Its exceptional kinetics, biocompatibility, and high specificity make it an invaluable tool for live-cell imaging, in vivo studies, and the creation of complex biomolecular architectures.[1][18] While CuAAC remains a robust and widely used method for a variety of applications, its reliance on a copper catalyst can be a significant drawback in biological contexts.[13] SPAAC provides a copper-free alternative, but generally with slower kinetics than the TCO-tetrazine reaction.[8] The choice of crosslinker will ultimately depend on the specific experimental goals, with this compound being the crosslinker of choice for applications demanding the utmost speed and biocompatibility.

References

TCO-PEG3-TCO vs. SMCC Crosslinker: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that can significantly impact the efficacy, stability, and safety of bioconjugates, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). This guide provides an in-depth comparison of two prominent crosslinkers: the modern, bioorthogonal TCO-PEG3-TCO and the conventional SMCC, highlighting the significant advantages offered by the former in terms of reaction efficiency, stability, and overall conjugate performance.

The landscape of bioconjugation chemistry is rapidly evolving, with a continuous drive towards more precise, stable, and biocompatible linking technologies. While the succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker has been a workhorse in the field, its limitations, particularly the instability of the maleimide-thiol linkage, have prompted the development of superior alternatives. Among these, the this compound crosslinker, which utilizes bioorthogonal click chemistry, has emerged as a powerful tool for creating robust and effective bioconjugates.

Key Advantages of this compound over SMCC

The superiority of this compound stems from its fundamentally different and more robust conjugation chemistry. The trans-cyclooctene (TCO) moieties react with tetrazine (Tz) partners via an inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of "click chemistry" that is exceptionally fast, highly specific, and bioorthogonal, meaning it does not interfere with biological processes.[1][2][3] In contrast, SMCC relies on the reaction between a maleimide group and a thiol (sulfhydryl) group, which is susceptible to reversal.[]

The primary advantages of this compound can be summarized as:

  • Superior Reaction Kinetics and Efficiency: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants that can exceed 10^6 M⁻¹s⁻¹.[5][6][7] This rapid reactivity allows for efficient conjugation at low concentrations of reactants, minimizing the potential for side reactions and damage to sensitive biomolecules.[2][8]

  • Enhanced Stability of the Conjugate: The linkage formed by the TCO-tetrazine reaction is a stable covalent bond.[2] This stands in stark contrast to the thioether bond formed by the maleimide-thiol reaction of SMCC, which is prone to a retro-Michael reaction. This reversal can lead to the deconjugation of the payload, reducing the efficacy of the therapeutic and potentially causing off-target toxicity.[]

  • Bioorthogonality and Specificity: The TCO-tetrazine reaction is highly specific and does not react with other functional groups found in biological systems.[1][3] The maleimide group of SMCC, while having a preference for thiols, can undergo side reactions with other nucleophiles, especially at higher pH.

  • Improved Hydrophilicity and Pharmacokinetics: The integrated polyethylene glycol (PEG) spacer (PEG3) in the this compound linker significantly enhances the hydrophilicity of the resulting conjugate.[1] This increased water solubility can prevent aggregation, a common issue with hydrophobic drug payloads, and can lead to improved pharmacokinetics, such as a longer circulation half-life.[1]

Quantitative Data Comparison

ParameterThis compound (with Tetrazine)SMCC (with Thiol)References
Reaction Kinetics (Second-Order Rate Constant) > 800 M⁻¹s⁻¹ to >10⁶ M⁻¹s⁻¹Slower, dependent on pH and thiol pKa[2][5][6][7]
Reaction Specificity Highly specific (Bioorthogonal)Predominantly thiol-reactive, potential for side reactions[1][3]
Linkage Stability Stable covalent bondSusceptible to retro-Michael reaction (reversal)[2][]
Hydrophilicity High (due to PEG spacer)Lower[1]
In Vivo Stability HighVariable, potential for payload deconjugation[]

Experimental Protocols

To illustrate the practical differences in using these crosslinkers, below are generalized experimental protocols for the preparation of an Antibody-Drug Conjugate (ADC).

Protocol 1: ADC Preparation using this compound and a Tetrazine-Functionalized Drug

This protocol involves a two-step process: modification of the antibody with this compound and subsequent conjugation with a tetrazine-activated drug.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound crosslinker

  • Tetrazine-functionalized cytotoxic drug

  • Reaction buffers (e.g., borate buffer, pH 8.5 for NHS ester reaction)

  • Quenching reagent (e.g., Tris or glycine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Modification:

    • Dissolve the this compound crosslinker (assuming an NHS ester reactive group for lysine conjugation) in a compatible organic solvent (e.g., DMSO).

    • Add the dissolved crosslinker to the antibody solution at a specific molar excess.

    • Incubate the reaction at room temperature for 1-2 hours.

    • Quench the reaction by adding a quenching reagent.

    • Purify the TCO-modified antibody using size-exclusion chromatography to remove excess crosslinker.

  • Drug Conjugation:

    • Dissolve the tetrazine-functionalized drug in a suitable solvent.

    • Add the drug solution to the purified TCO-modified antibody.

    • The reaction proceeds rapidly at room temperature, typically reaching completion within 30-60 minutes.

    • Purify the final ADC using size-exclusion chromatography to remove any unreacted drug.

Protocol 2: ADC Preparation using SMCC and a Thiol-Containing Drug

This protocol also involves a two-step process: modification of the antibody with SMCC and subsequent conjugation with a thiol-containing drug.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • SMCC crosslinker

  • Thiol-containing cytotoxic drug

  • Reducing agent (e.g., DTT or TCEP) for antibody disulfide bond reduction (if targeting cysteines)

  • Reaction buffers

  • Quenching reagent (e.g., N-acetyl cysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Modification (Lysine Targeting):

    • Dissolve SMCC in an organic solvent (e.g., DMSO).

    • Add the SMCC solution to the antibody solution at a specific molar excess.

    • Incubate the reaction at room temperature for 1-2 hours at a controlled pH (typically 7.2-7.5).

    • Purify the maleimide-activated antibody using size-exclusion chromatography.

  • Drug Conjugation:

    • Dissolve the thiol-containing drug in a suitable solvent.

    • Add the drug solution to the purified maleimide-activated antibody.

    • Incubate the reaction at room temperature for 2-4 hours. The pH should be maintained between 6.5 and 7.5 to favor the thiol-maleimide reaction and minimize hydrolysis of the maleimide group.

    • Quench the reaction with a thiol-containing reagent like N-acetyl cysteine.

    • Purify the final ADC using size-exclusion chromatography.

Visualizing the Chemistry

The following diagrams, generated using the DOT language, illustrate the fundamental differences in the reaction mechanisms and experimental workflows.

G cluster_TCO This compound Pathway cluster_SMCC SMCC Pathway Ab_TCO Antibody TCO_Linker This compound Ab_TCO->TCO_Linker Modification Tz_Drug Tetrazine-Drug TCO_Linker->Tz_Drug Bioorthogonal Ligation (fast, specific) ADC_TCO Stable ADC Tz_Drug->ADC_TCO Ab_SMCC Antibody SMCC_Linker SMCC Ab_SMCC->SMCC_Linker Modification Thiol_Drug Thiol-Drug SMCC_Linker->Thiol_Drug Thiol-Maleimide Reaction ADC_SMCC Less Stable ADC Thiol_Drug->ADC_SMCC Deconjugation Deconjugation (Retro-Michael) ADC_SMCC->Deconjugation

Caption: Comparative reaction pathways for this compound and SMCC crosslinkers.

G cluster_workflow ADC Preparation Workflow cluster_TCO_WF This compound cluster_SMCC_WF SMCC start Start: Monoclonal Antibody Mod_TCO 1. Modify Ab with This compound start->Mod_TCO Mod_SMCC 1. Modify Ab with SMCC start->Mod_SMCC Purify1_TCO 2. Purify TCO-Ab Mod_TCO->Purify1_TCO Conj_TCO 3. Conjugate with Tetrazine-Drug Purify1_TCO->Conj_TCO Purify2_TCO 4. Purify Final ADC Conj_TCO->Purify2_TCO end_TCO Stable & Homogeneous ADC Purify2_TCO->end_TCO Purify1_SMCC 2. Purify Maleimide-Ab Mod_SMCC->Purify1_SMCC Conj_SMCC 3. Conjugate with Thiol-Drug Purify1_SMCC->Conj_SMCC Purify2_SMCC 4. Purify Final ADC Conj_SMCC->Purify2_SMCC end_SMCC Less Stable & Heterogeneous ADC Purify2_SMCC->end_SMCC

Caption: Generalized experimental workflows for ADC preparation.

Conclusion

References

A Head-to-Head Comparison: TCO-PEG3-TCO vs. Other PEGylated Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of linker is paramount to the success of their endeavors. An ideal linker provides a stable and efficient bridge between a biomolecule and a payload, such as a therapeutic agent or a diagnostic marker, while maintaining the biological activity of the former. Among the diverse array of available options, PEGylated linkers have gained prominence for their ability to enhance solubility, reduce immunogenicity, and improve the pharmacokinetic profiles of bioconjugates.

This guide provides an in-depth, objective comparison of the homobifunctional TCO-PEG3-TCO linker with other commonly used PEGylated linkers, including those utilized in strain-promoted azide-alkyne cycloaddition (SPAAC) and thiol-maleimide conjugation. The information presented herein is supported by experimental data to aid in the selection of the most appropriate linker for specific bioconjugation needs.

The Rise of Bioorthogonal Chemistry in Bioconjugation

Traditional bioconjugation methods often rely on the reaction of functional groups that are abundant on the surface of biomolecules, such as amines and carboxyl groups. This can lead to a heterogeneous mixture of products with varying sites of conjugation and unpredictable biological properties. Bioorthogonal chemistry offers a solution by employing reactions between functional groups that are mutually reactive but inert to the biological environment. This allows for precise control over the site of conjugation, leading to more homogeneous and well-defined bioconjugates.

The this compound linker is a key player in the realm of bioorthogonal chemistry, utilizing the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine moiety. This reaction is renowned for its exceptionally fast kinetics and high specificity.

Comparative Analysis of PEGylated Linkers

To provide a clear overview of the performance of this compound relative to its counterparts, the following tables summarize key quantitative data on reaction kinetics, stability, and typical conjugation efficiencies.

Table 1: Reaction Kinetics of Common Bioorthogonal PEGylated Linkers
Linker TypeReaction ChemistrySecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Typical Reaction TimeReference
TCO-PEG-TCO iEDDA (TCO + Tetrazine)> 800 - 210,00030 - 60 minutes[1][2]
DBCO-PEG SPAAC (DBCO + Azide)~ 2.12 - 12 hours[1]
Maleimide-PEG Thiol-Maleimide ConjugationNot applicable (different reaction mechanism)1 - 4 hours[2]

Note: Reaction rates can vary depending on the specific reactants, solvent, temperature, and pH.

Table 2: Stability of Bioconjugates Formed with Different PEGylated Linkers
Linker TypeLinkage FormedStability CharacteristicsReference
TCO-PEG-TCO DihydropyridazineGenerally stable in aqueous buffered media for weeks at 4°C.[2][2]
DBCO-PEG TriazoleHighly stable
Maleimide-PEG ThioetherSusceptible to retro-Michael reaction, leading to deconjugation, especially in the presence of thiols. Stability can be improved by hydrolysis of the succinimide ring.[3][4]

In-Depth Look at this compound

The this compound linker is a homobifunctional crosslinker, meaning it has the same reactive group (TCO) on both ends of a PEG3 spacer. This makes it ideal for applications requiring the crosslinking of two molecules that have been functionalized with tetrazine.

Key Advantages of this compound:
  • Exceptional Reaction Speed: The iEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, allowing for rapid conjugation even at low concentrations.[2]

  • High Specificity and Bioorthogonality: The TCO and tetrazine groups are highly selective for each other and do not react with other functional groups found in biological systems.

  • Catalyst-Free Reaction: The reaction proceeds efficiently without the need for a potentially toxic metal catalyst, which is a significant advantage for in vivo applications.

  • PEG Spacer Benefits: The PEG3 spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce the aggregation of the resulting bioconjugate.

Alternative PEGylated Linkers: A Comparative Overview

DBCO-PEG Linkers for SPAAC

Dibenzocyclooctyne (DBCO) functionalized PEG linkers are widely used in strain-promoted azide-alkyne cycloaddition (SPAAC). This is another popular copper-free click chemistry reaction.

  • Advantages: Good bioorthogonality and stability of the resulting triazole linkage.

  • Disadvantages: Significantly slower reaction kinetics compared to the TCO-tetrazine reaction.[1]

Maleimide-PEG Linkers for Thiol-Specific Conjugation

Maleimide-functionalized PEG linkers are commonly used for site-specific conjugation to cysteine residues on proteins and peptides.

  • Advantages: High selectivity for thiol groups at neutral pH.

  • Disadvantages: The resulting thioether bond can be unstable and prone to a retro-Michael reaction, leading to the dissociation of the conjugate.[3][4] This can be a significant drawback for therapeutic applications where long-term stability is crucial.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the replication and validation of the comparative data.

Protocol 1: General Procedure for Protein Labeling with TCO-PEG-Maleimide

This protocol describes the first step of a two-step conjugation process where a protein is first functionalized with a TCO group using a heterobifunctional TCO-PEG-Maleimide linker.

Materials:

  • Protein to be labeled (e.g., antibody)

  • TCO-PEG3-Maleimide

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Reducing agent (if necessary to reduce disulfide bonds to free thiols, e.g., TCEP)

  • Quenching solution (e.g., N-acetyl-L-cysteine)

  • Desalting column

Procedure:

  • Protein Preparation: If necessary, treat the protein with a reducing agent to generate free thiol groups from disulfide bonds. Purify the protein from the reducing agent using a desalting column, exchanging the buffer to the Reaction Buffer.

  • Linker Preparation: Immediately before use, dissolve the TCO-PEG3-Maleimide in an organic solvent such as DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-PEG3-Maleimide linker to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): To stop the reaction, add a quenching solution to a final concentration of 1-10 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted linker from the TCO-labeled protein using a desalting column.

Protocol 2: General Procedure for Tetrazine-TCO Ligation

This protocol describes the second step where the TCO-labeled protein is conjugated to a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled protein

  • Tetrazine-functionalized molecule

  • Reaction Buffer: PBS, pH 7.2-7.5

Procedure:

  • Reactant Preparation: Prepare solutions of the TCO-labeled protein and the tetrazine-functionalized molecule in the Reaction Buffer.

  • Ligation Reaction: Mix the TCO-labeled protein and the tetrazine-functionalized molecule at a desired molar ratio (e.g., 1:1 or with a slight excess of one component).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Analysis: The resulting conjugate can be analyzed by techniques such as SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry to confirm the conjugation and assess the purity.

Visualizing the Bioconjugation Landscape

The following diagrams, generated using Graphviz, illustrate the chemical structures, reaction pathways, and a typical experimental workflow for bioconjugation using these linkers.

cluster_TCO This compound cluster_DBCO DBCO-PEG-NHS cluster_Maleimide Maleimide-PEG-NHS TCO_PEG3_TCO TCO PEG3 TCO DBCO_PEG_NHS DBCO PEG NHS ester Maleimide_PEG_NHS Maleimide PEG NHS ester cluster_TCO iEDDA Reaction cluster_SPAAC SPAAC Reaction cluster_ThiolMaleimide Thiol-Maleimide Reaction TCO TCO-Biomolecule TCO_Tetrazine_Product Dihydropyridazine Conjugate TCO->TCO_Tetrazine_Product + Tetrazine Tetrazine-Payload Tetrazine->TCO_Tetrazine_Product DBCO DBCO-Biomolecule SPAAC_Product Triazole Conjugate DBCO->SPAAC_Product + Azide Azide-Payload Azide->SPAAC_Product Thiol Thiol-Biomolecule Thiol_Maleimide_Product Thioether Conjugate Thiol->Thiol_Maleimide_Product + Maleimide Maleimide-Payload Maleimide->Thiol_Maleimide_Product start Start: Biomolecule & Payload functionalize_biomolecule Functionalize Biomolecule (e.g., with TCO or Azide) start->functionalize_biomolecule functionalize_payload Functionalize Payload (e.g., with Tetrazine or DBCO) start->functionalize_payload conjugation Bioconjugation Reaction (iEDDA or SPAAC) functionalize_biomolecule->conjugation functionalize_payload->conjugation purification Purification of Conjugate (e.g., SEC, Dialysis) conjugation->purification analysis Analysis (SDS-PAGE, MS, etc.) purification->analysis end End: Purified Bioconjugate analysis->end

References

A Comparative Guide to the Reaction Kinetics of TCO-PEG3-TCO and Other Bioorthogonal Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the development of bioorthogonal reactions, which allow for the specific and efficient labeling of biomolecules in complex biological environments. Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine stands out for its exceptionally fast kinetics. This guide provides a comparative analysis of the reaction kinetics of TCO-PEG3-TCO, a bifunctional TCO derivative, with other prominent bioorthogonal reactions, supported by experimental data and detailed protocols.

Unmatched Reaction Speed: The TCO-Tetrazine Ligation

The IEDDA reaction between TCO and tetrazine is renowned for its remarkable speed, with second-order rate constants that are orders of magnitude higher than many other bioorthogonal reactions.[1] This rapid ligation is crucial for applications where low concentrations of reactants are used or when the temporal resolution of labeling is critical, such as in live-cell imaging and in vivo pre-targeting strategies.[2][3] The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion.[2] The inclusion of a PEG3 linker in this compound enhances solubility in aqueous media, which is advantageous for biological applications, without significantly impeding the inherent reactivity of the TCO moiety.[2]

Quantitative Comparison of Reaction Kinetics

The efficacy of a bioorthogonal reaction is often quantified by its second-order rate constant (k₂). The table below summarizes the reported k₂ values for the TCO-tetrazine ligation and other commonly used bioorthogonal reactions.

Bioorthogonal ReactionReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
Inverse-Electron-Demand Diels-Alder (IEDDA) TCO + Tetrazine ~800 - 30,000 [2]
Inverse-Electron-Demand Diels-Alder (IEDDA)TCO + Dipyridyl Tetrazine~2,000[1][4]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Dibenzocyclooctyne (DBCO) + Azide~1-2[5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Oxa-dibenzocyclooctyne (ODIBO) + Azide~45[5]
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)Cyclooctyne + NitroneCan be significantly slower than IEDDA[6]
Staudinger LigationAzide + PhosphineSlow, often requiring hours to days[7]

Note: The reaction rates for TCO-tetrazine ligations can vary depending on the specific substituents on both the TCO and tetrazine moieties.[8]

Experimental Protocols for Measuring Reaction Kinetics

Accurate determination of reaction kinetics is paramount for comparing and selecting the appropriate bioorthogonal reaction for a specific application. Two common methods for measuring these rapid reaction rates are Stopped-Flow UV-Vis Spectrophotometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Stopped-Flow UV-Vis Spectrophotometry

This technique is ideal for monitoring fast reactions that are accompanied by a change in the absorbance spectrum of the reactants or products.[9][10]

Protocol:

  • Sample Preparation: Prepare stock solutions of the TCO derivative (e.g., this compound) and the tetrazine derivative in a suitable buffer (e.g., PBS). The concentrations should be chosen such that the reaction half-life is within the measurement capabilities of the instrument (typically milliseconds to seconds).[11]

  • Instrument Setup:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 37 °C for physiological conditions).[11]

    • Load the reactant solutions into separate syringes of the stopped-flow apparatus.[10]

  • Data Acquisition:

    • Rapidly mix the two solutions by triggering the stopped-flow instrument. The instrument will automatically record the change in absorbance at a specific wavelength (typically monitoring the disappearance of the tetrazine chromophore) as a function of time.[9][12]

    • Collect data for a sufficient duration to observe the reaction approaching completion (at least 3-4 half-lives).[9]

  • Data Analysis:

    • Fit the absorbance versus time data to a second-order rate equation to determine the observed rate constant.[12]

    • The second-order rate constant (k₂) is then calculated from the observed rate constant and the known concentrations of the reactants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to monitor the kinetics of reactions by integrating the signals of reactant and product protons over time.[13] This method is particularly useful when there is no significant change in the UV-Vis spectrum upon reaction.

Protocol:

  • Sample Preparation:

    • Prepare a solution of one reactant (e.g., this compound) in a deuterated solvent in an NMR tube.

    • Prepare a concentrated solution of the second reactant (e.g., a tetrazine) in the same deuterated solvent.

  • Instrument Setup:

    • Place the NMR tube containing the first reactant into the NMR spectrometer and acquire a reference spectrum (t=0).

    • Ensure the spectrometer is tuned and shimmed for optimal resolution.[14]

  • Data Acquisition:

    • Initiate the reaction by adding a small volume of the concentrated second reactant to the NMR tube and mix quickly.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.[15]

  • Data Analysis:

    • Process the spectra and integrate the characteristic peaks of a reactant and a product in each spectrum.

    • Plot the concentration of the reactant or product as a function of time.

    • Fit the data to the appropriate integrated rate law (second-order) to determine the rate constant.[16]

Visualizing a Pre-Targeting Experimental Workflow

The exceptional speed of the TCO-tetrazine ligation makes it highly suitable for pre-targeting strategies in biomedical applications. In this approach, a TCO-modified targeting molecule (e.g., an antibody) is administered first, allowed to accumulate at the target site, and then a tetrazine-functionalized payload (e.g., an imaging agent or a drug) is administered, which rapidly reacts with the TCO at the target.

Pretargeting_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Clearance cluster_step3 Step 3: Ligation cluster_step4 Step 4: Effect Antibody_TCO TCO-Modified Antibody Target Target Cell/Tissue Antibody_TCO->Target Administration & Accumulation Targeted_Ligation Bioorthogonal Ligation Unbound_Ab Unbound Antibody Clearance Systemic Clearance Unbound_Ab->Clearance Tetrazine_Payload Tetrazine-Payload Tetrazine_Payload->Targeted_Ligation Administration Imaging_Therapy Imaging or Therapeutic Effect Targeted_Ligation->Imaging_Therapy

Caption: Pre-targeting workflow using TCO-tetrazine ligation.

Conclusion

The inverse-electron-demand Diels-Alder reaction between this compound and tetrazines offers unparalleled reaction kinetics among the currently available bioorthogonal reactions. This exceptional speed, coupled with its biocompatibility, makes it an invaluable tool for a wide range of applications in chemical biology, drug delivery, and molecular imaging. The provided experimental protocols offer a starting point for researchers to quantitatively assess and compare the kinetics of various bioorthogonal reactions in their own experimental settings.

References

Specificity of TCO-PEG3-TCO Crosslinking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the specificity of a crosslinker is paramount for the successful development of targeted therapeutics, diagnostic agents, and research tools. The TCO-PEG3-TCO crosslinker, which utilizes the bioorthogonal reaction between a trans-cyclooctene (TCO) and a tetrazine, has emerged as a powerful tool due to its exceptional specificity and rapid reaction kinetics. This guide provides an objective comparison of this compound with other common crosslinking alternatives, supported by experimental data and detailed protocols.

Data Presentation: Performance Comparison of Crosslinking Chemistries

The efficacy of a crosslinking strategy is largely determined by its reaction kinetics and specificity. The following table summarizes the second-order rate constants for various bioorthogonal reactions, highlighting the superior speed of the TCO-tetrazine ligation.

Reaction ChemistryDienophile/ElectrophileDiene/NucleophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
Inverse-electron-demand Diels-Alder (iEDDA) trans-Cyclooctene (TCO) Tetrazine (Tz) ~800 - 30,000 [1]Extremely fast, highly specific, bioorthogonal, catalyst-free. [1]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Cyclooctyne (e.g., DBCO)Azide~1Catalyst-free, bioorthogonal, but significantly slower than iEDDA.
NHS Ester-Amine CouplingNHS EsterPrimary Amine (e.g., Lysine)Variable, generally slowerWidely used, but not bioorthogonal; can react with any accessible primary amine.
Maleimide-Thiol CouplingMaleimideThiol (e.g., Cysteine)~1000Specific for thiols, but can undergo hydrolysis and exchange reactions.
SPDP-Thiol CouplingPyridyl disulfideThiol (e.g., Cysteine)VariableCreates a reversible disulfide bond, useful for cleavable conjugates.

Experimental Protocols

To provide a practical comparison, detailed methodologies for protein-protein conjugation using this compound and a standard NHS ester crosslinker are presented below.

Protocol 1: Protein-Protein Crosslinking using this compound and Tetrazine-NHS Ester

This protocol involves a two-step process where one protein is functionalized with a TCO group and the other with a tetrazine, followed by the specific crosslinking reaction.

Materials:

  • Protein A and Protein B

  • TCO-PEG3-NHS ester (dissolved in anhydrous DMSO)

  • Methyltetrazine-PEG4-NHS ester (dissolved in anhydrous DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1M Sodium Bicarbonate (NaHCO₃)

  • Spin desalting columns

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein A Functionalization with TCO:

    • Dissolve Protein A in PBS to a concentration of 1-5 mg/mL.

    • Add 5 µL of 1M NaHCO₃ per 100 µL of protein solution.

    • Add a 20-fold molar excess of TCO-PEG3-NHS ester to the protein solution.

    • Incubate for 60 minutes at room temperature.

    • Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

    • Remove excess TCO reagent using a spin desalting column equilibrated with PBS.

  • Protein B Functionalization with Tetrazine:

    • Repeat the functionalization steps described above for Protein B using Methyltetrazine-PEG4-NHS ester instead of the TCO reagent.

  • Crosslinking Reaction:

    • Mix the TCO-functionalized Protein A and the tetrazine-functionalized Protein B in a 1:1 molar ratio.

    • Incubate the reaction mixture for 30-60 minutes at room temperature.

    • The crosslinked protein conjugate is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry).

Protocol 2: Protein-Protein Crosslinking using a Homobifunctional NHS Ester

This protocol uses a traditional amine-reactive crosslinker.

Materials:

  • Protein A and Protein B

  • BS³ (bis(sulfosuccinimidyl) suberate) or similar homobifunctional NHS ester crosslinker

  • Phosphate Buffered Saline (PBS), pH 7.2-8.0

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Reaction Setup:

    • Prepare a solution containing both Protein A and Protein B in PBS at desired concentrations.

    • Prepare the NHS ester crosslinker solution in a non-amine-containing buffer (e.g., PBS) immediately before use.

  • Crosslinking Reaction:

    • Add the NHS ester crosslinker to the protein mixture. A typical starting point is a 25- to 50-fold molar excess of the crosslinker over the total protein concentration.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching:

    • Stop the reaction by adding quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted crosslinker.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight crosslinked species.

Mandatory Visualization

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_reaction Inverse Electron-Demand Diels-Alder Cycloaddition cluster_intermediate Intermediate cluster_product Product TCO Protein-TCO Cycloaddition [4+2] Cycloaddition TCO->Cycloaddition Tetrazine Protein-Tetrazine Tetrazine->Cycloaddition Intermediate Dihydropyridazine Intermediate Cycloaddition->Intermediate Extremely fast Product Stable Crosslinked Product Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2 Elimination

TCO-Tetrazine Ligation Mechanism

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Protein_Prep Prepare Protein Samples Incubate Incubate under Controlled Conditions Protein_Prep->Incubate Crosslinker_Prep Prepare Crosslinker Solutions (TCO-Tz, NHS-ester, etc.) Crosslinker_Prep->Incubate Quench Quench Reaction Incubate->Quench SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE Mass_Spec Mass Spectrometry (LC-MS/MS) Quench->Mass_Spec Western_Blot Western Blot Quench->Western_Blot Efficiency Crosslinking Efficiency SDS_PAGE->Efficiency Specificity Specificity and Off-target Analysis Mass_Spec->Specificity Western_Blot->Specificity

Experimental Workflow for Specificity

Discussion of Specificity and Off-Target Reactions

The high specificity of the TCO-tetrazine ligation stems from the bioorthogonal nature of the reactants.[1] "Bioorthogonal" refers to a chemical reaction that can occur inside of a living system without interfering with native biochemical processes. The TCO and tetrazine moieties are not found in biological systems and do not react with endogenous functional groups such as amines, thiols, or carboxylates.[2] This is a significant advantage over traditional crosslinkers like NHS esters, which react readily with the primary amines of lysine residues present on the surface of most proteins, leading to a heterogeneous mixture of products.[3][4]

While the TCO-tetrazine reaction is highly specific, potential side reactions and stability issues of the TCO moiety should be considered. TCO can undergo isomerization to its unreactive cis-cyclooctene (CCO) isomer, particularly in the presence of thiols or certain metal ions. The PEG3 linker in this compound helps to improve aqueous solubility and can reduce steric hindrance, potentially influencing the stability and reactivity of the TCO group. However, for applications requiring long incubation times in complex biological media, the stability of the TCO group should be experimentally verified.

In contrast, NHS esters are prone to hydrolysis in aqueous environments, which competes with the desired amine reaction and can reduce conjugation efficiency.[4] Maleimide-based crosslinkers, while specific to thiols, can undergo exchange reactions with other thiols, such as glutathione, which is abundant in the cytoplasm.

References

A Comparative Guide to the HPLC Characterization of TCO-PEG3-TCO Crosslinked Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the characterization of protein-protein conjugates crosslinked with TCO-PEG3-TCO. It offers a comparative analysis against alternative crosslinking chemistries, presenting experimental data and detailed protocols to aid in the selection of appropriate analytical methods for research and drug development.

Introduction to this compound Crosslinking

This compound is a homobifunctional crosslinker that utilizes the bioorthogonal reaction between a trans-cyclooctene (TCO) group and a tetrazine (Tz). This "click chemistry" reaction is known for its high speed, specificity, and biocompatibility, making it an increasingly popular choice for creating stable protein conjugates under mild conditions. The PEG3 linker enhances water solubility and provides a flexible spacer between the conjugated molecules. Characterizing the resulting crosslinked products is crucial for ensuring the quality, efficacy, and safety of bioconjugates. HPLC is a powerful and widely used technique for this purpose, offering high-resolution separation of complex biological mixtures.

Comparative Analysis of Crosslinking Chemistries

The choice of crosslinker significantly impacts the characteristics of the resulting conjugate and the analytical methods required for its characterization. Here, we compare this compound with two common alternatives: N-hydroxysuccinimide (NHS) esters and maleimides.

FeatureThis compoundNHS Ester Crosslinkers (e.g., BS3, DSS)Maleimide Crosslinkers (e.g., SMCC)
Reaction Chemistry Inverse electron-demand Diels-Alder cycloaddition (bioorthogonal)Amine-reactive acylationThiol-reactive Michael addition
Specificity Highly specific for tetrazine-modified molecules.Reacts with primary amines (e.g., lysine residues, N-terminus). Can have side reactions with serine, threonine, and tyrosine.[1]Highly specific for free thiols (e.g., cysteine residues).
Reaction Speed Very fast, with second-order rate constants up to 10^6 M⁻¹s⁻¹.[2]Moderate to fast, but can be influenced by pH.Fast at neutral to slightly alkaline pH.
Stability of Linkage Forms a stable dihydropyridazine linkage.Forms a stable amide bond.Forms a thioether bond, which can undergo retro-Michael reaction leading to instability in plasma.[3]
Reaction Conditions Aqueous buffers, physiological pH, room temperature.Amine-free buffers, pH 7-9. Hydrolysis of the NHS ester is a competing reaction.[4]Thiol-free buffers, pH 6.5-7.5.
Biocompatibility Excellent, no catalyst required.Generally good, but can lead to protein precipitation at high concentrations.Generally good, but maleimides can react with other biological thiols.

HPLC Characterization of Crosslinked Products

Both Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are indispensable techniques for the analysis of protein conjugates. The choice between them depends on the specific analytical goal.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is a non-denaturing technique ideal for quantifying aggregates, fragments, and the overall purity of the conjugated product.

Table 2: Comparison of SEC-HPLC Methods for Antibody-Drug Conjugate (ADC) Analysis

ParameterMethod 1: Standard SEC for mAbsMethod 2: Optimized SEC for ADCs
Column Agilent Bio SEC-3Agilent AdvanceBio SEC
Mobile Phase Phosphate Buffered Saline (PBS), pH 7.4PBS, pH 7.4
Flow Rate 0.5 mL/min0.8 mL/min
Detection UV at 280 nmUV at 280 nm
Performance for ADCs Significant peak tailing due to hydrophobic interactions of the drug payload.[5]Sharp, symmetrical peaks with good resolution of aggregates, indicating minimal non-specific interactions.[5]
Key Advantage Standard method for routine mAb analysis.Superior performance for hydrophobic ADCs and other modified antibodies.[5][6]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It is a powerful denaturing technique for assessing conjugation efficiency, determining the drug-to-antibody ratio (DAR) in ADCs, and resolving different conjugated species.

Table 3: Comparison of RP-HPLC Methods for PEGylated Protein Analysis

ParameterMethod 1: C4 ColumnMethod 2: C18 Column
Column Jupiter 300 C4, 5 µm, 150 x 4.6 mmJupiter 300 C18, 5 µm, 150 x 4.6 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.085% TFA in 90% Acetonitrile0.085% TFA in 90% Acetonitrile
Gradient 20% to 65% B over 25 min20% to 65% B over 25 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 45 °C45 °C
Detection UV at 220 nmUV at 220 nm
Performance Good resolution of multiple PEGylated forms for various proteins.[7]Decreased resolution of PEGylated forms compared to the C4 column.[7][8]
Key Advantage Better separation of PEGylated species based on the site of PEG attachment.[8]Standard for small molecule and peptide analysis.

Experimental Protocols

Protocol 1: General Procedure for Protein Crosslinking with this compound
  • Protein Preparation: Dissolve the protein to be modified with the tetrazine moiety in an appropriate amine-free buffer (e.g., PBS, pH 7.4).

  • Tetrazine Activation: React the protein with a tetrazine-NHS ester at a molar excess (typically 5-20 fold) for 30-60 minutes at room temperature.

  • Purification: Remove excess tetrazine reagent using a desalting column or dialysis.

  • This compound Crosslinking: Add the this compound crosslinker to the tetrazine-modified protein solution. The reaction is typically rapid and can be performed at room temperature for 30-60 minutes.

  • Quenching (Optional): The reaction is highly specific, and quenching is often not necessary.

  • Analysis: Analyze the reaction mixture by SEC-HPLC to determine the extent of crosslinking and aggregation, and by RP-HPLC to assess the formation of different crosslinked species.

Protocol 2: SEC-HPLC Analysis of Crosslinked Products
  • System: An HPLC system equipped with a UV detector.

  • Column: An appropriate size-exclusion column (e.g., Agilent AdvanceBio SEC, 300Å, 2.7 µm, 7.8 x 300 mm).

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.

  • Flow Rate: 0.8 mL/min.

  • Temperature: Ambient.

  • Injection Volume: 10-20 µL.

  • Detection: UV absorbance at 280 nm.

  • Analysis: Integrate the peak areas to quantify the monomer, aggregate, and fragment content.

Protocol 3: RP-HPLC Analysis of Crosslinked Products
  • System: An HPLC system with a UV detector.

  • Column: A reversed-phase column suitable for protein separations (e.g., Jupiter C4, 300Å, 5 µm, 4.6 x 150 mm).[9]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[8]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[8]

  • Gradient: A linear gradient from 20% to 80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.[8]

  • Temperature: 45-60 °C.[8]

  • Injection Volume: 10-20 µL.

  • Detection: UV absorbance at 220 nm or 280 nm.[8]

  • Analysis: Correlate the retention times with different crosslinked species. Peak area can be used for relative quantification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Crosslinking Reaction cluster_analysis HPLC Analysis P1 Protein 1 Solution Mod Tetrazine-Modified Protein 1 P1->Mod React with P2 Protein 2 Solution Crosslink Crosslinking Reaction P2->Crosslink React with Tz Tetrazine-NHS Ester Tz->Mod TCO This compound TCO->Crosslink Mod->Crosslink Product Crosslinked Product Mixture Crosslink->Product SEC SEC-HPLC Product->SEC RP RP-HPLC Product->RP SEC_Data Aggregation & Purity Data SEC->SEC_Data RP_Data Conjugation Efficiency Data RP->RP_Data

Caption: Experimental workflow for this compound crosslinking and HPLC analysis.

Conclusion

The characterization of this compound crosslinked products by HPLC is a critical step in the development of novel bioconjugates. The bioorthogonal nature of the TCO-tetrazine ligation offers significant advantages in terms of specificity and reaction conditions over traditional amine- or thiol-reactive crosslinkers. Both SEC-HPLC and RP-HPLC provide complementary information essential for a comprehensive analysis. SEC is invaluable for assessing product purity and aggregation, while RP-HPLC is a powerful tool for evaluating conjugation efficiency and resolving different crosslinked species. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and optimizing the appropriate HPLC methods for their specific applications, ultimately contributing to the development of well-characterized and effective bioconjugates.

References

Stability Showdown: TCO-PEG3-TCO vs. Maleimide Crosslinked Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

In the rapidly evolving landscape of bioconjugation, the stability of the linkage between a payload and its delivery vehicle is paramount to the efficacy and safety of targeted therapeutics. This guide provides a comprehensive comparison of the stability of conjugates formed using the TCO-PEG3-TCO crosslinker against the widely used maleimide-based crosslinkers. By presenting available experimental data, detailed protocols, and a clear workflow, we aim to equip researchers with the necessary information to make informed decisions for their drug development programs.

At a Glance: Stability Comparison

The choice of crosslinker can significantly impact the in vitro and in vivo stability of a bioconjugate. While TCO-based "click chemistry" offers rapid and specific conjugation, the stability of the resulting linkage, particularly in the physiological environment, is a critical consideration. Maleimide chemistry, a long-standing tool in bioconjugation, is known for its own set of stability challenges, primarily the reversibility of the thiol-maleimide bond.

Linkage TypeChemistryKey Stability ConcernsReported Stability Data
This compound Inverse electron-demand Diels-Alder cycloaddition (IEDDA) between a trans-cyclooctene (TCO) and a tetrazine.Isomerization of the TCO moiety to the non-reactive cis-cyclooctene (CCO) isomer, particularly in the presence of thiols or in serum.A TCO-PEG3-modified goat IgG showed a 10.5% loss of reactivity towards tetrazines after 4 weeks of storage at 4°C in a phosphate buffer (pH 7.5). The loss was reduced to 7% when stored at -20°C.[1]
Maleimide Michael addition of a thiol to the double bond of a maleimide.Retro-Michael reaction: Reversal of the Michael addition, leading to deconjugation.[2] Thiol exchange: Reaction of the thiosuccinimide adduct with endogenous thiols like glutathione.[2]Cysteine-linked antibody-drug conjugates (ADCs) prepared with traditional N-alkyl maleimides showed 35-67% deconjugation in serum over 7 days at 37°C.[3] In contrast, conjugates with improved N-aryl maleimides exhibited less than 20% deconjugation under the same conditions.[3]

Note: The provided stability data for TCO and maleimide conjugates are from separate studies and not from a direct head-to-head comparison. Therefore, these values should be considered as indicative of the respective linkage stabilities under the specified conditions and not as a direct comparative measure.

Experimental Deep Dive: Assessing Conjugate Stability

To rigorously evaluate the stability of this compound and maleimide crosslinked conjugates, a series of well-defined experiments are essential. Below are detailed protocols for key stability assays.

Experimental Workflow for Comparative Stability Assessment

The following diagram outlines a general workflow for a comprehensive stability comparison of bioconjugates.

G cluster_0 Conjugate Preparation cluster_1 Stability Assays cluster_2 Analytical Readouts cluster_3 Data Analysis & Comparison prep_tco Prepare this compound Crosslinked Conjugate buffer_stability Buffer Stability Assay (pH 5.0, 7.4, 9.0) prep_tco->buffer_stability Incubate plasma_stability Plasma Stability Assay (Human, Mouse) prep_tco->plasma_stability Incubate reducing_stability Reducing Agent Stability Assay (DTT) prep_tco->reducing_stability Incubate prep_mal Prepare Maleimide Crosslinked Conjugate prep_mal->buffer_stability Incubate prep_mal->plasma_stability Incubate prep_mal->reducing_stability Incubate hplc RP-HPLC / SEC-HPLC (Intact & Degraded Conjugate) buffer_stability->hplc Analyze Samples plasma_stability->hplc Analyze Samples reducing_stability->hplc Analyze Samples ms LC-MS / MS (Identify Degradants) hplc->ms Further Characterize analysis Determine Half-life (t1/2) & Degradation Pathways hplc->analysis ms->analysis comparison Compare Stability Profiles of TCO vs. Maleimide Conjugates analysis->comparison

Caption: Workflow for the comparative stability assessment of bioconjugates.

Protocol 1: Buffer Stability Assay

This assay assesses the intrinsic stability of the conjugate in aqueous solutions at different pH values, mimicking various physiological and storage conditions.

Materials:

  • This compound crosslinked conjugate

  • Maleimide crosslinked conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 5.0

  • Tris buffer, pH 9.0

  • HPLC system (Reversed-Phase or Size-Exclusion)

  • Incubator

Procedure:

  • Prepare stock solutions of each conjugate at a concentration of 1 mg/mL in PBS.

  • Dilute the stock solutions to a final concentration of 0.1 mg/mL in each of the three buffers (pH 5.0, 7.4, and 9.0).

  • Incubate the samples at 37°C.

  • At specified time points (e.g., 0, 24, 48, 72, 96, 168 hours), withdraw an aliquot from each sample.

  • Immediately analyze the aliquots by HPLC to quantify the percentage of intact conjugate remaining.

  • For analysis, monitor the peak area of the intact conjugate and any degradation products.

Protocol 2: Plasma Stability Assay

This assay evaluates the stability of the conjugate in the presence of plasma enzymes and other blood components, providing a more physiologically relevant assessment.

Materials:

  • This compound crosslinked conjugate

  • Maleimide crosslinked conjugate

  • Human and mouse plasma (citrated)

  • HPLC system with a mass spectrometer (LC-MS)

  • Protein A magnetic beads (for antibody-based conjugates)

  • Incubator at 37°C

Procedure:

  • Pre-warm plasma to 37°C.

  • Spike the conjugates into the plasma to a final concentration of 10 µg/mL.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), take an aliquot of the plasma sample.

  • For antibody-based conjugates, capture the ADC using Protein A magnetic beads to separate it from plasma proteins.[4]

  • Elute the conjugate from the beads. For analysis of released payload, the linker can be enzymatically cleaved.[4]

  • Analyze the samples by LC-MS to quantify the amount of intact conjugate and identify any released payload or degradation products.[5]

  • Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour time point.

Protocol 3: Stability Assay in the Presence of a Reducing Agent

This assay, often referred to as a DTT challenge, assesses the stability of the conjugate in a reducing environment, which is particularly relevant for linkages that may be susceptible to thiol-based cleavage.

Materials:

  • This compound crosslinked conjugate

  • Maleimide crosslinked conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dithiothreitol (DTT) stock solution (e.g., 1 M)

  • HPLC system

  • Incubator

Procedure:

  • Prepare solutions of each conjugate at 1 mg/mL in PBS.

  • Add DTT to the conjugate solutions to a final concentration of 10 mM.[6] A control sample without DTT should be included.

  • Incubate the samples at 37°C.

  • At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot.

  • Analyze the samples immediately by HPLC to quantify the percentage of intact conjugate.

  • Monitor for the appearance of peaks corresponding to the cleaved components of the conjugate.

Conclusion

The stability of a crosslinked conjugate is a multifaceted property that is dependent on the specific chemistry of the linker, the nature of the conjugated molecules, and the environmental conditions. The this compound linker, based on the highly efficient inverse-electron demand Diels-Alder cycloaddition, offers a promising alternative to traditional crosslinking chemistries. However, its stability, particularly the potential for isomerization of the TCO group, must be carefully evaluated.

Maleimide-based linkers, while widely used, are known to be susceptible to deconjugation through retro-Michael reactions and thiol exchange. Advances in maleimide chemistry, such as the use of N-aryl maleimides, have led to significant improvements in stability.[3]

Ultimately, the choice between this compound and maleimide-based crosslinkers will depend on the specific application, the desired stability profile, and the acceptable level of potential degradation products. The experimental protocols provided in this guide offer a framework for conducting a thorough and objective comparison, enabling researchers to select the optimal crosslinking strategy for their therapeutic candidates.

References

A Head-to-Head Battle: Cleavable vs. Non-Cleavable TCO-PEG3-TCO Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of cleavable and non-cleavable TCO-PEG3-TCO linkers, supported by experimental data and detailed protocols.

In the rapidly evolving landscape of targeted therapeutics, particularly in the realm of antibody-drug conjugates (ADCs), the choice of a chemical linker to connect a targeting moiety to a payload is a critical determinant of both efficacy and safety. Among the diverse array of available linker technologies, those incorporating trans-cyclooctene (TCO) moieties have gained significant traction due to their utility in bioorthogonal "click" chemistry. The TCO-tetrazine ligation offers exceptionally fast kinetics and high specificity, enabling precise bioconjugation in complex biological environments. This guide provides a detailed comparison of two key variants of a popular linker architecture: the cleavable and non-cleavable this compound linkers.

Introduction to this compound Linkers

The this compound linker is a bifunctional molecule featuring two TCO groups separated by a triethylene glycol (PEG3) spacer. This structure allows for the crosslinking of two molecular entities, each functionalized with a reactive partner, typically a tetrazine. The PEG3 spacer enhances aqueous solubility and can reduce aggregation of the resulting conjugate. The fundamental difference between the "cleavable" and "non-cleavable" versions of this linker lies in the chemical stability of the bonds within the linker's core structure.

Non-Cleavable this compound Linkers are designed for high stability in biological systems.[1][2] The payload is released only after the complete degradation of the antibody carrier within the lysosome of the target cell.[1][3][4] This approach minimizes premature drug release and can lead to a wider therapeutic window due to reduced off-target toxicity.[2][5][6]

Cleavable this compound Linkers , in contrast, are engineered to release their payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[1][3] These triggers can include acidic pH, reducing conditions, or the presence of specific enzymes that are overexpressed in tumor cells.[1][3] This targeted release mechanism can enhance the potency of the therapeutic agent and enable a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.

Comparative Performance Data

Table 1: Comparative Stability of Cleavable vs. Non-Cleavable Linker Systems

ParameterCleavable Linker SystemNon-Cleavable Linker SystemRationale
Plasma Stability Lower to ModerateHighNon-cleavable linkers are designed to resist degradation in circulation, while cleavable linkers can be susceptible to premature cleavage.[5][6]
Lysosomal Stability Designed for cleavageStable until antibody degradationCleavable linkers are designed to be labile under lysosomal conditions, whereas non-cleavable linkers rely on the breakdown of the entire conjugate.[1][3]

Table 2: Comparative In Vitro Cytotoxicity

ParameterCleavable Linker ADCNon-Cleavable Linker ADCRationale
IC50 (Antigen-Positive Cells) Potentially LowerGenerally HigherCleavable linkers can release the payload more efficiently upon internalization, leading to higher potency. The bystander effect can also contribute to a lower IC50.
Bystander Killing Effect PresentAbsent or MinimalThe cell-permeable payload released from a cleavable linker can diffuse and kill adjacent tumor cells, which is not a feature of non-cleavable systems.

Table 3: Comparative In Vivo Efficacy and Toxicity

ParameterCleavable Linker ADCNon-Cleavable Linker ADCRationale
Tumor Growth Inhibition Often PotentPotent, but may require higher antigen expressionThe bystander effect of cleavable linkers can lead to greater tumor regression in heterogeneous tumors. Non-cleavable ADCs rely solely on the killing of antigen-positive cells.
Off-Target Toxicity Higher PotentialLower PotentialPremature release of the payload from cleavable linkers in circulation can lead to systemic toxicity.[5]
Therapeutic Window Potentially NarrowerPotentially WiderThe higher stability and lower off-target toxicity of non-cleavable linkers can result in a better overall safety profile.[2][6]

Experimental Protocols

To enable researchers to conduct their own comparative studies, the following are detailed methodologies for key experiments.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the extent of premature payload release in plasma.

Materials:

  • ADC constructs (with cleavable and non-cleavable this compound linkers)

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Protein A or G magnetic beads

  • LC-MS/MS system

Method:

  • Incubate the ADCs in plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours).

  • At each time point, capture the ADC from the plasma using Protein A or G magnetic beads.

  • Wash the beads with PBS to remove unbound components.

  • Elute the ADC from the beads.

  • Analyze the eluate by LC-MS/MS to quantify the amount of intact ADC and any released payload.

  • Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.

Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To determine the concentration of ADC required to inhibit the growth of cancer cells by 50%.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • ADCs (with cleavable and non-cleavable this compound linkers)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Method:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the ADCs.

  • Incubate the cells for a period of 72 to 120 hours.

  • Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

  • Measure the luminescence or fluorescence using a plate reader.

  • Plot the cell viability against the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor activity of the ADCs in a living organism.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)

  • Antigen-positive human cancer cells

  • ADCs (with cleavable and non-cleavable this compound linkers)

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

Method:

  • Subcutaneously implant the cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (vehicle control, cleavable ADC, non-cleavable ADC).

  • Administer the ADCs and vehicle control intravenously at a predetermined dose and schedule.

  • Measure the tumor volume with calipers two to three times per week.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Plot the mean tumor volume over time for each treatment group to assess efficacy.

Signaling Pathways and Experimental Workflows

To visually represent the concepts and processes described, the following diagrams are provided in the DOT language for Graphviz.

cluster_cleavable Cleavable Linker Pathway cluster_noncleavable Non-Cleavable Linker Pathway ADC_C ADC (Cleavable) Internalization_C Internalization ADC_C->Internalization_C Lysosome_C Lysosome Internalization_C->Lysosome_C Cleavage_C Linker Cleavage (Enzymes, pH) Lysosome_C->Cleavage_C PayloadRelease_C Payload Release Cleavage_C->PayloadRelease_C Bystander_C Bystander Effect PayloadRelease_C->Bystander_C Diffusion TargetCellDeath_C Target Cell Death PayloadRelease_C->TargetCellDeath_C NeighborCellDeath_C Neighbor Cell Death Bystander_C->NeighborCellDeath_C ADC_NC ADC (Non-Cleavable) Internalization_NC Internalization ADC_NC->Internalization_NC Lysosome_NC Lysosome Internalization_NC->Lysosome_NC Degradation_NC Antibody Degradation Lysosome_NC->Degradation_NC PayloadRelease_NC Payload-Linker- Amino Acid Release Degradation_NC->PayloadRelease_NC TargetCellDeath_NC Target Cell Death PayloadRelease_NC->TargetCellDeath_NC

Caption: Intracellular pathways of cleavable and non-cleavable ADCs.

cluster_workflow Comparative Experimental Workflow Start Synthesize & Characterize Cleavable & Non-Cleavable This compound ADCs Stability In Vitro Plasma Stability Start->Stability Cytotoxicity In Vitro Cytotoxicity (IC50) Start->Cytotoxicity Efficacy In Vivo Xenograft Efficacy Start->Efficacy Data Data Analysis & Comparison Stability->Data Cytotoxicity->Data Toxicity In Vivo Toxicity Assessment Efficacy->Toxicity Efficacy->Data Toxicity->Data

Caption: Workflow for comparing cleavable and non-cleavable linkers.

Conclusion

The choice between a cleavable and a non-cleavable this compound linker is a critical decision in the design of bioconjugates and depends heavily on the specific therapeutic application. Non-cleavable linkers generally offer superior stability and a better safety profile, making them suitable for highly potent payloads and targets with high expression levels.[2][6] In contrast, cleavable linkers can provide enhanced potency through efficient payload release and the bystander effect, which may be advantageous for treating heterogeneous tumors. The experimental protocols provided in this guide offer a framework for researchers to empirically determine the optimal linker strategy for their specific antibody, payload, and target of interest. A thorough evaluation of stability, in vitro cytotoxicity, and in vivo efficacy is essential for the successful development of next-generation targeted therapies.

References

A Comparative Guide to the Biocompatibility of TCO-PEG3-TCO Crosslinked Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of biocompatible hydrogels is critical for a range of biomedical applications, from three-dimensional (3D) cell culture and tissue engineering to drug delivery and regenerative medicine. The crosslinking chemistry employed to form these hydrogels plays a pivotal role in their biological performance. This guide provides an objective comparison of the biocompatibility of products crosslinked using TCO-PEG3-TCO, a popular bioorthogonal ligation, with other common alternatives, supported by available experimental data.

Introduction to Bioorthogonal Crosslinking Chemistries

Bioorthogonal chemistries are reactions that can occur in living systems without interfering with native biochemical processes. In the context of hydrogel formation, these reactions allow for the encapsulation of cells or therapeutic molecules under cytocompatible conditions. This guide focuses on the comparison of three prominent bioorthogonal crosslinking methods:

  • TCO-Tetrazine Ligation: An inverse electron demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) moiety and a tetrazine (Tz). This compound is a homobifunctional crosslinker utilizing this chemistry.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A copper-free click chemistry reaction between a cyclooctyne (e.g., dibenzocyclooctyne - DBCO) and an azide.

  • Norbornene-Tetrazine Ligation: Another iEDDA reaction involving the reaction of a norbornene (Norb) group with a tetrazine.

Performance Comparison

The choice of a crosslinking chemistry significantly impacts the physical properties of the resulting hydrogel and its interaction with biological systems. Key performance indicators include gelation kinetics, cell viability, and the in vivo inflammatory response.

Gelation Kinetics

The speed of hydrogel formation is a critical parameter for applications involving in situ cell encapsulation or injection. Rapid gelation can prevent cell settling and ensure a homogeneous cell distribution, while slower gelation may be advantageous for more complex manipulations.

A comparative study by van der Vlist et al. (2019) investigated the gelation times of hydrogels formed from four-armed poly(ethylene)glycol (star-PEG) functionalized with different bioorthogonal groups. The results demonstrated a significant difference in gelation speed between the chemistries[1][2][3].

Crosslinking ChemistryFunctional GroupsGelation TimeReference
TCO-Tetrazine LigationTCO + TetrazineSeconds[1][2][3]
SPAACDBCO + AzideMinutes[1][2][3]
Norbornene-Tetrazine LigationNorbornene + TetrazineHours[1][2][3]

Table 1: Comparison of gelation times for different bioorthogonal crosslinking chemistries. Data is based on studies using star-PEG polymers.

The exceptionally fast kinetics of the TCO-tetrazine reaction make it highly suitable for applications requiring rapid in situ gelation[4][5].

In Vitro Biocompatibility: Cell Viability

Maintaining high cell viability during and after the crosslinking process is paramount for cell-based applications. While most bioorthogonal reactions are designed to be cytocompatible, differences in the reactivity of the functional groups and the potential for side reactions can influence cellular outcomes.

Qualitative assessments from the study by van der Vlist et al. (2019) indicated that both SPAAC (using DBCO-azide) and another iEDDA reaction (BCN-azide) supported the viability and spreading of human mesenchymal stem cells (hMSCs) over a 5-day culture period[1][2][3]. Another study focusing on TCO-tetrazine ligation for modulating stem cell behavior in 3D also reported high cell viability (~95%) after 9 days of culture[6].

While direct quantitative comparisons of cell viability using assays like MTS or LDH for this compound versus other crosslinkers in the same study are limited in the reviewed literature, the available data suggests that all three chemistries are generally cytocompatible.

In Vivo Biocompatibility: Inflammatory Response

The host response to an implanted hydrogel is a critical aspect of its biocompatibility. An ideal biomaterial should elicit a minimal inflammatory response. In vivo studies of hydrogels crosslinked via tetrazine-norbornene chemistry have shown good biocompatibility, with the formation of a thin fibrous capsule around the implant over four weeks, which is a typical and acceptable foreign body response[4]. Studies on subcutaneously implanted chitosan hydrogels also demonstrated a mild inflammatory response, similar to that of absorbable surgical sutures[7].

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing biocompatibility data. Below are standard protocols for key in vitro biocompatibility assays.

MTS Assay for Cell Viability in Hydrogels

The MTS assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cell-laden hydrogels in a 96-well plate

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Culture medium

  • Plate reader capable of measuring absorbance at 490 nm

Protocol:

  • Prepare cell-laden hydrogels in a 96-well plate.

  • Add culture medium to each well.

  • At the desired time point, add 20 µL of MTS reagent to each 100 µL of culture medium in the wells.

  • Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Measure the absorbance of each well at 490 nm using a plate reader.

  • Background absorbance from wells with hydrogel and medium but no cells should be subtracted.

  • Cell viability is typically expressed as a percentage relative to a control group.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

  • Cell-laden hydrogels in a 24- or 48-well plate

  • LDH cytotoxicity detection kit

  • Culture medium

  • Plate reader capable of measuring absorbance at 490 nm

Protocol:

  • Prepare cell-laden hydrogels in a multi-well plate.

  • At the desired time point, collect a sample of the culture supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a plate reader.

  • Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).

Cytokine Profiling by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines secreted by cells, providing insight into the inflammatory or immunomodulatory response to the hydrogel.

Materials:

  • Culture supernatant from cell-laden hydrogels or tissue homogenates from in vivo implants

  • Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6, IL-10)

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Plate reader

Protocol:

  • Coat a 96-well plate with the capture antibody specific for the cytokine of interest and incubate overnight.

  • Wash the plate with wash buffer.

  • Block the plate with a blocking buffer for 1-2 hours.

  • Wash the plate.

  • Add standards and samples (culture supernatant or tissue homogenate) to the wells and incubate for 2 hours.

  • Wash the plate.

  • Add the biotinylated detection antibody and incubate for 1-2 hours.

  • Wash the plate.

  • Add streptavidin-HRP conjugate and incubate for 20-30 minutes.

  • Wash the plate.

  • Add the substrate solution and incubate until color develops.

  • Add the stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the cytokine concentration based on the standard curve.

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

Experimental_Workflow cluster_Preparation Hydrogel Preparation cluster_InVitro In Vitro Biocompatibility cluster_InVivo In Vivo Biocompatibility p1 This compound crosslinking Bioorthogonal Crosslinking p1->crosslinking p2 Alternative Crosslinker (e.g., DBCO-PEG, Norb-PEG) p2->crosslinking p3 Polymer Backbone (e.g., Hyaluronic Acid, PEG) p3->crosslinking p4 Cell Suspension p4->crosslinking culture 3D Cell Culture crosslinking->culture implant Subcutaneous Implantation crosslinking->implant mts MTS Assay (Viability) culture->mts ldh LDH Assay (Cytotoxicity) culture->ldh live_dead Live/Dead Staining culture->live_dead histology Histology (Inflammatory Infiltrate) implant->histology elisa ELISA (Cytokine Profiling) implant->elisa

Caption: Experimental workflow for evaluating the biocompatibility of crosslinked hydrogels.

The diagram above outlines the general workflow for preparing and testing the biocompatibility of hydrogels crosslinked via different bioorthogonal chemistries.

Logical_Relationship crosslinker Choice of Bioorthogonal Crosslinker (this compound vs. Alternatives) kinetics Gelation Kinetics crosslinker->kinetics mechanical Mechanical Properties crosslinker->mechanical degradation Degradation Profile crosslinker->degradation viability Cell Viability & Proliferation kinetics->viability function Cell Function & Differentiation mechanical->function inflammatory In Vivo Inflammatory Response degradation->inflammatory application Suitability for Specific Application (e.g., 3D Cell Culture, Drug Delivery) viability->application function->application inflammatory->application

Caption: Logical relationship of crosslinker choice to application suitability.

This diagram illustrates how the selection of a crosslinking chemistry influences the physicochemical properties of the hydrogel, which in turn affect its biological performance and ultimate suitability for a given biomedical application.

Conclusion

This compound, utilizing the rapid TCO-tetrazine ligation, stands out for its exceptionally fast gelation kinetics, making it an excellent choice for applications requiring rapid in situ hydrogel formation. While direct quantitative comparisons are limited, the available evidence suggests that TCO-tetrazine chemistry, along with SPAAC (DBCO-azide) and norbornene-tetrazine ligation, are all highly biocompatible options for creating hydrogels for biomedical use. The choice of crosslinker should be guided by the specific requirements of the application, such as the desired gelation time, mechanical properties, and degradation profile. Further head-to-head comparative studies are warranted to provide more definitive quantitative data on the subtle differences in the biological response to these advanced bioorthogonal crosslinking systems.

References

TCO-PEG3-TCO in Bioconjugation: A Comparative Guide to Applications and Limitations

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of bioconjugation, the choice of linker can significantly impact the efficacy and safety of targeted therapies and diagnostic agents. Among the array of available tools, the TCO-PEG3-TCO linker has emerged as a prominent player, leveraging the power of bioorthogonal click chemistry. This guide provides a comprehensive review of the applications and limitations of this compound, offering a comparative analysis with alternative strategies and supported by experimental data for researchers, scientists, and drug development professionals.

This compound: Mechanism and Applications

This compound is a homobifunctional linker featuring two trans-cyclooctene (TCO) moieties connected by a three-unit polyethylene glycol (PEG) spacer. The TCO groups are highly reactive dienophiles in the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction with tetrazine partners. This bioorthogonal reaction is characterized by its exceptionally fast kinetics and the ability to proceed under mild, physiological conditions without the need for a catalyst, making it ideal for conjugating sensitive biomolecules.

The primary applications of this compound and related TCO-PEG linkers lie in the construction of complex biomolecular architectures, including:

  • Antibody-Drug Conjugates (ADCs): TCO-functionalized antibodies can be rapidly and specifically conjugated to tetrazine-modified cytotoxic drugs.

  • PROTACs (Proteolysis Targeting Chimeras): The linker can be used to synthesize PROTACs, which bring a target protein and an E3 ubiquitin ligase into proximity.

  • Pretargeted Imaging and Therapy: In this two-step approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent or therapeutic is administered, which then reacts in vivo with the TCO-modified antibody.[1]

  • Nanoparticle Functionalization: TCO-PEG linkers are employed to attach targeting ligands, imaging agents, or therapeutic payloads to the surface of nanoparticles.[2][3][4][5]

The PEG spacer in this compound enhances the water solubility of the linker and the resulting conjugate, reduces aggregation, and can minimize steric hindrance.

Performance Characteristics of TCO-PEG Conjugates

The performance of TCO-based bioconjugation is dependent on several factors, including reaction kinetics and the stability of the TCO moiety.

ParameterValue/ObservationSource
Reaction Kinetics (TCO-Tetrazine) > 800 M⁻¹s⁻¹ up to 3.3 x 10⁶ M⁻¹s⁻¹[6]
Stability of TCO-modified IgG ~10.5% loss of reactivity after 4 weeks at 4°C in PBSProduct Data
Functional Reactivity of Antibody-TCO Only ~11% of directly conjugated TCOs on an antibody were reactive.[7]
Functional Reactivity with PEG Linker Reactivity increased to ~47% with the inclusion of a PEG4 linker.[7]

Limitations of this compound and PEGylation

Despite its advantages, this compound is not without its limitations. A significant challenge is the potential for the hydrophobic TCO group to interact with the conjugated biomolecule, particularly proteins like antibodies. This can lead to the TCO moiety becoming "buried" within the protein structure, rendering it inaccessible for reaction with tetrazine.[7] This phenomenon can drastically reduce the efficiency of the conjugation reaction.

Furthermore, the PEG component of the linker, while offering benefits, is associated with a significant limitation: immunogenicity . The repeated administration of PEGylated therapeutics can lead to the production of anti-PEG antibodies. This can result in accelerated clearance of the drug from the bloodstream, reduced efficacy, and potential hypersensitivity reactions. This has prompted research into alternatives to PEGylation.

Alternative Strategies and Comparative Analysis

Several alternative bioorthogonal reaction pairs and polymer linkers are available, each with its own set of advantages and disadvantages.

Alternative Click Chemistry: DBCO-Azide

Strain-promoted alkyne-azide cycloaddition (SPAAC) using dibenzocyclooctyne (DBCO) and an azide is another popular bioorthogonal reaction.

FeatureTCO-Tetrazine (iEDDA)DBCO-Azide (SPAAC)
Reaction Rate Very Fast (>800 M⁻¹s⁻¹)Fast, but generally slower than iEDDA
Stability of Dienophile/Alkyne TCO can isomerize to the less reactive cis-isomerDBCO is generally stable
Hydrophobicity TCO is hydrophobicDBCO is hydrophobic
In Vivo Performance Can be optimized with hydrophilic linkersCan also be used effectively in vivo
Alternatives to PEGylation

To address the immunogenicity of PEG, researchers are exploring a variety of alternative hydrophilic polymers.

PolymerAdvantagesDisadvantages
Polysarcosine (pSar) - Biocompatible and biodegradable- Low immunogenicity- Good solubility- May have lower protein-repellent properties than PEG
Zwitterionic Polymers (e.g., poly(carboxybetaine)) - Excellent antifouling properties- Low immunogenicity- High hydrophilicity- Can be more challenging to synthesize and functionalize
Polyglycerols (PGs) - Biocompatible and biodegradable- Highly hydrophilic- Low immunogenicity- Can be more difficult to produce with a defined molecular weight
XTEN (Extended Polypeptide) - Genetically encodable- Biodegradable- Low immunogenicity- Requires recombinant production
PAS (Polysialic Acid) - Natural polymer- Biodegradable- Low immunogenicity- Potential for enzymatic degradation in vivo

Experimental Protocols

Antibody Conjugation with TCO-PEG-NHS Ester

This protocol is adapted from standard procedures for labeling antibodies with N-hydroxysuccinimide (NHS) esters.[8][9][]

Materials:

  • Antibody solution (e.g., 2 mg/mL in PBS, pH 7.4)

  • TCO-PEG3-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba Spin Desalting Columns)

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into the reaction buffer to a final concentration of 2-5 mg/mL.

  • NHS Ester Preparation: Immediately before use, dissolve the TCO-PEG3-NHS ester in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved TCO-PEG3-NHS ester to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: (Optional) Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted TCO-PEG3-NHS ester using a desalting column according to the manufacturer's instructions.

  • Characterization: Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance of the antibody (at 280 nm) and, if the TCO linker has a chromophore, the linker itself. Alternatively, mass spectrometry can be used for more precise characterization.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis antibody Antibody in PBS buffer_exchange Buffer Exchange (Bicarbonate Buffer, pH 8.3) antibody->buffer_exchange conjugation Mix Antibody and TCO-PEG-NHS buffer_exchange->conjugation nhs_prep Dissolve TCO-PEG-NHS in DMSO nhs_prep->conjugation incubation Incubate 1-2h at RT conjugation->incubation quenching Quench with Tris (optional) incubation->quenching desalting Desalting Column quenching->desalting analysis Characterize DoL (UV-Vis or MS) desalting->analysis pretargeting_pathway cluster_step1 Step 1: Antibody Administration cluster_step2 Step 2: Imaging Agent Administration cluster_result Result Ab_TCO Antibody-TCO Conjugate Tumor_Cell Tumor Cell Ab_TCO->Tumor_Cell Binding to Tumor Antigen Bound_Ab_TCO Tumor-Bound Antibody-TCO Tetrazine_Probe Tetrazine-Fluorophore Tetrazine_Probe->Bound_Ab_TCO iEDDA Click Reaction Imaging_Signal Fluorescent Signal at Tumor Site Bound_Ab_TCO->Imaging_Signal tco_reactivity TCO TCO Moiety Hydrophobicity Hydrophobicity TCO->Hydrophobicity PEG_Linker Hydrophilic PEG Linker TCO->PEG_Linker is attached via Burial Burial within Protein Hydrophobicity->Burial interacts with Protein_Surface Protein Surface Protein_Surface->Burial provides environment for Reduced_Reactivity Reduced Reactivity Burial->Reduced_Reactivity Increased_Solubility Increased Solubility & Reduced Burial PEG_Linker->Increased_Solubility Maintained_Reactivity Maintained Reactivity Increased_Solubility->Maintained_Reactivity

References

Safety Operating Guide

Proper Disposal Procedures for Tco-peg3-tco: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like Tco-peg3-tco are paramount for ensuring a secure laboratory environment and maintaining regulatory compliance. This compound, a compound featuring a trans-cyclooctene (TCO) group and a polyethylene glycol (PEG) spacer, is a valuable tool in click chemistry for bioconjugation.[1][2] Its proper disposal requires the deactivation of its reactive TCO moiety to mitigate potential hazards. This guide provides essential, step-by-step procedural information for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the particular this compound product you are using. Always handle the chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Quantitative Data for Disposal Planning

The following table summarizes key quantitative information pertinent to the handling and quenching procedure for this compound.

ParameterValue/RecommendationNotes
Storage Temperature -20°CThis compound should be stored in a cool, dry place and protected from light to maintain its stability.[3]
Quenching Reagent A simple tetrazine derivative (e.g., methyltetrazine)The tetrazine will react with and deactivate the TCO group.
Molar Ratio for Quenching 1.5:1 (Tetrazine:this compound)A slight excess of the quenching agent ensures the complete deactivation of the TCO moiety.
Reaction Solvent Phosphate-Buffered Saline (PBS) or a similar aqueous bufferThe quenching reaction is efficient in aqueous media.[2]
Reaction Time 60 minutesThis duration is typically sufficient for the reaction to proceed to completion at room temperature.[2]
Reaction Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature.[2]

Experimental Protocol: Deactivation of this compound

The primary strategy for the safe disposal of this compound is to deactivate its reactive trans-cyclooctene group through a "click" reaction with a tetrazine. This process, known as quenching, transforms the reactive TCO into a stable, non-reactive dihydropyridazine.[2]

Materials:

  • Waste this compound solution

  • Quenching reagent: A simple, cost-effective tetrazine derivative (e.g., methyltetrazine)

  • Reaction solvent: Phosphate-Buffered Saline (PBS), pH 7.4

  • Appropriate chemical waste container

Procedure:

  • Quantify the Waste: Determine the molar amount of this compound in the waste solution to be treated.

  • Prepare the Quenching Solution: Prepare a stock solution of the chosen tetrazine derivative in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a suitable container within a fume hood, dilute the this compound waste with PBS.

  • Add the Quenching Reagent: Add the tetrazine solution to the this compound waste in a 1.5:1 molar ratio (tetrazine:this compound). This ensures that all of the reactive TCO is consumed.

  • Reaction Incubation: Gently mix the solution and allow it to react for 60 minutes at room temperature.

  • Verification (Optional): For applications requiring confirmation of complete deactivation, the reaction can be monitored by following the disappearance of the tetrazine's characteristic UV-Vis absorbance peak (typically between 510 and 550 nm).[2]

  • Final Disposal: Once the reaction is complete, the quenched solution can be disposed of as chemical waste. The polyethylene glycol component of the molecule is generally considered biodegradable and not hazardous.[3] However, it is imperative to adhere to your local and institutional regulations for chemical waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

TCO_Disposal_Workflow start Start: Identify This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood quantify Quantify Molar Amount of this compound fume_hood->quantify prepare_tz Prepare Tetrazine Quenching Solution quantify->prepare_tz react Mix Waste with Tetrazine (1:1.5 Molar Ratio) in PBS prepare_tz->react incubate Incubate for 60 min at Room Temperature react->incubate dispose Dispose of Quenched Mixture as Chemical Waste incubate->dispose end End dispose->end

Caption: Workflow for the safe disposal of this compound.

General Waste Management

After the deactivation procedure, the resulting mixture should be collected in a properly labeled hazardous waste container. It is crucial to consult your local environmental health and safety (EHS) office for specific guidance on the final disposal of this chemical waste, as regulations can vary. Always adhere to all federal, state, and local regulations when disposing of chemical substances.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tco-peg3-tco

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Tco-peg3-tco and its derivatives. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound. The following equipment should be used to prevent skin and respiratory exposure.

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust be worn at all times.
Face ShieldRecommended when handling larger quantities or when there is a risk of splashing.
Hand Protection Protective GlovesChemical-resistant gloves (e.g., nitrile) are required.
Body Protection Protective ClothingA standard laboratory coat is mandatory.
Protective BootsRecommended, especially when handling larger volumes.
Respiratory Protection Vapor RespiratorUse in a well-ventilated area. A vapor respirator is recommended if ventilation is inadequate or when handling volatile derivatives.
Handling and Storage

Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.

AspectGuideline
Handling - Avoid contact with skin, eyes, and clothing.- Wash hands and face thoroughly after handling.- Use in a well-ventilated area, preferably in a chemical fume hood.
Storage - Store at -20°C in a tightly sealed container.[1][2]- Protect from light and moisture.[3]

Operational Plan: A Step-by-Step Workflow

The following diagram outlines the standard operational workflow for handling this compound, from receiving the compound to its final use in an experiment.

Operational Workflow for this compound Handling A Receiving and Inspection B Storage at -20°C A->B Store immediately upon receipt C Preparation of Stock Solution B->C Equilibrate to room temperature before opening D Experimental Use (e.g., Bioconjugation) C->D Use immediately in experiment E Short-term Storage of Unused Stock C->E If not used immediately F Decontamination and Waste Disposal D->F E->D For subsequent experiments E->F After final use or if degradation is suspected

Caption: Standard operational workflow for handling this compound.

Disposal Plan

This compound derivatives, such as Tco-peg3-maleimide, are classified as Water Hazard Class 3 (WGK 3), indicating they are severely hazardous to water. Therefore, proper disposal is critical to prevent environmental contamination.

Waste TypeDisposal Procedure
Solid Waste - Collect in a designated, labeled hazardous waste container.- Dispose of through a licensed chemical waste disposal contractor.
Liquid Waste - Absorb spills with an inert material (e.g., sand, earth).- Collect the absorbed material and any contaminated solutions in a sealed, labeled hazardous waste container.- Do not dispose of down the drain or into any water systems.
Contaminated PPE - Dispose of as hazardous waste in accordance with local regulations.

Experimental Protocol: Protein-Protein Conjugation using TCO-PEG Linker

The following is a representative protocol for protein-protein conjugation using a TCO-PEG-NHS ester, which demonstrates a common application for this compound derivatives.[4]

Materials
  • Protein 1 (to be labeled with TCO)

  • Protein 2 (to be labeled with Tetrazine)

  • TCO-PEG-NHS ester

  • Methyl-tetrazine-PEG-NHS ester

  • 1M Sodium Bicarbonate (NaHCO3)

  • Phosphate-Buffered Saline (PBS)

  • Spin Desalting Columns

Procedure
  • Activation of Protein 1 with TCO-NHS Ester:

    • Mix 100 µg of Protein 1 with 5 µL of 1M NaHCO3 in 100 µL of PBS solution.

    • Add 20 nmol of TCO-PEG-NHS ester to the mixture.

    • Incubate at room temperature for 60 minutes.

    • Purify the TCO-labeled protein using a spin desalting column.

  • Activation of Protein 2 with Tetrazine-NHS Ester:

    • Mix 100 µg of Protein 2 with 5 µL of 1M NaHCO3 in 100 µL of PBS solution.

    • Add 20 nmol of methyl-tetrazine-PEG-NHS ester to the mixture.

    • Incubate at room temperature for 60 minutes.

    • Purify the tetrazine-labeled protein using a spin desalting column.

  • Protein-Protein Conjugation:

    • Mix the purified TCO-Protein 1 and Tetrazine-Protein 2 in a 1:1 molar ratio.

    • Rotate the mixture for 1 hour at room temperature.

    • The resulting conjugate is now ready for use or further purification.

Protein-Protein Conjugation Workflow cluster_0 Protein 1 Activation cluster_1 Protein 2 Activation A Protein 1 + NaHCO3 + PBS B Add TCO-PEG-NHS A->B C Incubate 60 min B->C D Purify (Desalting Column) C->D I Mix TCO-Protein 1 and Tetrazine-Protein 2 (1:1 molar ratio) D->I E Protein 2 + NaHCO3 + PBS F Add Tetrazine-PEG-NHS E->F G Incubate 60 min F->G H Purify (Desalting Column) G->H H->I J Rotate 1 hour I->J K Conjugate Ready J->K

Caption: Workflow for protein-protein conjugation using TCO and Tetrazine.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。